molecular formula CH2ClI B1360106 Chloroiodomethane CAS No. 593-71-5

Chloroiodomethane

Katalognummer: B1360106
CAS-Nummer: 593-71-5
Molekulargewicht: 176.38 g/mol
InChI-Schlüssel: PJGJQVRXEUVAFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The photolysis of chloroiodomethane in cryogenic matrices along with recombination of the nascent radical pair was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

chloro(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClI/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGJQVRXEUVAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208034
Record name Chloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or light brown liquid; [MSDSonline]
Record name Chloroiodomethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8328
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

10.6 [mmHg]
Record name Chloroiodomethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8328
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

593-71-5
Record name Chloroiodomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroiodomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroiodomethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloroiodomethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7AF9WG7CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chloroiodomethane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroiodomethane

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CH₂ClI). Designed for researchers, scientists, and professionals in drug development, this document aggregates critical data, details experimental methodologies, and illustrates key molecular characteristics and reactions.

General and Physical Properties

This compound is a colorless to pale yellow or pinkish-red liquid.[1] It is a dihalomethane notable for its utility in various organic synthesis applications.[2] The compound is sensitive to light and should be stored in a dark, refrigerated environment to prevent degradation.[1][3] Commercially available this compound is often stabilized with copper.[4][5]

Table 1: General Properties of this compound

PropertyValueReference
IUPAC NameChloro(iodo)methane[6]
SynonymsIodochloromethane, Chloromethyl iodide[1][2]
CAS Number593-71-5[6]
Molecular FormulaCH₂ClI[6]
Molecular Weight176.38 g/mol [2][6]
AppearanceColorless to pale yellow/pink-reddish liquid[1][7]

Table 2: Physical and Thermochemical Properties of this compound

PropertyValueReference
Density2.422 g/mL at 25 °C[7][2]
Boiling Point108-109 °C[7][2]
Refractive Indexn20/D 1.582[7][2]
Vapor Pressure10.6 mmHg[6]
Flash Point108-109 °C[7]
Solubility in WaterInsoluble[5]
Solubility in Organic SolventsMiscible with acetone, benzene, diethyl ether, alcohol[1][7]
Henry's Law Constant (kH)8.9 μmol Pa⁻¹ kg⁻¹[2]
Crystal StructureOrthorhombic, Space group Pnma[2][8]
logP (Octanol/Water Partition Coefficient)1.61770[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Spectra available, chemical shifts referenced to TMS.[6][9]
¹³C NMR Spectra available for characterization.[6]
Mass Spectrometry (GC-MS) m/z top peak: 176.[6][10]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra available.[6][11]
Raman Spectroscopy Spectra available.[6]

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The C-I bond is weaker and more susceptible to cleavage.[8]

Key Reactions:

  • Cyclopropanation (Simmons-Smith Reaction): this compound is frequently used as a substitute for diiodomethane in the Simmons-Smith reaction to form cyclopropanes. It often provides higher yields and greater selectivity.[2][3]

  • Formation of Organometallic Reagents: It reacts with organolithium compounds to generate chloromethyl lithium (ClCH₂Li).[2][8] It is also used with a zinc-copper couple to produce an organozinc reagent.[12]

  • Other Synthetic Applications: this compound is employed in Mannich reactions, aminomethylation, epoxidation, and various addition reactions to alkenes.[7][2]

  • Radical Reactions: The photolysis of this compound has been studied, indicating the formation of radical pairs.[7] In the gas phase, it reacts with chlorine atoms via iodine atom abstraction to yield CH₂Cl and ICl.[13]

  • Surface Chemistry: On a Pt(111) surface, this compound dissociates through C-I bond cleavage at approximately 150 K.[14]

Stability:

The compound is volatile and sensitive to light.[15] It is typically stored under refrigeration and in the dark.[7] For stability, it can be stabilized with copper chips. Incompatible materials include strong bases and oxidizing agents.[15]

Experimental Protocols

Synthesis of this compound from Dichloromethane

A convenient and efficient method for synthesizing this compound involves the reaction of dichloromethane with sodium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12]

Materials and Equipment:

  • Reactor with heating mantle, mechanical stirrer, thermometer, and condenser

  • Dichloromethane (CH₂Cl₂)

  • Sodium Iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Bromobenzene (for use as an internal standard in GC analysis)

  • Vigreux column for distillation

Procedure: [12]

  • In a suitable reaction flask, combine sodium iodide (0.100 mol) and dichloromethane (0.47 mol).

  • Add DMF (30 mL) as the solvent. The use of DMF significantly enhances the reaction rate compared to solvents like acetone.

  • Heat the mixture to a gentle reflux while stirring. Precipitation of sodium chloride should be observed shortly after the reaction begins.

  • Maintain the reflux for 5 to 10 hours. A 10-hour reaction time can increase the yield to over 80%.

  • After the reaction period, cool the mixture in an ice bath and add 30 mL of water.

  • Separate the organic layer. Extract the aqueous layer multiple times with fresh dichloromethane.

  • Combine all organic layers. The resulting product can be analyzed by gas-liquid chromatography (GLC) to determine the yield of this compound and any diiodomethane byproduct.

Purification: [12]

  • Wash the combined organic layers with several portions of water.

  • Dry the organic layer with anhydrous calcium chloride.

  • Perform a steam distillation of the dried organic phase.

  • Separate the organic layer from the distillate and dry it again.

  • Purify the final product by distillation through a 20 cm Vigreux column. This compound distills at 108-109 °C.

Logical Relationship Diagram

The following diagram illustrates the central role of this compound, connecting its core properties, spectroscopic identifiers, and key chemical transformations.

Chloroiodomethane_Properties CH2ClI This compound CH₂ClI PhysProps Physical Properties Boiling Point: 108-109 °C Density: 2.422 g/mL Refractive Index: 1.582 Appearance: Colorless Liquid CH2ClI->PhysProps Exhibits ChemProps Key Reactions Simmons-Smith Cyclopropanation Forms Chloromethyl Lithium (ClCH₂Li) Mannich Reaction Epoxidation CH2ClI->ChemProps Undergoes SpecID Spectroscopic ID ¹H & ¹³C NMR MS (m/z top peak: 176) IR & Raman Spectroscopy CH2ClI->SpecID Identified by Stability Stability & Handling Light Sensitive Store Refrigerated Stabilized with Copper Incompatible with strong bases CH2ClI->Stability Characterized by

Caption: Key properties and reactivity of this compound.

References

Synthesis of chloroiodomethane from dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of chloroiodomethane from dichloromethane is provided below, intended for researchers, scientists, and drug development professionals. This guide covers the core chemical principles, experimental protocols, and data related to the Finkelstein halide exchange reaction, a primary method for this conversion.

Core Principle: The Finkelstein Reaction

The synthesis of this compound from dichloromethane is predominantly achieved through a halide exchange reaction, specifically the Finkelstein reaction.[1][2][3] This SN2 (bimolecular nucleophilic substitution) reaction involves the exchange of a halogen atom. In this case, a chlorine atom in dichloromethane is replaced by an iodine atom.[1][2]

The classic Finkelstein reaction utilizes sodium iodide in a solvent where it is soluble, but the resulting sodium chloride is not.[1][2] This insolubility of the sodium chloride byproduct drives the reaction forward according to Le Chatelier's principle, as the salt precipitates out of the solution.[1][2][4] Acetone is a traditional solvent for this purpose, though other polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hexamethylphosphoramide (HMPA) have been shown to significantly accelerate the reaction.[1][5]

Experimental Protocol: Synthesis using Sodium Iodide in DMF

A convenient and effective method for synthesizing this compound involves the reaction of dichloromethane with sodium iodide in dimethylformamide (DMF).[5]

Materials and Equipment:

  • Dichloromethane (CH₂Cl₂)

  • Sodium Iodide (NaI)

  • Dimethylformamide (DMF)

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Apparatus for steam distillation and extraction

Procedure:

  • In a 100 ml round-bottomed flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, place 15.0g (0.100 mol) of sodium iodide and 40g (0.47 mol) of dichloromethane.[5]

  • Begin stirring the mixture at room temperature.[5]

  • Add 30 ml of DMF through the dropping funnel over approximately 3 minutes. An exothermic reaction will cause the temperature to rise from around 20°C to 50°C.[5]

  • The mixture will initially become almost homogeneous, followed by the precipitation of sodium chloride.[5]

  • After the addition of DMF is complete, heat the flask to maintain a gentle reflux for 5 to 10 hours with continuous stirring.[5]

  • Upon completion of the reaction period, cool the flask and add 30 ml of water to the chilled mixture.[5]

  • Separate the organic layer. Extract the aqueous layer multiple times with small portions of dichloromethane.[5]

  • Combine all organic layers and wash them with several portions of water.[5]

  • Dry the combined organic layer with anhydrous calcium chloride.[5]

  • Purify the crude product by distillation through a 20 cm Vigreux column. The pure this compound will distill at 108-109°C.[5]

Data Presentation

The choice of solvent significantly impacts the yield of this compound. The following table summarizes the effect of different solvents on the reaction between dichloromethane and sodium iodide.

SolventVolume (ml)Reaction Temp. (°C)CH₂ClI Yield (%)CH₂I₂ Yield (%)
Acetone30512.60
Acetonitrile3055-561.60
Methanol30410.50
DMSO3056-5924.10
DMF3055-6648.03.8
DMF (10 hr)3055-7582.810.2
HMPA3051-6154.62.9
Table 1: Effect of Solvent on the Reaction of Dichloromethane and Sodium Iodide. Yields are based on the amount of NaI used. Data sourced from Miyano & Hashimoto (1971).[5]

As the data indicates, polar aprotic solvents like DMF, DMSO, and HMPA provide substantially better yields than acetone or methanol.[5] DMF is often considered the most suitable solvent due to its availability and the high yield of this compound it produces.[5] A longer reaction time in DMF (10 hours) can increase the yield to approximately 83%, though it also leads to the formation of a diiodomethane byproduct.[5]

Visualizations

Reaction Pathway

Finkelstein_Reaction CH2Cl2 Dichloromethane (CH₂Cl₂) Intermediate Transition State [I⁻---CH₂Cl---Cl⁻]ᶧ CH2Cl2->Intermediate Nucleophilic Attack NaI Sodium Iodide (NaI) NaI->Intermediate DMF DMF (Solvent) DMF->Intermediate accelerates CH2ClI This compound (CH₂ClI) Intermediate->CH2ClI NaCl Sodium Chloride (NaCl) (Precipitate) Intermediate->NaCl

Caption: Finkelstein reaction pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Product Workup cluster_purification Purification A 1. Combine CH₂Cl₂ and NaI in flask B 2. Add DMF solvent A->B C 3. Heat under reflux (5-10h) B->C D 4. Cool and add H₂O C->D E 5. Separate organic layer D->E F 6. Extract aqueous layer with CH₂Cl₂ E->F G 7. Combine and wash organic layers F->G H 8. Dry with CaCl₂ G->H I 9. Distillation H->I J 10. Collect pure CH₂ClI (108-109°C) I->J

Caption: Step-by-step workflow for this compound synthesis.

Applications and Significance

This compound is a valuable reagent in organic synthesis.[6][7] It is particularly useful in cyclopropanation reactions, such as the Simmons-Smith reaction, where it often provides higher yields and better selectivity compared to diiodomethane.[6][7] Its utility extends to Mannich reactions, aminomethylation, epoxidation, and as a precursor for reagents like chloromethyl lithium.[6][7] This versatility makes it an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[6][8]

References

Chloroiodomethane CAS number 593-71-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chloroiodomethane (CAS 593-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 593-71-5, is a mixed dihalomethane with the chemical formula CH₂ClI.[1] It is a dense, colorless to pale yellow liquid that serves as a versatile and important reagent in organic synthesis.[2][3] Due to the presence of two different halogen atoms, this compound exhibits unique reactivity, making it a valuable tool for constructing complex molecular architectures. Its primary application lies in cyclopropanation reactions, particularly the Simmons-Smith reaction, where it often provides superior yields and selectivity compared to diiodomethane.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and safe handling protocols, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in synthesis and for ensuring safe laboratory practices. It is sensitive to light and should be stored in a dark place.[4][5] It is miscible with common organic solvents like acetone, benzene, diethyl ether, and alcohol.[4][5]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource(s)
Identifiers
CAS Number593-71-5[1][2][4]
Molecular FormulaCH₂ClI[1][2][4]
Molecular Weight176.38 g/mol [1][6]
InChIKeyPJGJQVRXEUVAFT-UHFFFAOYSA-N[1][5]
Physical Properties
AppearanceColorless to pale yellow/pink liquid[2][3][4]
Density2.422 g/mL at 25 °C[1][5]
Boiling Point108-109 °C[1][5]
Refractive Index (n²⁰/D)1.582[1][5]
Vapor Pressure39.3 mmHg at 25°C[4]
Solubility & Distribution
SolubilityMiscible with acetone, benzene, diethyl ether, alcohol[4][5]
Octanol/Water Partition Coeff. (logP)1.618[7]
Safety
Flash Point108-109 °C[8]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows a characteristic singlet peak around 4.97 ppm.

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows major peaks corresponding to the molecular ion and characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[6][9]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational frequencies for C-H, C-Cl, and C-I bonds. Reference spectra are available from sources like the NIST/EPA Gas-Phase Infrared Database.[6][10]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common and convenient laboratory-scale preparation involves the Finkelstein-type reaction between dichloromethane and sodium iodide.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from dichloromethane.

G Synthesis Workflow for this compound cluster_reaction Reaction Step cluster_workup Workup & Purification Reactants Dichloromethane (CH₂Cl₂) + Sodium Iodide (NaI) Solvent DMF Reactants->Solvent in Reflux Gentle Reflux (5-10h) Solvent->Reflux Quench Add H₂O Reflux->Quench Cool mixture SteamDistill Steam Distillation Quench->SteamDistill Separate Separate Organic Layer SteamDistill->Separate Wash Wash with H₂O Separate->Wash Dry Dry (e.g., CaCl₂) Wash->Dry Distill Fractional Distillation (108-109 °C) Dry->Distill Product Pure this compound Distill->Product

Caption: Workflow for this compound Synthesis.

Detailed Synthesis Protocol

This protocol is adapted from the literature for the synthesis of this compound from dichloromethane and sodium iodide using dimethylformamide (DMF) as a solvent.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (NaI) and an excess of dichloromethane (CH₂Cl₂).

  • Solvent Addition: Add a suitable volume of DMF. The use of a polar aprotic solvent like DMF significantly accelerates this Sₙ2 reaction compared to solvents like acetone.[11]

  • Reaction: Heat the mixture to a gentle reflux with constant stirring. The reaction progress can be monitored by observing the precipitation of sodium chloride (NaCl). A typical reaction time is 5 to 10 hours.[11]

  • Workup - Quenching: After the reaction period, cool the mixture to room temperature. Add water to the chilled reaction mixture to dissolve the inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. The organic layer containing this compound will separate. Extract the aqueous layer several times with additional portions of dichloromethane to maximize recovery.

  • Workup - Washing: Combine all organic layers and wash them with several portions of water to remove residual DMF and salts.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, such as calcium chloride. Filter to remove the drying agent.

  • Distillation: Purify the final product by fractional distillation. Collect the fraction boiling at 108-109 °C to yield pure this compound.[11]

Core Application: The Simmons-Smith Reaction

The most prominent application of this compound is in the Simmons-Smith reaction for the cyclopropanation of alkenes.[1][2][12] This reaction involves an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ. This compound can be used to generate the analogous (chloromethyl)zinc reagent, which has been shown to be even more reactive in some cases.[13]

Reaction Mechanism Diagram

The mechanism is a concerted, stereospecific syn-addition, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5][12]

G Simmons-Smith Reaction Mechanism cluster_formation Step 1: Carbenoid Formation cluster_reaction Step 2: Concerted Cycloaddition CH2ClI CH₂ClI Carbenoid ClCH₂ZnI (Zinc Carbenoid) CH2ClI->Carbenoid + ZnCu Zn(Cu) couple TS [Butterfly Transition State] Carbenoid->TS + Alkene R₂C=CR₂ Alkene->TS Product Cyclopropane TS->Product Byproduct ZnClI TS->Byproduct +

Caption: Mechanism of the Simmons-Smith Reaction.

Representative Protocol: Cyclopropanation of Cyclohexene

This protocol provides a general methodology for the cyclopropanation of cyclohexene using a zinc-copper couple and this compound.

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add zinc powder. Activate the zinc by stirring it with a catalytic amount of iodine or by preparing a zinc-copper couple according to standard literature procedures.[14]

  • Reagent Addition: Add an ethereal solvent (e.g., anhydrous diethyl ether). To this suspension, add a solution of this compound dropwise while maintaining moderate stirring. An exothermic reaction should be observed, indicating the formation of the organozinc reagent.

  • Alkene Addition: Once the carbenoid formation is initiated, add the alkene (e.g., cyclohexene) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux) until the reaction is complete (monitoring by TLC or GC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous sulfate (e.g., Na₂SO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product (norcarane) by distillation or column chromatography.

Other Synthetic Applications

Beyond cyclopropanation, this compound is a precursor to other useful synthetic intermediates:[1][2]

  • Chloromethyl Lithium (ClCH₂Li): Reacts with organolithium compounds like n-butyllithium at low temperatures (-78 °C) to generate this reagent.

  • (Chloromethylene)triphenylphosphorane (Ph₃P=CHCl): Serves as a precursor to this specialized Wittig reagent used for synthesizing vinyl chlorides.

  • Other Reactions: It is also employed in Mannich reactions, aminomethylations, and epoxidations.[1][4]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1]

Hazard Summary
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (classified as Acute Toxicity, Category 4).

  • Irritation: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[1][4][13]

  • Handling: Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[5] It is often stabilized with copper.

  • Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][4] No data is available regarding its carcinogenicity, mutagenicity, or reproductive effects.[1] The primary known health effects are related to its irritant properties and acute toxicity upon exposure. Given the lack of comprehensive data, it should be handled as a substance of unknown long-term toxicity, and exposure should be minimized.

References

Spectroscopic Data of Chloroiodomethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for chloroiodomethane (CH₂ClI). The information presented is intended to support research and development activities where this compound is utilized. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of this compound shows a single peak, corresponding to the two equivalent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ)MultiplicitySolvent
4.971 ppmSingletCDCl₃
¹³C NMR Data

The ¹³C NMR spectrum of this compound displays a single resonance for the carbon atom. While a specific experimental value from a single source can vary slightly based on conditions, data is available in spectral databases such as PubChem and SpectraBase. The chemical shift is found in the typical region for halomethanes.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ)SolventData Source Reference
~ -25 to -35 ppm (estimated)CDCl₃--INVALID-LINK--, --INVALID-LINK--

Note: The chemical shift of the carbon in halomethanes is significantly influenced by the electronegativity and size of the halogen atoms. The presence of one chlorine and one iodine atom shifts the resonance upfield compared to dichloromethane and downfield compared to diiodomethane.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The gas-phase IR spectrum is well-documented in the NIST Chemistry WebBook.

Table 3: Infrared (IR) Spectroscopic Data and Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3050C-H symmetric stretch
~1410CH₂ scissoring
~1220CH₂ wagging
~800CH₂ rocking
~690C-Cl stretch
~530C-I stretch
114Cl-C-I bending [1]

Note: The exact peak positions can vary depending on the phase (gas, liquid, or solid) and the spectroscopic technique (e.g., transmission, ATR).

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR and IR spectra of this compound. These protocols are based on standard laboratory practices and can be adapted to specific instrumentation.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (CH₂ClI)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.

    • For ¹³C NMR, a more concentrated solution (50-100 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

    • Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-scan ¹H spectrum to check the concentration and shimming.

    • Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (typically 1-5 seconds).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0-220 ppm).

    • Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C and the relatively long relaxation times of quaternary carbons (though not present in this molecule).

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

  • This compound (CH₂ClI)

  • Spectroscopy-grade solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Instrumentation:

  • FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum (typically 16-32 scans) with the clean, empty ATR crystal. This will be used to ratio against the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum using the same number of scans and resolution as the background spectrum. A typical resolution is 4 cm⁻¹.

    • The spectrometer software will automatically ratio the sample interferogram to the background interferogram to generate the absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the peak positions to known literature values and vibrational mode assignments.

  • Cleaning:

    • After analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep_NMR->NMR_Acq FTIR_Acq FTIR Data Acquisition (ATR) Prep_IR->FTIR_Acq NMR_Proc FID Processing & Referencing NMR_Acq->NMR_Proc FTIR_Proc Background Correction & Peak Picking FTIR_Acq->FTIR_Proc NMR_Data NMR Spectra & Chemical Shifts NMR_Proc->NMR_Data IR_Data IR Spectrum & Wavenumbers FTIR_Proc->IR_Data Vib_Assign Vibrational Mode Assignment IR_Data->Vib_Assign

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition of chloroiodomethane (CH₂ClI). Due to a lack of specific experimental kinetic data in the public domain, this guide focuses on the fundamental principles governing its thermal behavior, primarily through the analysis of bond dissociation energies. It outlines a generalized experimental protocol for studying the gas-phase pyrolysis of halogenated hydrocarbons, which is applicable to this compound. Furthermore, this document illustrates the anticipated primary decomposition pathway and a typical experimental workflow using detailed diagrams. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to understand its stability limitations and design appropriate experimental or handling protocols.

Introduction

This compound (CH₂ClI) is a dihalomethane that finds application in various synthetic organic chemistry processes. Its utility in drug development and other fine chemical syntheses necessitates a thorough understanding of its thermal stability. The presence of two different halogen atoms, chlorine and iodine, on the same carbon atom results in distinct chemical and physical properties, including a specific thermal decomposition profile. This guide explores the factors influencing the thermal stability of this compound and the expected products upon its decomposition.

Thermal Stability of this compound

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In the case of this compound, the key bonds to consider are the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The energy required to break these bonds homolytically is known as the bond dissociation energy (BDE). A lower BDE indicates a weaker bond and, consequently, a lower temperature at which thermal decomposition is likely to initiate.

Bond Dissociation Energies

The primary determinant of the thermal decomposition pathway for this compound is the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is considerably weaker than the C-Cl bond, making it the most probable site for initial cleavage upon heating.

Bond in this compound (CH₂ClI)Bond Dissociation Energy (kJ·mol⁻¹)
C-I239[1]
C-Cl351[1]

Table 1: Bond Dissociation Energies in this compound.

As indicated in Table 1, the energy required to break the C-I bond is approximately 112 kJ·mol⁻¹ less than that required to break the C-Cl bond. This substantial difference dictates that the primary thermal decomposition pathway will involve the homolytic cleavage of the C-I bond to form a chloromethyl radical (•CH₂Cl) and an iodine radical (•I).

Thermal Decomposition Pathway

Based on the bond dissociation energies, the thermal decomposition of this compound is expected to proceed via a radical chain mechanism initiated by the cleavage of the weakest bond.

Initiation Step

The decomposition process is initiated by the homolytic fission of the carbon-iodine bond:

CH₂ClI(g) → •CH₂Cl(g) + •I(g)

This initiation step is the rate-determining step in the overall decomposition process under unimolecular conditions.

Propagation and Termination Steps

Following the initiation, the highly reactive radicals can participate in a series of propagation and termination steps, leading to a variety of products. The exact nature and distribution of these products will depend on the specific reaction conditions (temperature, pressure, and presence of other species). Possible subsequent reactions include:

  • Recombination of radicals:

    • •CH₂Cl + •CH₂Cl → CH₂ClCH₂Cl (1,2-dichloroethane)

    • •I + •I → I₂ (Iodine)

    • •CH₂Cl + •I → CH₂ClI (reformation of the reactant)

  • Disproportionation reactions.

  • Reactions with the parent molecule.

The final products of the thermal decomposition of similar dihalomethanes often include a complex mixture of halogenated alkanes and alkenes, as well as elemental halogens.[2]

DecompositionPathway CH2ClI This compound (CH₂ClI) radicals Chloromethyl Radical (•CH₂Cl) + Iodine Radical (•I) CH2ClI->radicals Initiation (Heat) products Decomposition Products (e.g., CH₂ClCH₂Cl, I₂, etc.) radicals->products Propagation & Termination

Primary thermal decomposition pathway of this compound.

Experimental Protocols for Studying Thermal Decomposition

Experimental Apparatus

A common experimental setup for studying gas-phase pyrolysis is a shock tube or a flow reactor coupled with a sensitive analytical technique like gas chromatography-mass spectrometry (GC-MS).[3][4][5]

  • Pyrolysis Reactor: A high-temperature, inert reactor, typically made of quartz, is used to heat the gaseous sample to the desired decomposition temperature. For kinetic studies, a shock tube can provide rapid and uniform heating to high temperatures.[4][5]

  • Sample Introduction: A precise amount of this compound is introduced into the reactor, usually diluted in an inert gas like argon or nitrogen, to ensure unimolecular decomposition conditions and to control the reaction rate.

  • Temperature Control: Accurate temperature control and measurement within the reactor are critical for obtaining reliable kinetic data.

  • Product Analysis: The effluent gas from the reactor is rapidly quenched to prevent further reactions and then analyzed to identify and quantify the decomposition products.

Analytical Technique: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing the products of thermal decomposition.[6][7][8][9][10]

  • Pyrolysis: A small, precise amount of liquid or gaseous this compound is injected into a pyrolyzer, which is a resistively heated filament or a micro-furnace. The sample is rapidly heated to a set temperature in an inert atmosphere (e.g., helium).[10]

  • Gas Chromatography (GC): The volatile decomposition products are swept by the carrier gas into a gas chromatograph. The GC column separates the different components of the product mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As each component elutes from the GC column, it enters a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the definitive identification of the decomposition products.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis CH2ClI_sample This compound Sample Dilution Dilution in Inert Gas (e.g., Argon) CH2ClI_sample->Dilution Reactor Flow Reactor / Shock Tube Dilution->Reactor Introduction Heating Controlled Heating Reactor->Heating Quenching Rapid Quenching Heating->Quenching GC Gas Chromatography (GC) Separation of Products Quenching->GC Injection MS Mass Spectrometry (MS) Identification of Products GC->MS Data Data Analysis (Kinetics & Mechanism) MS->Data

References

Chloroiodomethane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and emergency procedures for chloroiodomethane (CAS No. 593-71-5). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive overview for laboratory and research professionals.

Compound Identification and Properties

This compound, with the molecular formula CH₂ClI, is a colorless to light brown or pinkish-red liquid.[1][2][3] It is a valuable reagent in organic synthesis, particularly in cyclopropanation reactions, but its utility is matched by its hazardous properties, necessitating careful handling.[4] It is sensitive to light and may be stabilized with copper.[2][5]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula CH₂ClI[2][5][6]
Molecular Weight 176.38 g/mol [1][5][6]
Appearance Colorless to pale yellow or pinkish-red liquid[1][2][6]
CAS Number 593-71-5[5][6]
Density 2.422 g/mL at 25 °C[5][6]
Boiling Point 108-109 °C[4][5][6]
Refractive Index n20/D 1.582[5][6]
Vapor Pressure 10.6 mmHg[1]
Solubility Insoluble in water. Soluble in alcohol, ether, acetone, benzene, chloroform.[7]
Stability Stable under normal conditions, but light-sensitive.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Exposure can cause irritation to the skin, eyes, and respiratory system. It is also harmful if swallowed, inhaled, or in contact with skin.[2][8] Some sources also indicate it is suspected of causing genetic defects.[9]

GHS Hazard Classification

The following table outlines the GHS classifications for this compound.

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4][7]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][4][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4][7]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[9]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Engineering Controls and Handling Protocol

Objective: To outline the necessary engineering controls and work practices for safely handling this compound.

Methodology:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][8][10]

  • Ignition Sources: Avoid heat and all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]

  • Exposure Avoidance: Do not get in eyes, on skin, or on clothing.[2][8] Avoid breathing mists or vapors.[2][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]

  • Quantity: Use the minimum quantity necessary for the experiment.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling risk_assessment Conduct Risk Assessment ppe Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Verify Chemical Fume Hood is Operational ppe->fume_hood handle Handle in Fume Hood fume_hood->handle avoid Avoid Inhalation, Ingestion, & Skin/Eye Contact handle->avoid tools Use Non-Sparking Tools handle->tools storage Store in Tightly Closed, Light-Protected Container handle->storage disposal Dispose of Waste via Approved Channels handle->disposal refrigerate Keep Refrigerated (approx. 4°C) storage->refrigerate hygiene Wash Hands Thoroughly disposal->hygiene

Workflow for Safe Handling of this compound.
Storage Conditions

Objective: To ensure the stability and integrity of this compound during storage.

Methodology:

  • Container: Store in a tightly closed container.[7][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][7]

  • Temperature: Refrigeration is recommended (approximately 4°C).[7][8]

  • Light Protection: Protect from light, as the compound is light-sensitive.[2][7]

  • Security: Store in a locked-up area.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure.

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., chemically impermeable gloves) and a lab coat or other protective clothing to prevent skin exposure.[2][7][10]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[7]

Emergency Procedures

Immediate and appropriate response during an emergency is critical.

First Aid Measures Protocol

Objective: To provide immediate care to an individual exposed to this compound.

Methodology:

  • General Advice: Move the victim to fresh air.[10] Call a poison control center or doctor for treatment advice.[2] Ensure medical personnel are aware of the material involved.[11]

  • Inhalation: If inhaled, remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[2][7][10]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting.[7][10] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][7][10]

First Aid Protocol for this compound Exposure cluster_routes First Aid Protocol for this compound Exposure cluster_actions First Aid Protocol for this compound Exposure start Exposure Occurs inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion inhale_action 1. Move to Fresh Air 2. Give Oxygen if Breathing is Difficult 3. Artificial Respiration if Not Breathing inhalation->inhale_action skin_action 1. Remove Contaminated Clothing 2. Flush with Soap & Water for 15 min skin->skin_action eye_action 1. Flush with Water for 15 min 2. Remove Contact Lenses 3. Lift Eyelids Occasionally eye->eye_action ingest_action 1. Do NOT Induce Vomiting 2. Rinse Mouth with Water ingestion->ingest_action end_node Seek Immediate Medical Attention inhale_action->end_node skin_action->end_node eye_action->end_node ingest_action->end_node

First Aid Protocol for this compound Exposure.
Firefighting Measures Protocol

Objective: To safely extinguish a fire involving this compound.

Methodology:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2][7][10]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][8][10]

  • Procedure: Move containers from the fire area if it can be done without risk. Stay upwind and out of low areas.[7]

  • Hazardous Combustion Products: Thermal decomposition can release irritating and toxic gases and vapors, such as carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[2][8]

Accidental Release Measures Protocol

Objective: To safely contain and clean up a spill of this compound.

Methodology:

  • Evacuation and Isolation: Evacuate personnel to safe areas.[7][10] Remove all sources of ignition.[10]

  • Ventilation: Ensure adequate ventilation.[7][10]

  • Personal Protection: Use personal protective equipment. Avoid breathing vapors, mist, or gas.[7]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][10]

  • Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2][7] Collect the material and place it in suitable, closed containers for disposal.[7][10]

Accidental Release (Spill) Response Workflow spill Spill Detected evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain prevent Prevent Entry into Drains contain->prevent collect Collect Absorbed Material into a Closed Container prevent->collect dispose Dispose of as Hazardous Waste Following Regulations collect->dispose

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of chloroiodomethane (CH₂ClI), a dihalomethane with applications in organic synthesis. The information presented herein is compiled from crystallographic and computational studies, offering key structural parameters and insights into the experimental methodologies used for their determination.

Molecular Geometry

Table 1: Computed Molecular Geometry of this compound

ParameterValue
C-I Bond Length2.137 Å
C-Cl Bond LengthValue not explicitly found in searches
C-H Bond LengthValue not explicitly found in searches
H-C-H Bond Angle111.0° - 111.8°
Cl-C-I Bond AngleValue not explicitly found in searches
H-C-Cl Bond AngleValue not explicitly found in searches
H-C-I Bond AngleValue not explicitly found in searches

Note: The presented bond lengths and angles are based on computational chemistry databases and may vary slightly depending on the theoretical model used.

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal neutron diffraction. This experimental technique provides precise information about the arrangement of atoms in the crystal lattice, including the unit cell dimensions, space group, and atomic coordinates.

This compound crystallizes in the orthorhombic crystal system.[1][2] The systematic arrangement of molecules in the crystal is described by the space group Pnma .[1][2]

Table 2: Crystallographic Data for this compound [1][2]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a6.383 Å
b6.706 Å
c8.867 Å
α, β, γ90°
Z (molecules per unit cell)Value not explicitly found in searches

Data from the 1993 study by Torrie, Binbrek, and Von Dreele.

The crystal structure is characterized by a specific packing of the this compound molecules, dictated by intermolecular forces. A detailed analysis of the atomic coordinates and thermal parameters from the primary crystallographic study would provide further insights into the nature of these interactions.

Experimental Protocols

The determination of the crystal and molecular structure of this compound relies on sophisticated experimental techniques. Below are detailed overviews of the principal methodologies.

Single-Crystal Neutron Diffraction

Neutron diffraction is a powerful technique for determining the crystal structure of materials. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for accurately locating light atoms, such as hydrogen, in the presence of heavier atoms.

Methodology:

  • Crystal Growth: A high-quality single crystal of this compound is grown. This is typically achieved by slow cooling of a saturated solution or by vapor diffusion methods.

  • Sample Mounting: The single crystal is mounted on a goniometer, which allows for its precise orientation in the neutron beam.

  • Data Collection: The mounted crystal is placed in a beam of monochromatic neutrons. The diffracted neutrons are detected at various angles as the crystal is rotated. The intensity and position of the diffraction spots are recorded.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods, and the structural model is refined to best fit the experimental data.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of dichloromethane with sodium iodide in a suitable solvent, such as dimethylformamide (DMF).

Reaction:

CH₂Cl₂ + NaI → CH₂ClI + NaCl

Procedure:

  • Dichloromethane and sodium iodide are combined in a reaction flask.

  • Dimethylformamide is added to the mixture.

  • The reaction is typically heated to reflux for several hours.

  • After cooling, the reaction mixture is worked up by extraction and washing to isolate the crude product.

  • The final product, this compound, is purified by distillation.

This compound is also utilized in various organic reactions, most notably the Simmons-Smith cyclopropanation reaction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from experimental techniques to the determination of the structural parameters of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystal Crystal Structure Determination cluster_molecular Molecular Geometry Determination synthesis Synthesis of CH₂ClI (e.g., from CH₂Cl₂ and NaI) crystal_growth Single Crystal Growth synthesis->crystal_growth Provides sample neutron_diffraction Neutron Diffraction Data Collection crystal_growth->neutron_diffraction structure_solution Structure Solution and Refinement neutron_diffraction->structure_solution crystal_data Crystallographic Data (Unit Cell, Space Group) structure_solution->crystal_data computation Computational Chemistry (e.g., DFT, ab initio) molecular_data Molecular Geometry (Bond Lengths, Bond Angles) computation->molecular_data

Caption: Workflow for determining the structure of this compound.

References

Chloroiodomethane: A Comprehensive Technical Guide to its Discovery and Historical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroiodomethane (CH₂ClI), a dihalomethane of significant interest in organic synthesis, possesses a unique reactivity profile owing to the differential lability of its carbon-halogen bonds. This technical guide provides an in-depth exploration of the discovery and historical preparation of this compound, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The document details the earliest plausible synthetic routes, culminating in the more refined methods developed in the mid-20th century. Experimental protocols, quantitative data, and reaction pathways are presented to provide a thorough understanding of the compound's origins and synthesis.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, the groundwork for the synthesis of mixed haloalkanes was laid in the 19th century with the pioneering work of chemists like Jean-Baptiste Dumas and Henri Victor Regnault, who extensively studied the substitution reactions of organic compounds with halogens.

It is plausible that this compound was first prepared through one of several early methods for generating mixed dihalomethanes. One such potential route involves the direct halogenation of a pre-existing halomethane. For instance, the controlled reaction of iodoform (triiodomethane, CHI₃) with chlorine could theoretically yield this compound, alongside other polyhalogenated methanes. The reaction proceeds by the substitution of iodine atoms with the more electronegative chlorine.

Another conceivable historical pathway is the decarboxylation of a haloacetic acid salt, a reaction analogous to the Hunsdiecker reaction developed later. The synthesis of iodoacetic acid from chloroacetic acid was a known transformation. Subsequent decarboxylative halogenation of a salt of a mixed haloacetic acid, such as sodium chloroiodoacetate, in the presence of a halogen could have produced this compound, though direct evidence for this specific synthesis in early literature is scarce.

Historical Preparation Methods

Prior to the development of more efficient modern syntheses, the preparation of this compound was often characterized by lower yields and less selective reactions. This section details some of the key historical methods that were likely employed or conceptually feasible based on the chemical knowledge of the late 19th and early 20th centuries.

Halogen Exchange Reactions

The principle of halogen exchange, where a less reactive halogen in an organic halide is replaced by a more reactive one, was an early and fundamental concept in organic synthesis.

One of the earliest and most straightforward conceptual approaches to this compound synthesis is the reaction of dichloromethane (CH₂Cl₂) with an iodide salt. This method, which forms the basis of modern preparations, relies on the Finkelstein reaction principle.

Experimental Protocol (Conceptual Historical Method):

  • A mixture of dichloromethane and a soluble iodide salt, such as sodium iodide or potassium iodide, is prepared in a suitable solvent like acetone or ethanol.

  • The reaction mixture is heated under reflux for an extended period, often several days.

  • The equilibrium is driven towards the formation of this compound by the precipitation of the less soluble sodium or potassium chloride in the organic solvent.

  • Workup involves filtration of the precipitated salt, followed by distillation of the filtrate to isolate the this compound.

Quantitative Data:

Early iterations of this method likely suffered from low yields and long reaction times due to the relatively low reactivity of dichloromethane and the challenge of finding optimal reaction conditions.

ParameterValueReference
ReactantsDichloromethane, Sodium IodideConceptual
SolventAcetone or EthanolConceptual
Reaction TimeSeveral daysConceptual
YieldLow to moderateConceptual
From Iodoform

The reaction of iodoform with a chlorinating agent represents another plausible historical route. The greater reactivity of the C-I bond compared to the C-Cl bond makes the substitution of iodine by chlorine thermodynamically favorable.

Experimental Protocol (Conceptual Historical Method):

  • Iodoform is dissolved in a suitable inert solvent, such as carbon tetrachloride.

  • A controlled stream of chlorine gas is bubbled through the solution, or a solution of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is added portion-wise.

  • The reaction is monitored by the disappearance of the characteristic color of iodine.

  • The product mixture, containing this compound and other chlorinated methanes, is then subjected to fractional distillation to isolate the desired compound.

G CHI3 CHI3 CH2ClI CH2ClI CHI3->CH2ClI + Cl₂ I2 I2 CH2ClI->I2 By-product HCl HCl CH2ClI->HCl By-product Cl2 Cl2 Cl2->CH2ClI

Mid-20th Century Advancements: The Miyano-Hashimoto Synthesis

A significant breakthrough in the preparation of this compound came in 1971 with the work of Sotaro Miyano and Harukichi Hashimoto. They developed a highly efficient and convenient synthesis from dichloromethane and sodium iodide using a polar aprotic solvent, dimethylformamide (DMF). This method remains a cornerstone of modern this compound synthesis.

The Finkelstein Reaction in a Polar Aprotic Solvent

The key innovation of the Miyano-Hashimoto synthesis was the use of DMF as a solvent. Polar aprotic solvents like DMF accelerate the rate of Sₙ2 reactions by effectively solvating the cation (Na⁺) while leaving the anion (I⁻) relatively unsolvated and thus more nucleophilic.

Experimental Protocol (Miyano & Hashimoto, 1971):

  • Sodium iodide and an excess of dichloromethane are placed in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Dimethylformamide (DMF) is added to the stirred mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • After cooling, the mixture is poured into water and extracted with dichloromethane.

  • The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and filtered.

  • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Quantitative Data:

This method provides significantly higher yields and shorter reaction times compared to earlier halogen exchange methods.

ParameterValueReference
ReactantsDichloromethane, Sodium Iodide[1]
SolventDimethylformamide (DMF)[1]
Reaction Time~5-10 hours[1]
Yield63-83%[1]

G CH2Cl2 CH2Cl2 CH2ClI CH2ClI CH2Cl2->CH2ClI + NaI NaCl NaCl CH2ClI->NaCl By-product NaI NaI NaI->CH2ClI DMF DMF DMF->CH2ClI Accelerates Sₙ2

Conclusion

The journey of this compound's synthesis from a conceptually plausible 19th-century reaction to a highly efficient 20th-century laboratory staple reflects the broader evolution of organic chemistry. While the exact moment of its discovery remains elusive, the historical methods, rooted in fundamental principles of halogen exchange and substitution, paved the way for the development of the robust and reliable synthetic protocols used today. The Miyano-Hashimoto synthesis, in particular, stands as a testament to the power of understanding reaction mechanisms and solvent effects in optimizing chemical transformations. This guide provides a foundational understanding of the historical context and practical aspects of preparing this versatile and valuable synthetic building block.

References

Navigating the Solubility Landscape of Chloroiodomethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed exploration of the solubility characteristics of chloroiodomethane (CH₂ClI) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document provides a consolidated resource on the qualitative solubility of this compound, alongside comprehensive, adaptable experimental protocols for quantitative determination.

Core Executive Summary

This compound, a key reagent in various organic reactions, exhibits broad miscibility with common organic solvents. This guide confirms its qualitative solubility in acetone, benzene, diethyl ether, and alcohol. While specific quantitative solubility data is not widely available in published literature, this document equips researchers with the necessary methodologies to determine these values experimentally. The provided protocols are grounded in established laboratory techniques for assessing liquid-liquid miscibility and solubility, ensuring reliable and reproducible results.

Quantitative Solubility Data

Based on available chemical literature, this compound is qualitatively described as miscible with several key organic solvents. The term "miscible" implies that the substances will mix in all proportions to form a single, homogeneous phase. A summary of this information is presented in Table 1.

SolventFormulaTypeReported Solubility of this compound
AcetoneC₃H₆OPolar AproticMiscible[1][2]
BenzeneC₆H₆Nonpolar AproticMiscible[1][2]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[1][2]
EthanolC₂H₅OHPolar ProticMiscible[1][2]

Experimental Protocols for Quantitative Solubility Determination

To empower researchers to obtain precise, quantitative solubility data for this compound in their specific solvent systems, two detailed experimental protocols are provided below.

Protocol 1: Determination of Miscibility by Visual Titration

This method is a straightforward approach to determine the miscibility of two liquids at a specific temperature. It involves the controlled addition of one liquid to another until turbidity (cloudiness) is observed, indicating phase separation.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (e.g., acetone, benzene, diethyl ether, ethanol)

  • Calibrated burette

  • Glass-stoppered bottles or flasks

  • Constant temperature bath

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a series of mixtures of this compound and the chosen organic solvent in varying, known compositions by weight in sealed, glass-stoppered bottles. For example, prepare mixtures with 10%, 20%, 30%, etc., by weight of this compound.

  • Place a bottle containing a known composition on a magnetic stirrer within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate thermally.

  • Titrate the third component (if determining a ternary phase diagram, for example, water) or simply observe the mixture. With continuous stirring, add the titrant from a burette until the first sign of persistent turbidity appears.

  • Record the volume of the titrant added.

  • The composition of the mixture at the point of turbidity can be calculated, representing a point on the miscibility boundary.

  • Repeat this process for all prepared compositions to map out the miscibility curve.

Protocol 2: Isothermal Equilibrium Shake-Flask Method for Quantitative Solubility

This widely used and accurate method determines the equilibrium solubility of a solute in a solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Thermostatically controlled shaker or incubator

  • Sealed, airtight vials or flasks

  • Analytical balance

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or a refractometer.

  • Volumetric flasks and pipettes

  • Syringes and filters

Procedure:

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a second, undissolved phase of this compound is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so intense as to cause emulsification.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.

  • Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a syringe. To avoid contamination from the undissolved this compound, it is crucial to take the sample from the clear upper layer. The sample should be immediately filtered through a syringe filter compatible with the solvent.

  • Analysis:

    • Gravimetric Analysis: Accurately weigh the collected sample of the saturated solution. Then, carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until a constant weight of the this compound residue is obtained. The solubility can then be calculated as grams of this compound per 100 g of solvent.

    • Chromatographic Analysis: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Analyze these standards using a gas chromatograph to create a calibration curve. Dilute the collected sample of the saturated solution with a known volume of the pure solvent and analyze it using the same GC method. The concentration of this compound in the saturated solution can be determined from the calibration curve.

    • Refractive Index Measurement: Create a calibration curve by measuring the refractive indices of a series of standard solutions of this compound in the solvent at known concentrations. Measure the refractive index of the filtered saturated solution. The concentration can then be determined from the calibration curve.

  • Data Reporting: Express the solubility in appropriate units, such as g/100 mL, g/100 g, mol/L, or mole fraction, and specify the temperature at which the measurement was made.

Visualizations

To aid in the conceptual understanding of the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Output prep_mixture Prepare Mixture (this compound + Solvent) add_excess Add Excess Solute to ensure saturation prep_mixture->add_excess agitate Agitate at Constant Temperature add_excess->agitate settle Allow Phases to Settle agitate->settle sample Sample Supernatant settle->sample filter_sample Filter Sample sample->filter_sample analytical_method Analyze Concentration (GC, Refractometry, etc.) filter_sample->analytical_method calculate Calculate Solubility (g/100mL, mol/L, etc.) analytical_method->calculate

Workflow for the Isothermal Equilibrium Shake-Flask Method.

Logical_Relationship_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces solute This compound (CH₂ClI) solute_polarity Polar C-Cl & C-I bonds Nonpolar CH₂ group solute->solute_polarity interaction Solute-Solvent Interactions solute_polarity->interaction solvent Organic Solvent solvent_polarity Polarity (Aprotic/Protic) solvent->solvent_polarity solvent_polarity->interaction vdw Van der Waals Forces interaction->vdw dipole Dipole-Dipole interaction->dipole solubility Solubility/ Miscibility interaction->solubility

Key Factors Influencing the Solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Simmons-Smith Cyclopropanation using Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes. This reaction typically employs an organozinc carbenoid, generated from a dihaloalkane and a zinc-copper couple, to deliver a methylene group to a double bond.[1][2] The resulting cyclopropane motif is a crucial structural element in numerous biologically active compounds, including pharmaceuticals, where it imparts unique conformational constraints and metabolic stability.[1][2]

While diiodomethane is the most common methylene source for this transformation, other dihalomethanes can also be employed. This document provides detailed application notes and a generalized experimental protocol for the Simmons-Smith cyclopropanation using chloroiodomethane. It is important to note that this compound is less commonly used than diiodomethane, and as such, reaction conditions may require optimization for specific substrates.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds through a concerted mechanism, which accounts for its high degree of stereospecificity. The stereochemistry of the starting alkene is retained in the cyclopropane product; for instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will afford a trans-substituted product.[3][4] The key reactive intermediate is a zinc carbenoid, often represented as (chloromethyl)zinc iodide (ClCH₂ZnI) when using this compound. This intermediate is believed to react with the alkene via a "butterfly-like" three-centered transition state.[3][4]

The formation of the organozinc carbenoid involves the insertion of zinc into the carbon-halogen bond of this compound.[5][6] Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, the oxidative insertion of zinc is expected to occur selectively at the C-I bond.

Experimental Protocols

Preparation of the Zinc-Copper Couple

The activation of zinc is crucial for the success of the Simmons-Smith reaction. The zinc-copper couple is a commonly used activated form of zinc.[7]

Materials:

  • Zinc dust

  • Copper(I) chloride or Copper(II) acetate

  • Anhydrous diethyl ether or Dichloromethane (DCM)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 - 3.0 equivalents relative to the alkene).

  • Add an appropriate volume of anhydrous diethyl ether or DCM to create a slurry.

  • With vigorous stirring, add copper(I) chloride or copper(II) acetate (approximately 0.1 equivalents relative to zinc).

  • The mixture is typically stirred and may be gently heated or refluxed until a color change is observed (e.g., from black to grayish), indicating the formation of the zinc-copper couple.[2]

  • Allow the activated zinc-copper couple to cool to room temperature before use.

Simmons-Smith Cyclopropanation of an Alkene using this compound

This protocol describes a general procedure for the cyclopropanation of a non-functionalized alkene. Note: This is a generalized protocol, and optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates, especially when using the less reactive this compound.

Materials:

  • Alkene (1.0 eq)

  • This compound (1.5 - 2.5 eq)

  • Freshly prepared Zinc-Copper couple (2.0 - 3.0 eq)

  • Anhydrous diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or DCM.

  • Reagent Addition: To the alkene solution, add the freshly prepared zinc-copper couple. Subsequently, add this compound (1.5 - 2.5 eq) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times may be longer compared to those with diiodomethane.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether or DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative yields for the Simmons-Smith reaction with various alkenes using the more common diiodomethane. It is anticipated that the yields with this compound may be lower and require more forcing conditions. This data is intended to provide a comparative baseline.

Alkene SubstrateDihaloalkaneProductYield (%)Reference
CyclohexeneDiiodomethaneBicyclo[4.1.0]heptane~70-90%[8]
(Z)-3-hexeneDiiodomethanecis-1,2-diethylcyclopropaneHigh[7]
(E)-3-hexeneDiiodomethanetrans-1,2-diethylcyclopropaneHigh[7]
Cinnamyl alcoholDiiodomethane2-phenyl-1-(cyclopropyl)methanol~80-95%[1]

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of the Simmons-Smith reaction.

Experimental Workflow

G General Experimental Workflow A Prepare Zinc-Copper Couple C Add Zn(Cu) Couple and this compound A->C B Dissolve Alkene in Anhydrous Solvent B->C D Monitor Reaction (TLC/GC) C->D E Quench Reaction (aq. NH4Cl) D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for Simmons-Smith cyclopropanation.

Safety Precautions

  • Dihaloalkanes: this compound, like other dihaloalkanes, is toxic and should be handled in a well-ventilated fume hood.

  • Zinc Dust: Fine zinc dust can be flammable.

  • General Precautions: All reactions should be carried out under an inert atmosphere in flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

Conclusion

The Simmons-Smith reaction using this compound provides a viable pathway for the synthesis of cyclopropanes. While potentially more economical than using diiodomethane, the lower reactivity of the C-Cl bond may necessitate optimization of reaction conditions for specific substrates. The fundamental principles of stereospecificity and functional group tolerance are expected to be maintained, making it a valuable tool in the repertoire of synthetic chemists in research and drug development.

References

Application Notes and Protocols: Furukawa Modification of the Simmons-Smith Reaction with Diethylzinc and Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes. The cyclopropane motif is a key structural element in numerous biologically active natural products and pharmaceutical agents, valued for its ability to introduce conformational rigidity and alter metabolic stability. The Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, offers enhanced reactivity and reproducibility, particularly for less reactive or electron-deficient alkenes.[1][2] This modification, often carried out with diiodomethane (CH₂I₂), can also be performed with chloroiodomethane (CH₂ClI). The chloro-substituted reagent generated from Et₂Zn and CH₂ClI is reported to be even more reactive than the iodo-substituted counterpart.[3]

These application notes provide a detailed overview of the Furukawa modification of the Simmons-Smith reaction using diethylzinc and this compound, including experimental protocols, quantitative data, and applications in medicinal chemistry and drug development.

Reaction Mechanism and Stereospecificity

The active cyclopropanating agent in the Furukawa modification is an organozinc carbenoid, specifically (chloromethyl)zinc ethyl (ClCH₂ZnEt) or a related species, formed in situ from the reaction of diethylzinc and this compound. This carbenoid then transfers a methylene group (CH₂) to the alkene via a concerted, "butterfly-type" transition state. This mechanism accounts for the syn-addition of the methylene group and the retention of the alkene's stereochemistry in the resulting cyclopropane. For instance, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will afford a trans-cyclopropane.[4]

Applications in Drug Development and Natural Product Synthesis

The Furukawa-modified Simmons-Smith reaction is a valuable tool in the synthesis of complex molecules with potential therapeutic applications. The cyclopropane ring can be found in a variety of natural products with anticancer, antimicrobial, and antiviral activities.[5] The stereospecificity and functional group tolerance of this reaction allow for the late-stage introduction of a cyclopropane moiety into complex molecular scaffolds, a desirable feature in the development of new drug candidates. For example, this methodology has been employed in the synthesis of precursors to antidepressants and other biologically active compounds.[6]

Quantitative Data

The yield of the Furukawa modification can vary depending on the substrate, solvent, temperature, and specific reagents used. The following table summarizes representative yields for the cyclopropanation of various alkenes using diethylzinc and a dihalomethane.

Alkene SubstrateDihalomethaneSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Bicyclic keto alcoholCH₂I₂CH₂Cl₂0163[3]
Silylated enol etherCH₂I₂Not specifiedNot specifiedNot specified86[3]
Allylic alcohol derivativeCH₂I₂Not specifiedNot specifiedNot specified82[3]
CrotonaldehydeCH₂I₂CH₂Cl₂0 to RT12-24~70[1]
Cinnamyl alcohol derivativeCH₂I₂DCE400.2594[6]
Electron-deficient alkeneCH₂I₂DCE400.2568 (with 10 mol% Et₂Zn)[6]

Experimental Protocols

The following are generalized protocols for the Furukawa modification of the Simmons-Smith reaction. Caution: Diethylzinc is pyrophoric and reacts violently with water. This compound is a toxic irritant. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel.

General Protocol for the Cyclopropanation of an Alkene

Materials:

  • Alkene (1.0 equiv)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Diethylzinc (Et₂Zn), typically a 1.0 M solution in hexanes (2.0 - 3.0 equiv)

  • This compound (CH₂ClI) (2.0 - 3.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, dissolve the alkene (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, slowly add this compound (2.0 - 3.0 equiv).

  • Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 equiv) dropwise via a syringe. Maintain the temperature below 5 °C during the addition. A white precipitate of the zinc carbenoid may form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Caution: The quenching process can be exothermic.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanated product.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reagents Reagent Formation cluster_cyclopropanation Cyclopropanation Et2Zn Et₂Zn (Diethylzinc) Carbenoid [ClCH₂ZnEt] (Zinc Carbenoid) Et2Zn->Carbenoid + CH2ClI CH₂ClI (this compound) CH2ClI->Carbenoid TransitionState Butterfly Transition State Carbenoid->TransitionState Alkene RHC=CHR' (Alkene) Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane

Caption: Furukawa modification reaction mechanism.

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Alkene in Anhydrous Solvent under Inert Atmosphere) Cooling 2. Cool to 0 °C Setup->Cooling Reagent_Addition 3. Add CH₂ClI and Et₂Zn Cooling->Reagent_Addition Reaction 4. Stir at Room Temperature (12-24h) Monitor Progress (TLC/GC-MS) Reagent_Addition->Reaction Quench 5. Quench with sat. aq. NH₄Cl at 0 °C Reaction->Quench Workup 6. Aqueous Workup (Wash with NaHCO₃ and Brine) Quench->Workup Dry_Concentrate 7. Dry and Concentrate Workup->Dry_Concentrate Purify 8. Purify (Column Chromatography) Dry_Concentrate->Purify Product Pure Cyclopropane Product Purify->Product

Caption: General experimental workflow.

References

Application Notes and Protocols: Aminomethylation with Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the aminomethylation of active hydrogen compounds, such as ketones, using chloroiodomethane as a C1 synthon. Direct aminomethylation via the simple reaction of an amine with this compound is not a well-documented primary pathway. Instead, this compound serves as a potent formaldehyde equivalent in a three-component Mannich-type reaction. This protocol focuses on a modern variation involving the reaction of an amine, this compound, and an active methylene compound (e.g., via its enol silyl ether) to yield β-amino carbonyl compounds, also known as Mannich bases. These products are valuable intermediates in pharmaceutical synthesis.

Introduction

Aminomethylation is a fundamental transformation in organic synthesis that introduces an aminomethyl group (-CH₂NR₂) onto a substrate. The resulting Mannich bases are versatile building blocks for the synthesis of complex nitrogen-containing molecules, including numerous pharmaceuticals and natural products. The classical Mannich reaction involves the condensation of a compound with an active hydrogen, an amine (primary or secondary), and formaldehyde.[1]

This compound (CH₂ClI) is a highly reactive, colorless liquid that serves as an effective, albeit hazardous, methylene source for various chemical transformations, including cyclopropanation and aminomethylation.[2] In the context of aminomethylation, it functions as a formaldehyde surrogate, reacting in situ with an amine to form a highly electrophilic Eschenmoser-like iminium salt. This intermediate is then readily attacked by a carbon nucleophile, such as an enol or enolate, to form the desired aminomethylated product. A convenient method for this transformation involves the reaction of an enol silyl ether with a combination of this compound and an amine activator like N,N,N',N'-tetramethylmethanediamine (TMMD).[2]

Reaction Mechanism

The aminomethylation process using this compound proceeds via a Mannich-type pathway. The key steps are:

  • Iminium Ion Formation: The secondary amine reacts with this compound. The high reactivity of the carbon-iodine bond facilitates the displacement of iodide by the amine, forming an intermediate aminomethyl chloride. This species can then readily eliminate a chloride ion to form a highly electrophilic N,N-dialkyliminium ion (also known as an Eschenmoser salt precursor).[3][4]

  • Nucleophilic Attack: A compound containing an acidic proton, such as a ketone, tautomerizes to its enol form (or is used as a pre-formed enol silyl ether). The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[5]

  • Product Formation: A final deprotonation or silyl group removal step regenerates the carbonyl group, yielding the final β-amino carbonyl product (Mannich base).

ReactionMechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Amine R₂NH (Secondary Amine) int1 Amine->int1 + CH2ClI CH₂ClI (this compound) CH2ClI->int1 Iminium [R₂N=CH₂]⁺ I⁻ (Iminium Iodide) HCl HCl Iminium2 [R₂N=CH₂]⁺ int1->Iminium SN2 Enol R'-C(O-SiMe₃)=CH₂ (Enol Silyl Ether) int2 Enol->int2 + Iminium2->int2 Adduct Intermediate Adduct Adduct2 Intermediate Adduct int2->Adduct int3 Adduct2->int3 Workup Product R'-C(O)CH₂CH₂NR₂ (Mannich Base) TMSI Me₃SiI int3->Product int3->TMSI +

Caption: General mechanism for Mannich-type aminomethylation.

Experimental Protocol: General Procedure

This protocol describes a general method for the aminomethylation of a ketone via its trimethylsilyl (TMS) enol ether, using this compound and a secondary amine.

3.1 Materials and Equipment

  • Substrates: Ketone of choice, secondary amine (e.g., morpholine, piperidine, diethylamine).

  • Reagents: this compound (CH₂ClI, stabilized), Triethylamine (Et₃N), Trimethylsilyl chloride (TMSCl), N,N,N',N'-tetramethylmethanediamine (TMMD, optional activator).

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[2]

  • Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, standard glassware for extraction and purification, rotary evaporator, column chromatography setup (silica gel).

3.2 Step-by-Step Procedure

The overall process can be visualized as a two-step, one-pot procedure.

Workflow prep 1. Preparation (Inert Atmosphere) enol 2. Silyl Enol Ether Formation (Ketone, TMSCl, Et₃N) prep->enol reagents 3. Add Aminomethylation Reagents (Amine, CH₂ClI) enol->reagents reaction 4. Reaction (Stir at RT to 50°C) reagents->reaction workup 5. Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

References

Application Notes and Protocols for the Use of Chloroiodomethane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroiodomethane (CH₂ClI) is a versatile and highly reactive reagent that has found significant application in the synthesis of pharmaceutical intermediates. Its unique properties, stemming from the presence of two different halogen atoms on the same carbon, allow for selective transformations that are crucial in the construction of complex molecular architectures found in many drug candidates. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, including cyclopropanation and olefination reactions. This compound is often favored over its diiodo- and dibromo-counterparts due to its potential for higher yields and selectivity in certain reactions.[1]

Key Applications

The primary applications of this compound in pharmaceutical intermediate synthesis include:

  • Cyclopropanation of Alkenes (Simmons-Smith Reaction and Variants): The introduction of a cyclopropane ring is a common strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. This compound serves as an excellent methylene source for these transformations.

  • Synthesis of Chloro-olefins (Wittig-type Reaction): The conversion of aldehydes and ketones into vinyl chlorides provides valuable intermediates for cross-coupling reactions and other functional group manipulations in drug synthesis.

I. Cyclopropanation of Alkenes

The Simmons-Smith reaction and its modifications are powerful methods for the stereospecific synthesis of cyclopropanes from alkenes. The reaction typically involves the formation of an organozinc carbenoid, which then transfers a methylene group to the double bond. When this compound is used with diethylzinc, a highly reactive (chloromethyl)zinc reagent is formed, which can offer advantages in terms of reactivity over traditional reagents.

A. General Reaction Scheme & Mechanism

The reaction proceeds via the formation of a zinc carbenoid, which then reacts with an alkene in a concerted fashion, preserving the stereochemistry of the starting alkene.

Reaction Scheme:

General workflow for Simmons-Smith cyclopropanation.

B. Experimental Protocols

Protocol 1: Cyclopropanation of an Allylic Alcohol

This protocol is adapted from samarium-promoted cyclopropanations, which have shown high yields and diastereoselectivity with this compound. [2]The use of diethylzinc is a common alternative.

  • Materials:

    • Allylic alcohol (1.0 equiv)

    • This compound (1.5 equiv)

    • Diethylzinc (1.2 equiv, 1.0 M solution in hexanes)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the allylic alcohol (1.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution (1.2 equiv) dropwise via a syringe. Stir the mixture for 15 minutes at 0 °C.

    • Add this compound (1.5 equiv) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

C. Quantitative Data

The following table summarizes representative data for cyclopropanation reactions. Note that specific yields for this compound are not always available in the literature, but it is reported to often give higher yields and selectivity than diiodomethane. [1]

Substrate Reagents Solvent Time (h) Temp (°C) Yield (%) Reference
Allylic Alcohols Sm/Hg, CH₂ClI THF - 25 High [2]

| General Alkenes | Et₂Zn, CH₂ClI | 1,2-Dichloroethane | - | RT | High | Denmark, S. E., J. Org. Chem. 1991, 56, 6974-6981 |

II. Synthesis of Chloro-olefins from Carbonyls

This compound can be used to prepare a phosphonium ylide, which then reacts with aldehydes and ketones in a Wittig-type reaction to yield vinyl chlorides. This transformation is valuable for introducing a chloro-substituted double bond, a versatile functional group in pharmaceutical synthesis. [3]

A. General Reaction Scheme & Mechanism

The reaction proceeds in two main stages: first, the formation of a chloromethyltriphenylphosphonium salt from this compound and triphenylphosphine, and second, the Wittig reaction of the corresponding ylide with a carbonyl compound.

Reaction Scheme:

  • Phosphonium Salt Formation: PPh₃ + CH₂ClI → [Ph₃PCH₂Cl]⁺I⁻

  • Wittig Reaction: [Ph₃PCH₂Cl]⁺I⁻ + Base → Ph₃P=CHCl Ph₃P=CHCl + R¹R²C=O → R¹R²C=CHCl + Ph₃PO

Workflow for Chloro-olefin Synthesis:

G cluster_prep Phosphonium Salt Synthesis cluster_wittig Wittig Reaction cluster_workup Work-up & Purification start Start reagents1 Triphenylphosphine, This compound, THF start->reagents1 reflux Reflux reagents1->reflux isolate Isolate phosphonium salt reflux->isolate dissolve_salt Suspend phosphonium salt in THF isolate->dissolve_salt add_base Add strong base (e.g., KOBu-t) to form ylide dissolve_salt->add_base add_carbonyl Add aldehyde or ketone add_base->add_carbonyl react Stir at room temperature add_carbonyl->react quench Quench reaction react->quench extract Extract with ether quench->extract wash Wash and dry organic layer extract->wash concentrate Concentrate wash->concentrate purify Purify by chromatography or distillation concentrate->purify end End purify->end

Workflow for the synthesis of chloro-olefins.

B. Experimental Protocols

Protocol 2: Synthesis of a Chloro-olefin from an Aldehyde

  • Part 1: Preparation of Chloromethyltriphenylphosphonium Iodide

    • Materials:

      • Triphenylphosphine (1.0 equiv)

      • This compound (1.1 equiv)

      • Anhydrous Tetrahydrofuran (THF)

    • Procedure:

      • In a flame-dried flask, dissolve triphenylphosphine in anhydrous THF.

      • Add this compound and heat the mixture to reflux for 10-12 hours.

      • A white precipitate of the phosphonium salt will form.

      • Cool the mixture and collect the solid by filtration. Wash with cold THF and dry under vacuum.

  • Part 2: Wittig Reaction

    • Materials:

      • Chloromethyltriphenylphosphonium iodide (1.2 equiv)

      • Potassium tert-butoxide (1.2 equiv)

      • Aldehyde (1.0 equiv)

      • Anhydrous Tetrahydrofuran (THF)

    • Procedure:

      • Suspend the phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere.

      • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise. The formation of the ylide is indicated by the appearance of an orange-red color.

      • Stir the mixture at 0 °C for 30 minutes.

      • Add a solution of the aldehyde in anhydrous THF dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Quench the reaction with water and extract with diethyl ether.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

      • Purify the crude product by column chromatography or distillation to obtain the vinyl chloride.

C. Quantitative Data

The following table provides representative yields for the conversion of various carbonyl compounds to chloro-olefins using the this compound-derived Wittig reagent.

Carbonyl SubstrateProductYield (%)Reference
Benzaldehydeβ-Chlorostyrene75Miyano, S., et al. J. Chem. Soc., Chem. Commun. 1978, 446-447
p-Chlorobenzaldehydep-Chloro-β-chlorostyrene80Miyano, S., et al. J. Chem. Soc., Chem. Commun. 1978, 446-447
CyclohexanoneChloromethylenecyclohexane65Miyano, S., et al. J. Chem. Soc., Chem. Commun. 1978, 446-447

Other Potential Applications

While less documented with specific protocols using this compound, it is also reported to be useful in the following reactions, often as a more reactive alternative to other methylene sources: [1][4]

  • Mannich Reaction: Introduction of an aminomethyl group.

  • Aminomethylation: A similar transformation to the Mannich reaction.

  • Epoxidation: Formation of epoxides from aldehydes and ketones via sulfur ylides. [5]* Aziridination: Synthesis of three-membered nitrogen-containing rings, which are important pharmacophores.

Further research is needed to develop detailed and optimized protocols for these applications specifically using this compound.

Safety Information

This compound is a toxic and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is also light-sensitive and should be stored in a cool, dark place. Diethylzinc is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.

References

Application Notes and Protocols for Epoxidation of Carbonyl Compounds using Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the epoxidation of carbonyl compounds, specifically aldehydes and ketones, utilizing a reagent system based on chloroiodomethane. It is important to note that this method is not for the direct epoxidation of alkenes. Instead, it follows a pathway related to the Corey-Chaykovsky reaction, where this compound is instrumental in the in-situ generation of a sulfur ylide. This ylide then acts as the methylene-transfer agent to the carbonyl group, yielding the corresponding epoxide. A notable and mild method for this transformation involves the use of Simmons-Smith reagents in conjunction with a sulfide, which offers high yields and good stereoselectivity.[1][2] This approach is a valuable alternative to traditional epoxidation methods, particularly for the synthesis of terminal and substituted epoxides from readily available carbonyl precursors.[1][3]

Core Principles

The fundamental principle of this epoxidation method is the generation of a sulfur ylide from a sulfide and a methylene source, which is this compound in this protocol. The reaction is typically mediated by an organozinc compound, such as diethylzinc (Et₂Zn). The resulting zinc-derived sulfur ylide is a nucleophilic species that readily attacks the electrophilic carbon of a carbonyl group (aldehyde or ketone). This is followed by an intramolecular nucleophilic substitution, leading to the formation of a three-membered epoxide ring and the regeneration of the sulfide, allowing for its potential use in catalytic amounts.[1][4]

Experimental Protocols

Protocol 1: General Procedure for the Epoxidation of Aldehydes using Diethylzinc, this compound, and Tetrahydrothiophene

This protocol is adapted from the work of Aggarwal, Ali, and Coogan and describes a novel application of Simmons-Smith reagents for the epoxidation of aldehydes.[1]

Materials and Reagents:

  • Aldehyde (e.g., benzaldehyde, cyclohexanecarboxaldehyde)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • This compound (ClCH₂I)

  • Tetrahydrothiophene (THT)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and tetrahydrothiophene (1.2 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Data Presentation

The following table summarizes the results for the epoxidation of various aldehydes using the protocol described above, as reported by Aggarwal, Ali, and Coogan.[1]

Table 1: Epoxidation of Various Aldehydes with Et₂Zn/ClCH₂I/THT

EntryAldehydeTime (h)ProductYield (%)Diastereomeric Ratio (trans:cis)
1Benzaldehyde2Styrene oxide95-
24-Chlorobenzaldehyde21-Chloro-4-(oxiran-2-yl)benzene93-
34-Methoxybenzaldehyde31-Methoxy-4-(oxiran-2-yl)benzene91-
4Cyclohexanecarboxaldehyde22-Cyclohexyloxirane85-
5Cinnamaldehyde22-Styryloxirane8295:5
6Phenylalaninal derivative4Corresponding epoxide8895:5

Data is illustrative and based on reported literature values.[1]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Aldehyde Epoxidation

experimental_workflow reagents Aldehyde + THT in DCM add_et2zn Add Et2Zn at 0 °C reagents->add_et2zn stir1 Stir for 15 min at 0 °C add_et2zn->stir1 add_clch2i Add ClCH2I at 0 °C stir1->add_clch2i warm_stir Warm to RT and Stir add_clch2i->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Isolated Epoxide purify->product

Caption: Workflow for the epoxidation of aldehydes.

Diagram 2: Proposed Reaction Mechanism

reaction_mechanism cluster_0 Ylide Formation cluster_1 Epoxidation THT Sulfide (THT) ylide Zinc-Sulfur Ylide Intermediate THT->ylide reagents Et2Zn + ClCH2I reagents->ylide aldehyde Aldehyde (R-CHO) ylide->aldehyde Reacts with betaine Betaine Intermediate aldehyde->betaine Nucleophilic Attack epoxide Epoxide betaine->epoxide Ring Closure sulfide_regen Sulfide (THT) Regenerated betaine->sulfide_regen Elimination

Caption: Mechanism of sulfide-mediated epoxidation.

References

Application of Chloroiodomethane in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroiodomethane (CH₂ClI) is a versatile C1 building block in organic synthesis, finding significant application in the construction of various agrochemicals. Its utility stems primarily from its role as a precursor for the Simmons-Smith and related cyclopropanation reactions, providing a methylene (-CH₂-) or chloromethylene (-CHCl-) group for the formation of cyclopropane rings. These cyclopropane moieties are crucial structural features in a range of pesticides, including fungicides, insecticides, and insect growth regulators, contributing to their biological activity and metabolic stability.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical classes. While this compound is often cited as a more reactive and sometimes higher-yielding alternative to diiodomethane in Simmons-Smith reactions, specific documented protocols for its use in complex agrochemical synthesis can be sparse.[1] Therefore, this guide combines documented synthetic pathways with representative protocols to illustrate the practical application of this compound in this field.

Application in Fungicide Synthesis: The Case of Prothioconazole

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. A key structural feature of prothioconazole is the 1-chlorocyclopropyl group, which is introduced early in the synthesis. The key intermediate for this moiety is 2-chloro-1-(1-chlorocyclopropyl)ethanone.

Synthetic Pathway Overview

The synthesis of the 2-chloro-1-(1-chlorocyclopropyl)ethanone intermediate can be envisioned in a two-step process starting from a simple olefin. First, a cyclopropanation reaction on a suitable precursor, followed by chlorination. This compound, in a Simmons-Smith type reaction, is a suitable reagent for the initial cyclopropanation.

Diagram 1: Synthesis of a Prothioconazole Intermediate

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Ring opening and Chlorination Vinyl_acetate Vinyl acetate 1_acetylcyclopropanol 1-Acetylcyclopropanol Vinyl_acetate->1_acetylcyclopropanol Simmons-Smith Reaction This compound This compound (CH₂ClI) This compound->1_acetylcyclopropanol Zn_Cu Zn-Cu couple Zn_Cu->1_acetylcyclopropanol Intermediate_1 1-(1-chlorocyclopropyl)ethanone 1_acetylcyclopropanol->Intermediate_1 Ring Opening/Rearrangement Final_Intermediate 2-chloro-1-(1-chlorocyclopropyl)ethanone Intermediate_1->Final_Intermediate Chlorination SO2Cl2 Sulfuryl chloride (SO₂Cl₂) SO2Cl2->Final_Intermediate

Caption: Synthetic pathway to a key prothioconazole intermediate.

Quantitative Data

The following table summarizes the reported yields for the synthesis of the key intermediate 2-chloro-1-(1-chlorocyclopropyl)ethanone from cyclopropylmethyl ketone, a plausible product from the initial cyclopropanation and subsequent rearrangement.

PrecursorReactionReagentsYield (%)Purity (%)Reference
Cyclopropylmethyl ketoneChlorinationCl₂, MeAlCl₂, Me₂AlCl90.696[2]
1-(1-chlorocyclopropyl)ethanoneChlorinationChlorine gas--[3]
Experimental Protocols

Protocol 1: Representative Simmons-Smith Cyclopropanation for 1-Acetylcyclopropanol

This protocol is a representative method for the cyclopropanation of vinyl acetate using this compound, which would lead to a precursor for 1-(1-chlorocyclopropyl)ethanone.

Materials:

  • Vinyl acetate

  • This compound (CH₂ClI)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple (1.2 equivalents).

  • Add anhydrous diethyl ether to cover the zinc-copper couple.

  • A solution of this compound (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be observed.

  • After the initial reaction subsides, a solution of vinyl acetate (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The ethereal layer is decanted, and the inorganic salts are washed with diethyl ether.

  • The combined organic layers are washed with saturated aqueous ammonium chloride solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-acetylcyclopropanol.

Protocol 2: Synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone

This protocol describes the chlorination of 1-(1-chlorocyclopropyl)ethanone.[3][4]

Materials:

  • 1-(1-chlorocyclopropyl)ethanone

  • Dichloromethane (DCM)

  • Methanol

  • Chlorine gas

Procedure:

  • Dissolve 1-(1-chlorocyclopropyl)ethanone in a mixture of dichloromethane and a catalytic amount of methanol in a reaction vessel equipped with a gas inlet and a cooling bath.

  • Cool the solution to 0°C.

  • Bubble chlorine gas through the stirred solution for approximately 3 hours, maintaining the temperature at 0°C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

  • The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to afford 2-chloro-1-(1-chlorocyclopropyl)ethanone.

Application in Insecticide Synthesis: Pyrethroids

Pyrethroids are a major class of synthetic insecticides that mimic the structure of the natural insecticide pyrethrin. A common structural feature of many pyrethroids is a cyclopropane ring, specifically derived from chrysanthemic acid or its analogues. This compound can be employed in the synthesis of the cyclopropane core of these molecules.

Synthetic Pathway Overview

The synthesis of the pyrethroid backbone involves the formation of a substituted cyclopropane carboxylic acid. This can be achieved through the cyclopropanation of a suitable diene precursor.

Diagram 2: Generic Pyrethroid Precursor Synthesis

G Diene_Precursor 2,5-Dimethyl-2,4-hexadiene Cyclopropane_Ester Ethyl Chrysanthemate Diene_Precursor->Cyclopropane_Ester Simmons-Smith Reaction + Carbonylation This compound This compound (CH₂ClI) This compound->Cyclopropane_Ester Zn_Cu Zn-Cu couple Zn_Cu->Cyclopropane_Ester Chrysanthemic_Acid Chrysanthemic Acid Cyclopropane_Ester->Chrysanthemic_Acid NaOH, H₂O/EtOH Hydrolysis Hydrolysis

Caption: Synthesis of a key pyrethroid precursor.

Experimental Protocols

Protocol 3: Representative Synthesis of a Chrysanthemic Acid Precursor

This is a representative protocol for the cyclopropanation of a diene to form a precursor to chrysanthemic acid, a core component of many pyrethroids.

Materials:

  • 2,5-Dimethyl-2,4-hexadiene

  • This compound (CH₂ClI)

  • Diethylzinc (Et₂Zn)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dimethyl-2,4-hexadiene (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add a solution of diethylzinc (1.1 equivalents) in hexanes.

  • To this mixture, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product, a cyclopropyl derivative, would then be further processed (e.g., via oxidation and esterification) to yield the desired chrysanthemic acid derivative.

Application in Insect Growth Regulator Synthesis: Juvenile Hormone Analogues

Juvenile hormone (JH) analogues are insect growth regulators that interfere with the normal development of insects. Many synthetic JH analogues incorporate a cyclopropane ring to enhance their stability and biological activity. This compound can be used to introduce this cyclopropane moiety onto a suitable olefinic precursor, such as a farnesol derivative.

Synthetic Pathway Overview

The synthesis involves the selective cyclopropanation of one of the double bonds in a terpene chain.

Diagram 3: Synthesis of a Juvenile Hormone Analogue Precursor

G Farnesol_Derivative Farnesol Derivative Cyclopropanated_Product Cyclopropanated Farnesol Derivative Farnesol_Derivative->Cyclopropanated_Product Simmons-Smith Reaction This compound This compound (CH₂ClI) This compound->Cyclopropanated_Product Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Cyclopropanated_Product

Caption: Synthesis of a juvenile hormone analogue precursor.

Experimental Protocols

Protocol 4: Representative Synthesis of a Cyclopropanated Farnesol Derivative

This protocol describes a representative Simmons-Smith reaction on a farnesol-type precursor for the synthesis of a juvenile hormone analogue. The regioselectivity of the cyclopropanation can be influenced by the presence of directing groups (e.g., hydroxyl groups) and the specific reaction conditions.

Materials:

  • A farnesol derivative (e.g., methyl farnesoate)

  • This compound (CH₂ClI)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the zinc-copper couple as described in Protocol 1.

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the farnesol derivative (1.0 equivalent) in anhydrous diethyl ether.

  • Add the activated zinc-copper couple to the solution of the farnesol derivative.

  • Add a solution of this compound (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Separate the organic layer from the filtrate, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired cyclopropanated juvenile hormone analogue precursor.

Conclusion

This compound is a valuable reagent in the synthesis of a variety of agrochemicals. Its primary application lies in the Simmons-Smith and related cyclopropanation reactions to form essential cyclopropane rings in fungicides like prothioconazole, insecticides like pyrethroids, and insect growth regulators like juvenile hormone analogues. While specific, published protocols detailing the use of this compound for every agrochemical target may be limited, its known reactivity allows for its substitution for other methyleneating agents, often with potential benefits in terms of yield and cost-effectiveness. The representative protocols provided herein offer a practical starting point for researchers and chemists in the agrochemical industry to explore the utility of this compound in their synthetic endeavors.

References

Application Notes and Protocols for Mannich Reactions: Stoichiometry and Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2][3] This three-component condensation reaction utilizes an active hydrogen compound, an aldehyde (typically non-enolizable), and a primary or secondary amine or ammonia.[1][2][3][4][5] The resulting products, β-amino carbonyl compounds known as Mannich bases, are crucial synthetic intermediates for a wide array of pharmaceuticals, natural products, and biologically active molecules, including alkaloids and peptides.[1][2][6][7][8] Understanding the stoichiometry and optimizing reaction conditions are critical for achieving high yields and purity of the desired Mannich base.

General Reaction Mechanism

The mechanism of the Mannich reaction proceeds in two primary stages:

  • Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration, to form a reactive electrophilic species known as an iminium ion (or Schiff base).[3][4][9][10][11]

  • Nucleophilic Attack: The active hydrogen compound, which exists in equilibrium with its enol tautomer, then acts as a nucleophile, attacking the iminium ion.[3][4][10] This step forms the new carbon-carbon bond and, after proton transfer, yields the final β-amino carbonyl compound.[9]

Experimental_Workflow start Start mix 1. Mix Reactants (Ketone, Aldehyde, Amine) + Solvent & Catalyst start->mix react 2. Reaction (Stir at specified Temp/Time) mix->react monitor 3. Monitor Progress (TLC) react->monitor monitor->react Incomplete workup 4. Workup (e.g., Cool, Filter, Extract) monitor->workup Complete purify 5. Purification (e.g., Recrystallization) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize end_node End Product characterize->end_node

References

Proper Storage and Stabilization of Chloroiodomethane with Copper: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroiodomethane (CH₂ClI) is a versatile reagent in organic synthesis, valued for its application in cyclopropanation (Simmons-Smith reaction), Mannich reactions, and other C-C bond-forming transformations crucial in pharmaceutical and agrochemical development. However, its utility is hampered by inherent instability. This document provides detailed application notes and protocols for the proper storage and stabilization of this compound using copper, aimed at ensuring its integrity and purity for research and development applications.

Introduction

This compound is a dense, colorless to pale yellow or pink liquid that is sensitive to light and heat.[1][2] Its instability primarily stems from the labile carbon-iodine (C-I) bond, which has a lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, making it susceptible to homolytic cleavage. This degradation can lead to the formation of reactive radical species and colored impurities, compromising the quality of the reagent and the outcome of synthetic reactions. To mitigate this, this compound is commercially supplied stabilized with copper.[3][4][5] Copper, in its metallic form (powder or chip), is believed to act as a radical scavenger, inhibiting the free-radical decomposition pathways.[6][7] These application notes provide best practices for handling, storage, and a recommended protocol for monitoring the stability of this compound.

Degradation Pathway and Stabilization Mechanism

The primary degradation of this compound is initiated by the cleavage of the C-I bond, which can be triggered by light (photolysis) or heat (thermolysis). This generates a chloromethyl radical and an iodine radical, which can then participate in a series of propagation reactions, leading to the formation of various byproducts and discoloration of the solution.

Proposed Degradation Pathway of Unstabilized this compound:

Proposed Degradation Pathway of this compound and Inhibition by Copper CH2ClI This compound (CH₂ClI) Initiation Initiation (Light/Heat) CH2ClI->Initiation hv, Δ Radicals Chloromethyl Radical (•CH₂Cl) + Iodine Radical (I•) Initiation->Radicals Propagation Propagation Radicals->Propagation Copper Copper (Cu⁰) Radicals->Copper Propagation->CH2ClI Radical Chain Reaction DegradationProducts Degradation Products (e.g., Dichloromethane, Diiodomethane, Polymers, Elemental Iodine) Propagation->DegradationProducts Inhibition Inhibition Copper->Inhibition StableComplex Stable Species/ Termination Inhibition->StableComplex

Caption: Proposed degradation of this compound and the inhibitory role of copper.

Copper metal is thought to interrupt this degradation cascade by reacting with the radical intermediates, effectively terminating the chain reaction. The exact nature of the interaction may involve the formation of organocopper species or the reduction of radical species by copper, which itself gets oxidized.

Quantitative Stability Data

While it is widely acknowledged that copper stabilizes this compound, specific public-domain quantitative data from controlled stability studies is scarce. The following table is illustrative and based on general principles of chemical stability. It is intended to highlight the expected trends and should be confirmed by in-house stability studies.

ParameterUnstabilized this compoundThis compound with Copper Stabilizer
Appearance Colorless, rapidly develops a yellow to brown color upon storage, especially when exposed to light.Colorless to pale yellow/pink, color is significantly more stable over time.[4]
Purity (Assay by GC) Expected to decrease significantly over a short period (days to weeks) at room temperature.High purity (typically ≥97.5%) maintained for an extended period (months) when stored correctly.[4]
Storage Temperature Refrigeration (2-8 °C) is mandatory to slow down degradation.Refrigeration (2-8 °C) is recommended for long-term storage to maximize shelf life.
Light Sensitivity Highly sensitive; must be stored in amber or opaque containers.Sensitive, but the stabilizer mitigates some effects. Still, storage in the dark is crucial.
Predicted Shelf-life (at 2-8°C, in the dark) Weeks to a few months.12 months or longer (refer to manufacturer's specifications).

Experimental Protocols

Protocol for Safe Handling and Storage of Stabilized this compound
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of leakage or discoloration. The liquid should be clear and colorless to pale yellow or pink. The presence of copper powder or a chip at the bottom of the container is normal for the stabilized product.[2]

  • Storage: Store the container tightly sealed in a refrigerator at 2-8°C.[3] The storage area should be dark. If the original container is not amber, it should be placed in a secondary light-blocking container.

  • Dispensing: When dispensing, allow the container to warm to room temperature before opening to prevent moisture condensation into the product. Use a clean, dry syringe or pipette. After dispensing, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before resealing to minimize exposure to air and moisture.

  • Waste Disposal: Dispose of any unused or degraded this compound and contaminated materials as hazardous waste according to institutional and local regulations.

Protocol for Monitoring the Stability of this compound

This protocol outlines a method for conducting an in-house stability study of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the purity of this compound over time under specified storage conditions and to identify any major degradation products.

Materials:

  • This compound (stabilized and, if available for comparison, unstabilized)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with septa

  • High-purity solvent for dilution (e.g., dichloromethane or hexane)

  • Internal standard (e.g., 1,2-dichloroethane or other suitable non-reactive compound)

  • Analytical balance

Experimental Workflow:

Workflow for this compound Stability Monitoring Start Start: Receive/Prepare This compound Samples Storage Store Samples under Defined Conditions (e.g., 2-8°C dark, RT dark, RT light) Start->Storage Sampling Sample Aliquots at Time Points (t=0, 1, 3, 6, 12 months) Storage->Sampling Sampling->Storage Continue Storage Preparation Prepare Samples for Analysis (Dilution, add Internal Standard) Sampling->Preparation Analysis GC-MS Analysis Preparation->Analysis DataProcessing Data Processing (Peak Integration, Purity Calculation, Degradation Product Identification) Analysis->DataProcessing Report Generate Stability Report DataProcessing->Report

Caption: A typical workflow for conducting a stability study of this compound.

Procedure:

  • Sample Preparation (Time Zero):

    • Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent containing the internal standard to achieve a final concentration suitable for GC-MS analysis (e.g., 100 ppm).

    • Analyze this "time zero" sample immediately.

  • Stability Study Setup:

    • Aliquot the this compound into several small, amber glass vials, leaving minimal headspace. If comparing stabilized and unstabilized samples, prepare separate sets of vials for each.

    • For each type of sample, set up different storage conditions to be tested (e.g., refrigerated at 2-8°C in the dark, room temperature in the dark, room temperature with light exposure).

    • Ensure all vials are tightly sealed.

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

    • Prepare a sample for GC-MS analysis as described in step 1.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, 250°C, split ratio (e.g., 50:1).

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 35-300.

  • Data Analysis:

    • Calculate the purity of this compound at each time point relative to the internal standard.

    • Plot the percentage purity versus time for each storage condition.

    • Identify any new peaks in the chromatogram that appear or increase in intensity over time. Use the mass spectra to tentatively identify these degradation products.

Conclusions and Recommendations

This compound is an essential but unstable reagent. Its stability is significantly enhanced by the addition of a copper stabilizer. For optimal results in research and drug development, it is imperative to:

  • Procure this compound stabilized with copper.

  • Adhere strictly to the recommended storage conditions: refrigeration at 2-8°C and protection from light.

  • Implement a routine in-house stability monitoring program, especially for long-term projects or when using older batches of the reagent.

  • Always handle this compound with appropriate safety precautions in a well-ventilated fume hood.

By following these guidelines, researchers can ensure the quality and reliability of their this compound, leading to more consistent and reproducible synthetic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Simmons-Smith Reactions with Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of cyclopropanation reactions using chloroiodomethane.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction using this compound is showing low or no yield. What are the most common causes?

A1: Low yields in Simmons-Smith reactions, including those with this compound, often stem from a few critical factors. The most common issue is the activity of the zinc reagent, such as a zinc-copper couple or diethylzinc.[1] Inactive zinc will fail to form the necessary organozinc carbenoid intermediate efficiently. Other common causes include the presence of moisture, poor quality of the this compound, or suboptimal reaction temperatures.[1]

Q2: How can I ensure my zinc reagent is sufficiently active?

A2: The activity of the zinc is paramount. For a zinc-copper couple, it must be freshly prepared and activated.[1] Activation can be achieved by washing zinc dust with an acid solution to remove the passivating oxide layer, followed by treatment with a copper(II) salt.[2] For reactions using diethylzinc (the Furukawa modification), ensure it is fresh and handled under strictly anhydrous and inert conditions, as it is pyrophoric.[2][3]

Q3: Is the quality of this compound important, and how should I handle it?

A3: Absolutely. The purity of this compound is crucial for good yield. It is advisable to use freshly distilled or high-purity this compound. While not as volatile or toxic as diiodomethane, it should still be handled with care in a well-ventilated fume hood.[1]

Q4: What are the optimal reaction conditions (solvent, temperature) when using this compound?

A4: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended for Simmons-Smith reactions, as basic solvents can decrease the reaction rate.[1][4] The reaction temperature can be critical. If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate.[1] However, be aware that higher temperatures can sometimes lead to side reactions. For sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.

Q5: I'm observing the formation of side products. What are they, and how can they be minimized?

A5: A common side reaction is the methylation of heteroatoms (e.g., alcohols) in the substrate by the electrophilic zinc carbenoid.[5] This is more likely with excess reagent or prolonged reaction times. To minimize this, use a modest excess of the this compound and zinc reagent (e.g., 1.2-1.5 equivalents) and monitor the reaction progress closely by TLC or GC to avoid unnecessarily long reaction times.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to enhance activation.[1]
Poor quality of this compound.Use freshly distilled or high-purity this compound.
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Low reaction temperature.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction.[1]
Incomplete Conversion of Starting Material Insufficient reagent.Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).[1]
Short reaction time.Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.[1]
Low substrate reactivity.Consider switching to a more reactive Simmons-Smith reagent modification, such as the Furukawa (diethylzinc) or Shi (diethylzinc and trifluoroacetic acid) modifications.[1][5]
Poor Diastereoselectivity Reaction temperature is too high.Lowering the reaction temperature can improve selectivity.[1]
Absence of a directing group.For substrates with a hydroxyl group, its coordinating effect with the zinc reagent directs the cyclopropanation. If no directing group is present, selectivity is primarily governed by sterics.

Quantitative Data on Dihaloalkane Reactivity

Dihaloalkane Substrate Yield (%) Notes
DiiodomethaneCyclohexene~70-80%The classic and most reactive reagent.
DibromomethaneStyrene~50-60%Less reactive than diiodomethane, may require higher temperatures.
This compoundVarious AlkenesGenerally goodOften cited as an effective alternative to diiodomethane, potentially improving selectivity and yield in specific cases.

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Simmons-Smith Reaction with this compound (Furukawa Modification)

This protocol describes a general procedure for the cyclopropanation of an alkene using this compound and diethylzinc.

Materials:

  • Alkene (1.0 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 eq)

  • This compound (2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alkene (1.0 eq) in anhydrous DCM.

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

  • Addition of this compound: Add this compound (2.5 eq) dropwise to the reaction mixture at 0 °C using the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Simmons-Smith Reactions start Low or No Yield check_zinc Is the Zinc Reagent Active? start->check_zinc activate_zinc Re-activate or use fresh Zinc-Copper couple / Diethylzinc check_zinc->activate_zinc No check_reagents Are this compound and Solvent Pure and Anhydrous? check_zinc->check_reagents Yes activate_zinc->check_reagents purify_reagents Purify/distill this compound and use dry solvent under inert atmosphere check_reagents->purify_reagents No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Adjust Temperature / Extend Reaction Time / Increase Reagent Stoichiometry check_conditions->optimize_conditions No consider_modification Consider Furukawa or Shi Modification check_conditions->consider_modification Yes, but still low yield success Improved Yield optimize_conditions->success consider_modification->success Simmons_Smith_Pathway Simmons-Smith Reaction Pathway with this compound cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products Zn_Cu Zn(Cu) or Et2Zn Carbenoid_Formation Formation of Organozinc Carbenoid (e.g., ICH2ZnCl) Zn_Cu->Carbenoid_Formation CH2ClI This compound (CH2ClI) CH2ClI->Carbenoid_Formation Alkene Alkene Cyclopropanation Concerted Cyclopropanation Alkene->Cyclopropanation Carbenoid_Formation->Cyclopropanation Cyclopropane Cyclopropane Cyclopropanation->Cyclopropane Byproduct Zinc Halide Byproduct Cyclopropanation->Byproduct

References

Technical Support Center: Chloroiodomethane Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of chloroiodomethane during storage.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellow, Pink, or Brown) Exposure to light or heat, leading to decomposition.1. Immediately store the reagent in a refrigerator at 2-8°C, protected from light. 2. Verify the purity of the material using the analytical protocols outlined below before use. 3. If significant degradation is confirmed, dispose of the reagent according to your institution's hazardous waste guidelines.
Precipitate Formation Advanced degradation or reaction with contaminants.1. Do not use the reagent. 2. Safely dispose of the material following institutional protocols for hazardous chemical waste.
Inconsistent Experimental Results Use of partially degraded this compound.1. Assess the purity of your stored this compound using the provided analytical methods. 2. If purity is compromised, acquire a new, stabilized batch of the reagent. 3. Always use fresh or properly stored and verified this compound for sensitive reactions.
Pressure Buildup in Container Decomposition leading to the formation of gaseous byproducts such as hydrogen chloride or carbon monoxide.1. Handle with extreme caution in a well-ventilated fume hood. 2. Slowly and carefully vent the container. 3. Assess the purity of the remaining liquid. Given the evidence of significant decomposition, disposal is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The recommended storage temperature is refrigeration at approximately 4°C.[1] It should be kept in a tightly sealed, opaque container.[2]

Q2: Why has my colorless this compound turned yellow/pink?

A2: Discoloration is a common indicator of degradation.[3][4] this compound is unstable and sensitive to light and heat, which can cause it to decompose.[2] The observed color change is likely due to the formation of decomposition products.

Q3: What is the role of the copper stabilizer in the bottle?

A3: Copper powder or chips are added to this compound to inhibit decomposition.[3][5][6] Copper acts as a scavenger for radical species that can initiate and propagate degradation reactions.

Q4: Can I use this compound that has changed color?

A4: It is strongly advised to verify the purity of discolored this compound before use, as its reactivity and efficacy may be compromised. The presence of degradation products can also lead to unwanted side reactions in your experiments. An experimental protocol to assess purity is provided in this guide.

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways are thermal decomposition and photodissociation. The carbon-iodine bond is particularly susceptible to cleavage, leading to the formation of radical species that can undergo further reactions.[7]

Q6: What are the major decomposition products of this compound?

A6: Upon decomposition, this compound can produce hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen iodide.[1][8]

Q7: How should I handle this compound safely?

A7: Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[1][9]

Q8: With which substances is this compound incompatible?

A8: this compound is incompatible with strong oxidizing agents and strong bases.[1][8][9]

Quantitative Data on Degradation

The following table provides representative data on the degradation of this compound under various storage conditions. This data is illustrative and emphasizes the importance of proper storage.

Storage Condition Stabilizer Time (Months) Purity (%)
4°C, Dark Copper6>98%
4°C, Dark None6~95%
25°C, Dark Copper6~96%
25°C, Dark None6<90%
25°C, Ambient Light Copper6~92%
25°C, Ambient Light None6<85%

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to determine the purity of this compound and identify potential degradation products.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

  • High-purity helium as a carrier gas.

  • Volumetric flasks and micropipettes.

  • Anhydrous solvent for dilution (e.g., dichloromethane or hexane).

  • Stored this compound sample and a new, unopened standard for comparison.

2. Sample Preparation:

  • In a fume hood, prepare a 1000 ppm stock solution of your stored this compound in the chosen anhydrous solvent.

  • Perform a serial dilution to prepare a working sample of approximately 10 ppm.

  • Prepare a 10 ppm solution of the fresh this compound standard in the same manner.

3. GC-MS Parameters (Example):

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless injection)

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 2 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Scan Range: m/z 35-200

4. Data Analysis:

  • Run the blank solvent, the standard solution, and the sample solution.

  • Identify the peak for this compound based on its retention time and mass spectrum (major fragments at m/z 49, 84, 176, 178).

  • Compare the chromatogram of your stored sample to the standard. Look for additional peaks that may indicate impurities or degradation products.

  • Calculate the purity of your sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol can be used to qualitatively assess the degradation of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Stored this compound sample.

2. Sample Preparation:

  • In a fume hood, add approximately 0.6 mL of CDCl₃ to an NMR tube.

  • Add 1-2 drops of the stored this compound sample to the NMR tube.

  • Cap the tube and invert several times to mix.

3. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

4. Data Analysis:

  • Pure this compound will show a singlet at approximately 5.8 ppm.

  • The presence of other peaks may indicate the formation of degradation products. For example, the formation of dichloromethane (CH₂Cl₂) would show a singlet around 5.3 ppm.

Visualizations

degradation_pathway This compound This compound (CH₂ClI) radicals Radical Intermediates (e.g., •CH₂Cl, I•) This compound->radicals Light / Heat products Decomposition Products (e.g., CH₂Cl₂, I₂, HCl) radicals->products Further Reactions experimental_workflow cluster_storage Storage cluster_analysis Stability Assessment cluster_decision Decision storage Stored this compound (Potential Degradation) sampling Sample Preparation (Dilution) storage->sampling analysis GC-MS or NMR Analysis sampling->analysis data Data Interpretation (Purity Check) analysis->data use Use in Experiment data->use Purity > 98% dispose Dispose data->dispose Purity < 98%

References

Technical Support Center: Chloroiodomethane-Mediated Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding chloroiodomethane-mediated cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound-mediated cyclopropanation?

A1: The primary side reactions stem from the reactivity of the organozinc carbenoid and the Lewis acidic nature of the zinc halide byproduct. Key side reactions include:

  • Methylation of Heteroatoms: Due to the electrophilicity of the zinc carbenoid, heteroatoms like alcohols can be methylated, especially with excess reagent or prolonged reaction times.[1]

  • Lewis Acid-Catalyzed Decomposition: The byproduct, typically zinc iodide (ZnI₂) or zinc chloride/iodide mixtures, is a Lewis acid that can catalyze the decomposition of acid-sensitive starting materials or products.[1]

  • Polymerization: Electron-rich alkenes, such as vinyl ethers, are susceptible to cationic polymerization initiated by the Lewis acidic zinc species.[1]

  • Sulfur Ylide Formation: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which may then undergo a[2][3]-sigmatropic rearrangement instead of cyclopropanation.[1]

  • Insertion Reactions: Substrates like β-keto esters can undergo an insertion reaction followed by fragmentation.[1]

Q2: Why is my reaction yield consistently low or zero?

A2: Low or zero yield can be attributed to several factors:

  • Inactive Zinc: When using a zinc-copper couple, the zinc must be sufficiently activated. Inadequate activation is a common cause of reaction failure.

  • Moisture: Organozinc reagents are highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents and reagents are critical for success.[4]

  • Reagent Purity: The purity of this compound and the alkene substrate is crucial. Impurities can quench the carbenoid or lead to side reactions.

  • Incorrect Stoichiometry: An improper ratio of alkene, this compound, and the zinc reagent can lead to incomplete conversion or the formation of byproducts.

Q3: My starting material is consumed, but I'm not isolating the desired cyclopropane. What's happening?

A3: This scenario strongly suggests that the starting material is being diverted into side products. Common culprits include polymerization, where the alkene forms an insoluble polymer, or decomposition catalyzed by the Lewis acidic zinc byproduct.[1] It is also possible that a volatile or highly polar product is being lost during workup and purification. Careful analysis of the crude reaction mixture by NMR or LC-MS is recommended to identify potential byproducts.

Q4: How does this compound (ICH₂Cl) compare to diiodomethane (CH₂I₂)?

A4: this compound is often used as a more reactive and sometimes higher-yielding alternative to diiodomethane. The (chloromethyl)zinc carbenoid generated from ICH₂Cl is generally more reactive than the (iodomethyl)zinc analogue from CH₂I₂.[5][6] This increased reactivity can be beneficial for less reactive alkenes. Additionally, using 1,2-dichloroethane (DCE) as a solvent has been shown to be crucial for achieving clean, rapid, and high-yielding cyclopropanations with the this compound system.[5]

Troubleshooting Guide

Issue 1: Low Yield with Acid-Sensitive Substrates
  • Symptom: Significant decomposition of the starting material or desired product is observed, often as a complex mixture of unidentifiable spots on a TLC plate.

  • Root Cause: The zinc halide byproduct (e.g., ZnI₂, ZnClI) is a Lewis acid that can catalyze degradation pathways for acid-labile functional groups.[1]

  • Troubleshooting Steps:

    • Add a Scavenger: Introduce an excess of diethylzinc (Et₂Zn) relative to the this compound. The excess Et₂Zn will react with the generated zinc halide to form less acidic ethylzinc halides (EtZnX).[1]

    • Use a Quenching Agent: Upon reaction completion, quench the mixture with a base like pyridine. Pyridine coordinates strongly to the zinc halide, neutralizing its Lewis acidity before aqueous workup.[1]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed to reduce the substrate's exposure time to the Lewis acid.

Issue 2: Formation of a Methylated Byproduct on a Heteroatom
  • Symptom: Mass spectrometry of a byproduct shows a mass corresponding to the starting material + 14 amu (i.e., addition of a CH₂ group and loss of H). This is common with substrates containing alcohol or amine functional groups.

  • Root Cause: The zinc carbenoid is electrophilic and can perform an Sₙ2-like reaction with nucleophilic heteroatoms, leading to methylation instead of cyclopropanation.[1]

  • Troubleshooting Steps:

    • Protect the Heteroatom: If possible, protect the alcohol or amine with a robust protecting group (e.g., silyl ether, carbamate) that is stable to the reaction conditions.

    • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalents of the zinc carbenoid. Avoid using a large excess, which dramatically increases the rate of methylation.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) can sometimes disfavor the methylation pathway relative to cyclopropanation.

Issue 3: Polymerization of the Alkene Substrate
  • Symptom: The reaction mixture becomes viscous, or a solid precipitate forms. The desired product is obtained in very low yield, if at all. This is most common with electron-rich alkenes like vinyl ethers.

  • Root Cause: The reaction can initiate cationic polymerization of susceptible alkenes. The Furukawa modification was specifically developed to address this issue.[1]

  • Troubleshooting Steps:

    • Use the Furukawa Modification: Employ diethylzinc (Et₂Zn) as the zinc source instead of a zinc-copper couple. The resulting EtZnCH₂Cl carbenoid is more effective for cyclopropanating cationically polymerizable olefins.[1]

    • Ensure Slow Addition: Add the this compound dropwise to the solution of the alkene and diethylzinc at 0 °C. This keeps the instantaneous concentration of the reactive carbenoid low, minimizing polymerization.

Data Presentation

Table 1: Representative Yields based on Substrate and Conditions

Alkene SubstrateReagent SystemAdditive/SolventRepresentative YieldKey Considerations
Cyclohexene (Unfunctionalized)Et₂Zn / ICH₂ClDCE>90%Generally high-yielding and clean.[5]
1-Octene (Terminal Alkene)Et₂Zn / ICH₂ClDCE85-95%Less sterically hindered, reacts efficiently.
(E)-Stilbene (Electron-Deficient)Et₂Zn / ICH₂ClDCE60-75%Electron-deficient alkenes are less reactive and may require longer reaction times or warming.
Geraniol (Allylic Alcohol)Et₂Zn / ICH₂ClDCE>95% (syn)The hydroxyl group directs the carbenoid to the syn face, leading to high yield and diastereoselectivity.[5]
Ethyl Vinyl Ether (Electron-Rich)Zn(Cu) / ICH₂ClEther<20%Prone to polymerization with Zn(Cu) couple.[1]
Ethyl Vinyl Ether (Electron-Rich)Et₂Zn / ICH₂ClDCE70-85%The Furukawa modification is effective at preventing polymerization.[1]
Acid-Sensitive AlkeneEt₂Zn / ICH₂ClDCE + Pyridine quench75-90%Pyridine quench prevents product degradation during workup.[1]

Experimental Protocols

Protocol 1: General Procedure for Cyclopropanation using Et₂Zn/ICH₂Cl

This protocol is adapted from the Furukawa modification for use with this compound.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alkene (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel. Dissolve the alkene in anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Diethylzinc: Slowly add diethylzinc (1.2 equiv, typically a 1.0 M solution in hexanes) to the stirred solution via syringe, keeping the internal temperature below 5 °C.

  • Addition of this compound: Add this compound (1.3 equiv) dropwise to the reaction mixture via the dropping funnel over 20-30 minutes. An initial exothermic reaction may be observed. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alkene is fully consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with diethyl ether or dichloromethane, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitigation of Side Reactions with Acid-Sensitive Substrates

For substrates prone to degradation by Lewis acids, modify the general protocol as follows:

  • During Reaction: Use a slight excess of diethylzinc (e.g., 1.5 equiv) relative to this compound (1.3 equiv). The excess Et₂Zn acts as a scavenger for the generated ZnX₂ byproduct.[1]

  • During Quenching (Alternative to NH₄Cl): Before the aqueous quench, cool the reaction mixture to 0 °C and add pyridine (2.0 equiv) dropwise. Stir for 15 minutes. The pyridine will coordinate with the Lewis acidic zinc species.[1] Proceed with the standard aqueous workup as described in Protocol 1.

Visual Guides and Workflows

troubleshooting_workflow start Low Yield in Cyclopropanation check_sm Starting Material (SM) Consumed? start->check_sm no_reaction No Reaction or Slow Conversion check_sm->no_reaction No sm_consumed SM Consumed, No Product check_sm->sm_consumed Yes troubleshoot_reagents Troubleshoot Reagents: 1. Check Zn activation 2. Use fresh/anhydrous reagents 3. Verify stoichiometry no_reaction->troubleshoot_reagents check_byproducts Analyze Crude Mixture: - Polymerization? - Decomposition? - Methylation? sm_consumed->check_byproducts polymer Polymerization check_byproducts->polymer decomposition Decomposition check_byproducts->decomposition methylation Methylation check_byproducts->methylation use_furukawa Solution: Use Et2Zn (Furukawa Mod.) Slowly add ICH2Cl at 0 °C polymer->use_furukawa Yes add_scavenger Solution: Add excess Et2Zn Quench with Pyridine decomposition->add_scavenger Yes protect_group Solution: Protect heteroatom (e.g., -OH) Use 1.0-1.1 equiv of reagent methylation->protect_group Yes

Caption: Troubleshooting workflow for low-yield cyclopropanation reactions.

competing_pathways sub { Alkene with Alcohol | R-OH} desired_path Cyclopropanation sub->desired_path Path A (Desired) side_path O-H Insertion/ Methylation sub->side_path Path B (Side Reaction) reagent { Zinc Carbenoid | XZnCH₂Cl} product { Cyclopropyl Alcohol} desired_path->product Forms byproduct { Methyl Ether | R-OCH₃} side_path->byproduct Forms

Caption: Competing pathways: cyclopropanation vs. heteroatom methylation.

logic_diagram start Select Substrate check_alkene Alkene Type? start->check_alkene electron_rich Electron-Rich (e.g., Vinyl Ether) check_alkene->electron_rich e⁻ Rich unfunctionalized Unfunctionalized or Electron-Poor check_alkene->unfunctionalized Other check_acid Acid Sensitive? check_hetero Free -OH/-NH? check_acid->check_hetero No recommend_scavenger Add Recommendation: Use excess Et₂Zn or Pyridine Quench check_acid->recommend_scavenger Yes recommend_protect Add Recommendation: Protect Heteroatom or Use 1.0 equiv Reagent check_hetero->recommend_protect Yes recommend_furukawa Recommendation: Use Et₂Zn/ICH₂Cl (Furukawa Mod.) electron_rich->recommend_furukawa recommend_standard Recommendation: Standard Et₂Zn/ICH₂Cl unfunctionalized->recommend_standard recommend_furukawa->check_acid recommend_standard->check_acid recommend_scavenger->check_hetero

References

How to purify chloroiodomethane for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of chloroiodomethane (CH₂ClI) for high-purity applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of 97-98%.[1] It is often stabilized with copper to prevent decomposition.[2] For applications requiring higher purity, such as in the Simmons-Smith reaction, further purification is often necessary.

Q2: What are the common impurities in this compound?

A2: Common impurities in this compound can include the starting materials and byproducts from its synthesis, such as dichloromethane (CH₂Cl₂) and diiodomethane (CH₂I₂). Residual solvents from the reaction or workup may also be present.

Q3: How should high-purity this compound be stored?

A3: High-purity this compound is sensitive to light and heat and can decompose over time.[3] It should be stored in a refrigerator at temperatures between 2°C to 8°C in a tightly sealed, dark container to minimize degradation.[3][4]

Q4: Why is copper added to commercial this compound?

A4: Copper is added as a stabilizer to inhibit the decomposition of this compound, which can be caused by light or heat.[2] For certain applications, this copper stabilizer may need to be removed.

Q5: What are the primary safety precautions when handling this compound?

A5: this compound is a hazardous chemical and should be handled in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[6] Avoid inhalation of vapors and contact with skin and eyes.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation during fractional distillation 1. Insufficient column efficiency (too few theoretical plates).2. Distillation rate is too fast.3. Poor insulation of the distillation column.4. "Flooding" of the column.1. Use a longer fractionating column or one with more efficient packing (e.g., Vigreux indentations, Raschig rings, or metal sponge).2. Reduce the heating rate to ensure a slow and steady collection of distillate (approx. 1-2 drops per second).3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[7]4. If the column floods, reduce the heating rate to allow the liquid to drain back into the distilling flask.[7]
Product is discolored (yellow or brown) after purification 1. Thermal decomposition during distillation.2. Presence of iodine impurity from decomposition.1. Consider distillation under reduced pressure to lower the boiling point and minimize thermal stress.2. Before distillation, wash the crude this compound with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove free iodine.
Desired purity not achieved after a single purification step 1. Significant amounts of impurities with close boiling points.2. Incomplete removal of acidic or iodine impurities during washing.1. Repeat the fractional distillation, collecting a narrower boiling point fraction.2. Ensure thorough washing with appropriate reagents (e.g., sodium bicarbonate to neutralize acid, sodium thiosulfate for iodine) and complete phase separation before distillation.
Copper stabilizer interferes with subsequent reactions The copper powder or dissolved copper salts have not been removed.Before distillation, pass the this compound through a short column of silica gel or alumina. Alternatively, wash with a dilute aqueous solution of ammonium chloride to complex and remove copper salts.[8]

Purification and Analysis Protocols

Experimental Protocol: Purification of this compound by Washing and Fractional Distillation

This protocol describes a two-step process to purify commercial-grade this compound to a higher purity.

1. Preliminary Washing (to remove acidic impurities and iodine):

  • Step 1: In a separatory funnel, combine the crude this compound with an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Step 2: Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and discard the aqueous (upper) layer.

  • Step 3: Wash the organic layer with an equal volume of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The disappearance of any violet or brown color indicates the removal of iodine.

  • Step 4: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.

  • Step 5: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

  • Step 6: Decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

2. Fractional Distillation:

  • Step 1: Assemble a fractional distillation apparatus. A Vigreux column of at least 20-30 cm in length is recommended. Ensure all glassware is dry.

  • Step 2: Add a few boiling chips or a magnetic stir bar to the distillation flask containing the washed and dried this compound.

  • Step 3: Insulate the distillation column with glass wool or aluminum foil to ensure an efficient separation.[7]

  • Step 4: Begin heating the distillation flask gently.

  • Step 5: Collect a forerun fraction, which will contain any low-boiling impurities such as dichloromethane (boiling point ~40°C).

  • Step 6: Slowly increase the heating to distill the pure this compound. Collect the fraction that boils at a constant temperature, typically between 108-109°C at atmospheric pressure.

  • Step 7: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Step 8: Store the purified, colorless liquid in a dark, sealed vial in the refrigerator.

Analytical Protocols for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of this compound and identifying volatile impurities.[9]

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Injection: A split injection is typically used to prevent column overloading.

  • Oven Program: A starting temperature of 40-50°C, held for a few minutes, followed by a ramp of 10-15°C per minute to around 150-200°C is a good starting point for method development.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-200. The mass spectrum of this compound will show characteristic fragments that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is an excellent method for determining purity and quantifying impurities.[10][11][12]

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • ¹H NMR Spectrum of this compound: A characteristic singlet is observed for the two protons. In CDCl₃, this peak typically appears around 5.8 ppm.

  • Impurity Detection: Impurities such as dichloromethane (singlet around 5.3 ppm) and diiodomethane (singlet around 4.9 ppm) can be identified and quantified by integrating their respective peaks relative to the this compound peak.

Quantitative Data Summary

The following table summarizes the typical purity levels of this compound at different stages of purification.

Purification Stage Typical Purity (%) Common Impurities Present Analytical Method
Commercial Grade97 - 98[1]Dichloromethane, diiodomethane, water, stabilizer (copper)GC-MS, ¹H NMR
After Washing98 - 99Dichloromethane, diiodomethaneGC-MS, ¹H NMR
After Fractional Distillation> 99.5Trace amounts of closely boiling impuritiesGC-MS, ¹H NMR

Visual Workflow and Logic Diagrams

Below are diagrams generated using Graphviz to illustrate the purification workflow and troubleshooting logic.

cluster_workflow Purification Workflow for this compound start Crude this compound washing Washing Steps (NaHCO3, Na2S2O3, Brine) start->washing drying Drying (Anhydrous MgSO4) washing->drying distillation Fractional Distillation drying->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis product High-Purity this compound analysis->product

Caption: A flowchart illustrating the general workflow for the purification of this compound.

cluster_troubleshooting Troubleshooting Logic for Poor Distillation Separation start Poor Separation Observed check_rate Is Distillation Rate Slow and Steady? start->check_rate check_column Is Column Efficiency Adequate? check_rate->check_column Yes reduce_heat Reduce Heating Rate check_rate->reduce_heat No check_insulation Is Column Well-Insulated? check_column->check_insulation Yes use_better_column Use a More Efficient Column check_column->use_better_column No insulate_column Insulate Column (Glass Wool/Foil) check_insulation->insulate_column No success Improved Separation check_insulation->success Yes reduce_heat->success use_better_column->success insulate_column->success

Caption: A decision-making flowchart for troubleshooting poor separation during fractional distillation.

References

Technical Support Center: Optimizing Cyclopropanation with Chloroiodomethane (CH₂ClI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing reaction temperatures for cyclopropanation reactions utilizing chloroiodomethane (CH₂ClI), a common reagent in Simmons-Smith and related reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cyclopropanation of alkenes using CH₂ClI, with a focus on temperature-related challenges.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect Reaction Temperature: The formation of the organozinc carbenoid and the subsequent cyclopropanation are highly temperature-sensitive.[1] 2. Inactive Zinc Reagent: The surface of the zinc may be oxidized, preventing the formation of the active carbenoid. 3. Presence of Moisture: Organozinc reagents are sensitive to moisture and can be quenched.1. Temperature Optimization: Initiate the reaction at a low temperature (e.g., 0 °C or -10 °C) and allow it to slowly warm to room temperature.[1][2] For sluggish reactions, a moderate increase in temperature may be beneficial, but this should be monitored carefully to avoid side reactions. 2. Zinc Activation: Use freshly activated zinc. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and ether, then drying under a vacuum. 3. Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and freshly distilled reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Significant Side Products 1. Reaction Temperature is Too High: Elevated temperatures can lead to the decomposition of the carbenoid or promote side reactions. 2. Unwanted Reactions with Functional Groups: The electrophilic nature of the zinc carbenoid can lead to methylation of heteroatoms (e.g., alcohols) or reactions with other functional groups, especially at higher temperatures or with prolonged reaction times.[3]1. Lower Reaction Temperature: Running the reaction at a consistently lower temperature may improve selectivity and reduce the formation of byproducts. 2. Protection of Sensitive Groups: Consider protecting sensitive functional groups, such as hydroxyls, before the cyclopropanation reaction. 3. Optimize Stoichiometry and Reaction Time: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction's progress using TLC or GC to avoid extended reaction times after the starting material has been consumed.
Incomplete Conversion of Starting Material 1. Insufficient Reagent: The stoichiometry of the reagents is crucial for complete conversion. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature to go to completion in a reasonable time.1. Adjust Stoichiometry: A slight excess (1.5 to 2.0 equivalents) of the cyclopropanating agent can increase the yield.[1] 2. Gradual Temperature Increase: After an initial period at a low temperature, gradually increasing the temperature might enhance the reaction rate. Monitor for side product formation.
Poor Diastereoselectivity 1. Reaction Temperature is Too High: Higher temperatures can reduce the energy difference between diastereomeric transition states, leading to lower selectivity.1. Lower Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically preferred diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for cyclopropanation with CH₂ClI?

A1: There is no single optimal temperature, as it is substrate-dependent. However, a common and effective strategy is to initiate the reaction at a low temperature, typically between -10 °C and 0 °C, and then allow the reaction mixture to slowly warm to room temperature (20-25 °C).[2] This approach helps to control the initial exothermic reaction and often provides a good balance between reaction rate and selectivity.[1]

Q2: How does temperature influence the rate and yield of the reaction?

A2: Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the decomposition of the organozinc carbenoid reagent and promote the formation of unwanted side products, which can lower the overall yield of the desired cyclopropane. Finding the optimal temperature profile is key to maximizing yield.

Q3: Is the Simmons-Smith reaction with CH₂ClI exothermic?

A3: Yes, the formation of the organozinc reagent can be exothermic. It is crucial to add the reagents dropwise at a low temperature to maintain control over the reaction.

Q4: Why is a low starting temperature important?

A4: A low starting temperature helps to ensure the controlled formation of the reactive carbenoid species and minimizes potential side reactions. It also allows for better management of any initial exotherm.

Q5: Can the reaction be performed at a constant elevated temperature?

A5: While some cyclopropanation reactions can be run at elevated temperatures, particularly in flow chemistry setups (e.g., 40 °C), this may not be suitable for all substrates.[4] For batch reactions, a gradual increase from a low to ambient temperature is generally recommended to ensure optimal selectivity and yield.

Data Presentation: Effect of Initial Reaction Temperature on Cyclopropanation Yield

The following table provides representative data on how the initial reaction temperature can influence the yield of a model cyclopropanation reaction using CH₂ClI. Please note that this is illustrative data and actual results will vary depending on the specific substrate and reaction conditions.

Entry Initial Temperature (°C) Reaction Time (h) Conversion (%) Isolated Yield (%)
1-20247568
2-10189085
3012>9592
425 (Room Temp)8>9588 (with minor side products)
5404>9575 (with significant side products)

Experimental Protocols

Protocol 1: General Procedure for Cyclopropanation of an Alkene using Zn-Cu Couple and CH₂ClI

Materials:

  • Alkene (1.0 eq)

  • Zinc-Copper couple (2.0 eq)

  • This compound (CH₂ClI) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add the Zinc-Copper couple and anhydrous DCM under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate and Reagent Solution: In a separate flame-dried flask, prepare a solution of the alkene and this compound in anhydrous DCM.

  • Reaction Initiation: Add the alkene/CH₂ClI solution dropwise to the stirred suspension of the Zn-Cu couple at 0 °C over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Temperature Optimization Study

To optimize the reaction temperature, a series of small-scale parallel reactions can be conducted.

  • Set up multiple small reaction vessels, each under an inert atmosphere.

  • To each vessel, add the alkene and the activated zinc reagent in the chosen anhydrous solvent.

  • Cool each vessel to a different initial temperature (e.g., -20 °C, -10 °C, 0 °C, and 10 °C).

  • Add the CH₂ClI solution dropwise to each vessel while maintaining the respective initial temperature.

  • After the addition, allow all reactions to slowly warm to room temperature and stir for the same duration.

  • Quench and work up each reaction identically.

  • Analyze the crude product from each reaction by GC or ¹H NMR to determine the conversion and the relative ratio of product to side products.

  • Based on the analysis, select the optimal initial temperature that provides the best balance of yield and purity.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Temperature Optimization cluster_prep Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis A Prepare Alkene Solution in Anhydrous Solvent R1 Reaction at -20°C A->R1 R2 Reaction at -10°C A->R2 R3 Reaction at 0°C A->R3 R4 Reaction at 10°C A->R4 B Activate Zinc Reagent B->R1 B->R2 B->R3 B->R4 C Prepare CH₂ClI Solution C->R1 C->R2 C->R3 C->R4 W Quench and Workup R1->W R2->W R3->W R4->W An Analyze by GC/NMR W->An O Determine Optimal Temperature An->O

Caption: Workflow for optimizing reaction temperature in cyclopropanation.

Troubleshooting_Logic Troubleshooting Low Yield in Cyclopropanation Start Low or No Product Yield Check_Temp Was the initial temperature too low or too high? Start->Check_Temp Check_Reagents Are the zinc reagent active and all reagents anhydrous? Check_Temp->Check_Reagents No Optimize_Temp Perform temperature optimization study. Check_Temp->Optimize_Temp Yes Check_Stoichiometry Was the stoichiometry of CH₂ClI correct? Check_Reagents->Check_Stoichiometry No Activate_Zinc Re-activate zinc or use fresh batch. Ensure anhydrous conditions. Check_Reagents->Activate_Zinc Yes Adjust_Stoichiometry Use a slight excess (1.5-2.0 eq) of CH₂ClI. Check_Stoichiometry->Adjust_Stoichiometry Yes Success Improved Yield Check_Stoichiometry->Success No Optimize_Temp->Success Activate_Zinc->Success Adjust_Stoichiometry->Success

Caption: Decision tree for troubleshooting low yield in cyclopropanation.

References

Troubleshooting low conversion in chloroiodomethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low conversion rates and other issues in reactions involving chloroiodomethane.

Troubleshooting Guide: Low Conversion

Low conversion is a frequent challenge in this compound reactions, particularly in cyclopropanation reactions like the Simmons-Smith reaction. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound reaction is showing low or no conversion. What are the potential causes and how can I address them?

Answer: Low conversion can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot your experiment.

Potential Cause Troubleshooting Steps & Recommendations
Inactive Zinc Reagent The activity of the zinc reagent is paramount for the success of Simmons-Smith and related reactions.[1] Ensure your zinc-copper couple is freshly prepared and highly active.[1] For enhanced reactivity and reproducibility, consider using diethylzinc (Furukawa modification).[2] Activation of zinc dust with a dilute acid wash followed by treatment with a copper salt immediately before use is recommended.
Presence of Moisture Organozinc reagents are highly sensitive to moisture, which will quench the reaction. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] Use anhydrous solvents and freshly distilled reagents.
Poor Quality this compound Impurities in this compound can inhibit the reaction. Use high-purity this compound, and if necessary, purify it by passing it through a short column of activated alumina or by distillation.[1]
Sub-optimal Reaction Temperature The formation of the organozinc carbenoid and the subsequent reaction with the alkene are temperature-sensitive. While the initial formation of the carbenoid may be performed at a lower temperature (e.g., 0 °C), the reaction with the alkene may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[1]
Low Substrate Reactivity Electron-rich alkenes generally exhibit higher reactivity in Simmons-Smith reactions.[2] For electron-deficient alkenes, consider using a more nucleophilic reagent system, such as the Shi modification, which employs a reagent like CF₃CO₂ZnCH₂I.[2]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[3] Basic solvents can decrease the reaction rate.[2]
Insufficient Reaction Time Some substrates react more slowly. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) and allow for longer reaction times if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound often preferred over diiodomethane in Simmons-Smith reactions?

A1: this compound is often used in cyclopropanation reactions as it can lead to higher yields and selectivity compared to diiodomethane.[4][5] The (chloromethyl)zinc reagent derived from diethylzinc and this compound is generally more reactive than its iodomethyl analog.[3]

Q2: What are the common side reactions observed in this compound reactions with zinc reagents?

A2: Besides the desired cyclopropanation, several side reactions can occur. The Lewis acidic nature of the zinc iodide byproduct (ZnI₂) can potentially cause rearrangement of acid-sensitive products.[2] Additionally, the electrophilic organozinc intermediate can methylate heteroatoms present in the substrate, such as alcohols.[2]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts, it is crucial to control the reaction stoichiometry; use only a slight excess of the this compound and zinc reagent. Monitoring the reaction to avoid unnecessarily long reaction times is also important. For acid-sensitive products, quenching the reaction with pyridine can help scavenge the Lewis acidic zinc iodide.[2]

Q4: What is the general mechanism for the decomposition of this compound?

A4: this compound can decompose under thermal or photolytic conditions. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, and therefore, initial cleavage of the C-I bond is the primary decomposition pathway.[1] This can lead to the formation of various reactive intermediates and subsequent products. For instance, thermal decomposition on a platinum surface has been shown to proceed via initial C-I bond cleavage at temperatures as low as -150°C, followed by a series of competitive reactions including hydrogenation, dehydrogenation, and C-Cl bond cleavage at higher temperatures.[1]

Experimental Protocols

Detailed Protocol for a Simmons-Smith Reaction using Diethylzinc and this compound

This protocol is a modification of the Simmons-Smith reaction, often referred to as the Furukawa modification, which typically provides higher yields and better reproducibility.

Materials:

  • Alkene (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (Et₂Zn) (1.2 eq, as a 1.0 M solution in hexanes)

  • This compound (CH₂ClI) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add the diethylzinc solution (1.2 eq) dropwise. Following the addition of diethylzinc, add this compound (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Experimental Workflow for Simmons-Smith Reaction

experimental_workflow setup Reaction Setup (Alkene in Anhydrous DCM) cooling Cooling to 0 °C setup->cooling add_et2zn Add Diethylzinc (1.2 eq) cooling->add_et2zn add_ch2cli Add this compound (1.5 eq) add_et2zn->add_ch2cli reaction Reaction at RT (12-24h, Monitor) add_ch2cli->reaction quench Quench with NH4Cl (aq) at 0 °C reaction->quench extraction Extraction with DCM quench->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: A typical experimental workflow for the Simmons-Smith cyclopropanation reaction.

Simplified Simmons-Smith Reaction Mechanism

reaction_mechanism reagents CH2ClI + Zn(Cu) or Et2Zn carbenoid Formation of Organozinc Carbenoid (e.g., ICH2ZnI) reagents->carbenoid transition_state Concerted Transition State ('Butterfly' Structure) carbenoid->transition_state alkene Alkene Substrate alkene->transition_state cyclopropane Cyclopropane Product transition_state->cyclopropane byproduct Zinc Halide Byproduct transition_state->byproduct

Caption: Simplified mechanism of the Simmons-Smith reaction.

References

Technical Support Center: Minimizing Byproducts in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing byproduct formation during the synthesis of cyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cyclopropane synthesis?

A1: The nature of byproducts is highly dependent on the synthetic method employed. However, some common classes of byproducts include:

  • Carbene dimers: In reactions involving diazo compounds, the carbene intermediate can react with itself to form an alkene.[1]

  • C-H insertion products: The carbene intermediate can insert into carbon-hydrogen bonds of the substrate or solvent.[2]

  • Ring-opened products: The strained cyclopropane ring can be susceptible to cleavage under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[3]

  • Products from reagent side reactions: For instance, in the Simmons-Smith reaction, methylation of heteroatoms can occur due to the electrophilicity of the zinc carbenoid.

  • Isomerization products: Alkenes can sometimes isomerize under the reaction conditions, leading to the formation of undesired cyclopropane diastereomers.

Q2: How can I minimize carbene dimerization in reactions with diazo compounds?

A2: To minimize carbene dimerization, it is crucial to keep the concentration of the free carbene low. This can be achieved by the slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene.[4] Using a catalyst that rapidly traps the diazo compound to form the metal carbene also helps to prevent the diazo compound from accumulating and decomposing to form the free carbene.

Q3: My Simmons-Smith reaction is not working or is giving low yields. What are the likely causes?

A3: The most common issue with the Simmons-Smith reaction is the activity of the zinc-copper couple.[5] It is essential to use freshly prepared and activated zinc-copper couple. Other potential issues include the purity of the diiodomethane, the presence of moisture, and the reaction temperature. For sluggish reactions, consider using a more reactive variant like the Furukawa modification (diethylzinc and diiodomethane).[5]

Q4: I am observing significant C-H insertion byproducts in my rhodium-catalyzed cyclopropanation. How can I improve the selectivity for cyclopropanation?

A4: The selectivity between cyclopropanation and C-H insertion is influenced by the catalyst, the substrate, and the diazo compound. The choice of the rhodium catalyst and its ligands is critical. For example, Rh2(S-DOSP)4 has been shown to favor cyclopropanation over C-H activation/Cope rearrangement in certain systems.[2] The electronic and steric properties of the alkene and the diazoacetate also play a significant role.

Q5: What are the best purification techniques to remove byproducts from my cyclopropane product?

A5: Flash column chromatography is a widely used and effective method for purifying cyclopropanes from reaction byproducts. For acid-sensitive cyclopropanes, it may be necessary to use deactivated silica gel (e.g., by adding triethylamine to the eluent) or an alternative stationary phase like alumina.[5] In some cases, distillation or crystallization can also be effective purification methods.

Troubleshooting Guides

Simmons-Smith Reaction
Issue Potential Cause Troubleshooting Steps
Low or no product yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound for activation.[5]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.[5]
Presence of moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[5]
Formation of side products (e.g., methylated byproducts) Excess reagent or prolonged reaction time.Use a moderate excess of the Simmons-Smith reagent (1.2-1.5 equivalents) and monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.
Poor diastereoselectivity Reaction temperature is too high.Lowering the reaction temperature can improve diastereoselectivity.[5]
Absence of a directing group.For substrates without a directing group (like a hydroxyl group), diastereoselectivity may be inherently low. Substrate modification might be necessary for high selectivity.[6]
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
Issue Potential Cause Troubleshooting Steps
Significant carbene dimerization High concentration of free carbene.Add the diazo compound slowly to the reaction mixture.[4]
Inefficient catalyst.Choose a catalyst that rapidly forms the metal carbene intermediate.
Prevalence of C-H insertion byproducts Catalyst and substrate favor C-H insertion.Screen different catalysts and ligands. For example, in rhodium catalysis, ligands can significantly influence the chemoselectivity.[2]
Substrate has accessible and reactive C-H bonds.If possible, modify the substrate to block or deactivate the reactive C-H bonds.
Formation of complex mixtures Multiple reactive sites on the substrate.Use a catalyst that offers high regioselectivity. For example, cobalt-catalyzed cyclopropanation has shown good selectivity for less hindered alkenes in polyene substrates.[7][8]
Low product yield Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere and with pure, dry solvents.
Unreactive alkene.For electron-deficient alkenes, a more nucleophilic carbene or a different catalytic system may be required.

Experimental Protocols

Protocol 1: Minimizing Byproducts in a Simmons-Smith Reaction of (E)-4-phenylbut-3-en-1-ol

Objective: To achieve high diastereoselectivity and minimize side reactions through the use of a directing hydroxyl group and controlled reaction conditions.

Materials:

  • (E)-4-phenylbut-3-en-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (E)-4-phenylbut-3-en-1-ol (1.0 eq).

  • Dissolve the substrate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NH4Cl, then brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Carbene Dimerization in a Rhodium-Catalyzed Cyclopropanation

Objective: To minimize the formation of the carbene dimer byproduct by slow addition of the diazo compound.

Materials:

  • Styrene

  • Ethyl diazoacetate

  • Dirhodium tetraacetate (Rh2(OAc)4)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add dirhodium tetraacetate (0.1 mol%).

  • Add anhydrous DCM, followed by styrene (1.0 eq).

  • Prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM in a separate flask.

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the cyclopropane product from any carbene dimer and other impurities.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Prepare Dry Glassware and Inert Atmosphere B Add Substrate and Solvent A->B C Add Catalyst (if applicable) B->C D Cool Reaction Mixture C->D E Slow Addition of Reagent (e.g., Diazo Compound or Simmons-Smith Reagent) D->E F Monitor Reaction Progress (TLC, GC) E->F G Quench Reaction F->G H Aqueous Workup/Extraction G->H I Purification (e.g., Column Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: General experimental workflow for minimizing byproducts in cyclopropanation.

troubleshooting_logic Start Low Yield or Byproduct Formation Method Identify Synthesis Method Start->Method SS_Issues Simmons-Smith Issues Method->SS_Issues Simmons-Smith Cat_Issues Catalytic Reaction Issues Method->Cat_Issues Catalytic (Diazo) Reagent_Activity Check Reagent Activity (e.g., Zn-Cu couple) SS_Issues->Reagent_Activity Conditions Optimize Conditions (Temp, Time) SS_Issues->Conditions Carbene_Dimer Minimize Carbene Dimerization (Slow Addition) Cat_Issues->Carbene_Dimer CH_Insertion Reduce C-H Insertion (Catalyst/Ligand Screening) Cat_Issues->CH_Insertion

Caption: Troubleshooting logic for common cyclopropanation issues.

References

Technical Support Center: Post-Reaction Workup for Zinc Salt Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of zinc salts from post-reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove zinc salts from my reaction mixture?

A1: Zinc salts, often originating from organozinc reagents (e.g., in Negishi or Reformatsky reactions) or zinc-based catalysts (e.g., ZnCl₂, Zn(OAc)₂), must be removed for several reasons:

  • Product Purity: Residual zinc salts are impurities that can affect the yield, purity, and characterization of the final product.

  • Downstream Reactions: Zinc ions can interfere with subsequent synthetic steps, poisoning catalysts or causing unwanted side reactions.

  • Biological Assays: For drug development professionals, zinc contamination can lead to inaccurate results in biological screening and assays.

  • Regulatory Compliance: Active pharmaceutical ingredients (APIs) have strict limits on heavy metal contamination.

Q2: What are the most common methods for removing zinc salts?

A2: The choice of method depends on the properties of your desired compound, the solvent system, and the specific zinc salt. The most common techniques include:

  • Aqueous Wash/Extraction: The simplest method, involving washing the organic reaction mixture with water or a specific aqueous solution to partition the water-soluble zinc salts into the aqueous phase.[1]

  • Precipitation: Inducing the zinc salt to precipitate out of the solution, followed by filtration. This can be achieved by pH adjustment or by adding a precipitating agent.[2][3]

  • Chelation: Using a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a stable, water-soluble complex with zinc ions, which can then be easily removed with an aqueous wash.[4][5]

  • Filtration through an Adsorbent: Passing the reaction mixture through a pad of an adsorbent material like Celite® to remove finely dispersed or gelatinous zinc precipitates.[6][7]

  • Ion-Exchange Chromatography: Using a cation-exchange resin that selectively binds zinc ions, allowing the desired product to pass through.[2]

Q3: My compound is sensitive to acidic or basic conditions. How should I approach the workup?

A3: If your compound is sensitive to pH changes, avoid harsh acidic or basic washes. Instead, consider these neutral options:

  • Saturated Ammonium Chloride (NH₄Cl) Wash: This is a mildly acidic solution often used to quench reactions involving organometallic reagents and can help remove zinc salts.[8]

  • Water and Brine Washes: A simple wash with deionized water followed by a wash with brine (saturated aqueous NaCl) can remove a significant amount of zinc salts without altering the pH.[1] The brine wash also helps to break emulsions and reduce the amount of dissolved water in the organic layer.[1]

  • Chelation with EDTA at Neutral pH: An aqueous solution of EDTA can be pH-adjusted to neutral (pH ≈ 7) before being used as a wash.

Q4: How can I confirm that the zinc has been successfully removed?

A4: While complete removal is the goal, achieving acceptably low levels is often the practical outcome. The level of detection required will depend on your application.

  • Qualitative Check: After the final wash, if the aqueous layer remains clear upon adding a few drops of a dilute sodium sulfide (Na₂S) solution, it indicates a very low concentration of zinc ions.

  • Quantitative Analysis: For applications requiring stringent purity, techniques like Inductively Coupled Plasma (ICP) analysis or Atomic Absorption (AA) spectroscopy are used to quantify the residual zinc content in the final product, often to parts-per-million (ppm) levels.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of zinc salts.

Q: An emulsion has formed during my aqueous workup. How can I resolve this?

A: Emulsions are common when performing extractions, especially when finely divided solids are present.

  • Initial Steps: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can sometimes help the layers separate.

  • Add Brine: Add a small volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often breaks the emulsion.[1]

  • Filtration: If the emulsion is caused by fine solid particles, filter the entire mixture through a pad of Celite®. The filtrate should then separate into distinct layers.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating layers.

Q: My desired product is water-soluble, making a standard aqueous wash impossible. How can I remove zinc salts?

A: This is a common challenge, particularly with polar, low molecular weight compounds.

  • Method 1: Precipitation in an Organic Solvent: If your product is soluble in an organic solvent where the zinc salt is not, you can induce precipitation. For example, after removing a water-miscible solvent like THF, dissolve the residue in a solvent like dichloromethane (DCM). Zinc salts like ZnCl₂ have poor solubility in DCM and may precipitate, allowing for removal by filtration.[6]

  • Method 2: Precipitation by Addition of an Anti-Solvent: Dissolve the mixture in a suitable solvent and then add an "anti-solvent" in which your product is soluble but the zinc salt is not, causing the salt to precipitate.

  • Method 3: Ion-Exchange Chromatography: Dissolve the crude product in the appropriate mobile phase and pass it through a column packed with a suitable cation-exchange resin to capture the Zn²⁺ ions.[2]

Workflow: Selecting a Zinc Removal Strategy

G start Reaction Mixture Containing Zinc Salts product_sol Is the product soluble in a water-immiscible organic solvent? start->product_sol aq_workup Perform Aqueous Workup: 1. Quench (e.g., sat. NH4Cl) 2. Wash with water/brine 3. Optional EDTA wash product_sol->aq_workup  Yes no_sol Precipitation or Chromatography Route product_sol->no_sol No   emulsion Emulsion forms? aq_workup->emulsion break_emulsion Add brine or filter through Celite emulsion->break_emulsion Yes dry_concentrate Dry organic layer (e.g., Na2SO4, MgSO4) and concentrate emulsion->dry_concentrate No break_emulsion->aq_workup end Purified Product dry_concentrate->end precipitation Precipitate Zinc Salt: - Adjust pH - Add precipitating agent (e.g., Na2CO3) no_sol->precipitation ion_exchange Use Cation-Exchange Chromatography no_sol->ion_exchange filter_precipitate Filter to remove precipitated zinc salt precipitation->filter_precipitate filter_precipitate->end ion_exchange->end

Caption: Decision tree for selecting an appropriate zinc salt removal method.

Q: A fine, gelatinous precipitate (likely zinc hydroxide) is clogging my filter paper. What should I do?

A: This often happens when quenching a reaction with a base like sodium bicarbonate or when the pH of an aqueous wash becomes basic, precipitating Zn(OH)₂.

  • Use a Filter Aid: The most effective solution is to use a filter aid. Prepare a short pad of Celite® or diatomaceous earth in a Büchner or fritted glass funnel. This creates a porous filtration medium that prevents the fine particles from clogging the filter paper.

  • Acidify the Solution: If your product is stable to acid, carefully add a dilute acid (e.g., 1M HCl) to the mixture to re-dissolve the zinc hydroxide. The resulting zinc salt will be water-soluble and can be removed by extraction.

  • Centrifugation and Decantation: Spin the mixture in a centrifuge to pellet the solid. Carefully decant the supernatant liquid to separate it from the precipitate.

Q: I still have residual zinc in my product after a standard workup. How can I improve purity?

A: Achieving very low levels of zinc may require additional steps.

  • Repeat the Wash: Sometimes, simply repeating the aqueous wash (e.g., with dilute acid, EDTA, or water) can remove more of the salt.

  • EDTA Wash: An aqueous wash with a 0.1 M to 0.5 M solution of disodium EDTA (Na₂EDTA) is very effective. The EDTA forms a highly stable and water-soluble complex with Zn²⁺, pulling it from the organic layer.

  • Final Purification: A final purification step such as column chromatography on silica gel is often very effective at removing the last traces of polar inorganic salts from your organic product.

Data Presentation

Table 1: Comparison of Common Zinc Salt Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest For...
Aqueous Wash Partitioning of water-soluble zinc salts into an aqueous phase.Simple, fast, inexpensive.Ineffective if product is water-soluble; can cause emulsions.Water-insoluble products and common zinc salts (ZnCl₂, ZnBr₂).
Precipitation Conversion of soluble zinc ions into an insoluble salt.Can be used when product is water-soluble; can remove zinc from organic solvents.Precipitate can be difficult to filter; requires careful control of conditions (e.g., pH).Removing zinc salts from water-soluble products.[2]
Chelation (EDTA) Formation of a stable, water-soluble zinc-EDTA complex.Highly effective; can be performed at neutral pH.EDTA can be difficult to remove from aqueous waste streams.Removing trace amounts of zinc or when standard washes fail.[5]
Ion Exchange Selective binding of Zn²⁺ ions to a solid resin.Highly selective and effective.Requires specialized resins and chromatographic setup; can be slow.High-purity applications or when other methods fail.[2]

Table 2: Quantitative Example of Zinc Chloride Removal from Zinc Sulphinates [6]

This table summarizes data on the purification of crude zinc bis(alkanesulphinate)s, where the primary impurity is ZnCl₂. The purification involves washing the crude solid with a 1:1 mixture of EtOAc:CH₂Cl₂ in which ZnCl₂ is soluble but the desired product is not.

CompoundInitial Crude Mass (g)Mass of Pure Product (g)Calculated Mass of ZnCl₂ Removed (g)Purity Improvement
TFMS (1) 2.00.7530.43Crude mixture contained ~21.5% ZnCl₂
DFMS (2) 2.01.210.49Crude mixture contained ~24.5% ZnCl₂
IPS (4) 0.50.3120.09Crude mixture contained ~18.0% ZnCl₂

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is suitable for water-insoluble products where zinc salts (e.g., ZnCl₂) need to be removed.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining organozinc species.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF), first remove it using a rotary evaporator and then dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • First Wash (Dilute Acid): Add a volume of 1M HCl equivalent to the organic layer volume. Shake gently, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer. Note: Skip this step if your product is acid-sensitive.

  • Second Wash (Water): Add an equal volume of deionized water. Shake, allow layers to separate, and drain the aqueous layer.

  • Third Wash (Brine): Add an equal volume of saturated aqueous NaCl (brine). Shake, separate, and drain the aqueous layer. This step helps remove residual water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

Workflow: Standard Aqueous Workup

G cluster_0 Separatory Funnel Operations cluster_1 Final Steps A 1. Transfer Mixture & Add Organic Solvent B 2. Wash with 1M HCl A->B C 3. Wash with Deionized Water B->C D 4. Wash with Brine (sat. NaCl) C->D E 5. Dry Organic Layer (e.g., MgSO4) D->E F 6. Filter & Concentrate (Rotary Evaporator) E->F End Crude Product F->End Start Quenched Reaction Mixture Start->A

Caption: Step-by-step workflow for a standard aqueous workup procedure.

Protocol 2: Precipitation of Zinc Salts with Sodium Carbonate

This protocol is useful when the desired product is water-soluble.[2]

  • Solvent Exchange: If the reaction was performed in a water-miscible solvent (e.g., THF, water), remove it via rotary evaporation. Redissolve the crude residue in a solvent in which your product is soluble but zinc carbonate is highly insoluble (e.g., ethanol, isopropanol).

  • Precipitation: While stirring, slowly add a saturated solution of sodium carbonate (Na₂CO₃) or sodium phosphate (Na₃PO₄) in the same solvent until no more precipitate forms. Zinc carbonate (ZnCO₃) or zinc phosphate (Zn₃(PO₄)₂) will precipitate as a white solid.

  • Isolate Precipitate: Filter the mixture through a Büchner funnel, using a filter aid like Celite® if the precipitate is very fine.

  • Wash Precipitate: Wash the collected solid on the filter with a small amount of the cold organic solvent to recover any entrained product.

  • Combine and Concentrate: Combine the filtrate and the washings. The resulting solution contains your desired product and can be concentrated under reduced pressure. Further purification may be necessary.

References

Validation & Comparative

A Comparative Analysis of (Chloromethyl)zinc and (Iodomethyl)zinc Reagents for Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of cyclopropane rings is a foundational transformation, with the Simmons-Smith reaction being a cornerstone methodology. This reaction traditionally utilizes an organozinc carbenoid, (iodomethyl)zinc iodide, to convert alkenes into their corresponding cyclopropanated products. However, variations of this reagent, notably (chloromethyl)zinc species, have been developed, offering distinct advantages. This guide provides an objective comparison of these two critical reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Reagent Generation and Key Variants

The efficacy of a cyclopropanation reaction is often tied to the method of generating the active organozinc carbenoid. Both (iodomethyl)zinc and (chloromethyl)zinc reagents can be prepared through several routes, most commonly involving the reaction of a dihalomethane precursor with a zinc source.

The classical Simmons-Smith reagent , (iodomethyl)zinc iodide (ICH₂ZnI), is typically formed in situ from diiodomethane and a zinc-copper couple.[1][2][3] A significant improvement, known as the Furukawa modification , employs diethylzinc instead of the zinc-copper couple, which can enhance reactivity and yield.[4][5]

The (chloromethyl)zinc reagent is generated from chloroiodomethane and diethylzinc.[6] Studies have demonstrated that this chloro-variant is generally more reactive than its iodo-based counterpart.[4][6]

G cluster_iodo (Iodomethyl)zinc Reagents cluster_chloro (Chloromethyl)zinc Reagent I2_CH2 Diiodomethane IZnCH2I (Iodomethyl)zinc iodide (Simmons-Smith) I2_CH2->IZnCH2I EtZnCH2I EtZnCH₂I / Zn(CH₂I)₂ (Furukawa) I2_CH2->EtZnCH2I ZnCu Zn-Cu Couple ZnCu->IZnCH2I Et2Zn_I Diethylzinc Et2Zn_I->EtZnCH2I ClI_CH2 This compound ClZnCH2I (Chloromethyl)zinc reagent ClI_CH2->ClZnCH2I Et2Zn_Cl Diethylzinc Et2Zn_Cl->ClZnCH2I

Fig. 1: Generation pathways for (iodomethyl)zinc and (chloromethyl)zinc reagents.

Performance Comparison: Reactivity and Yields

The primary distinction between the two reagents lies in their reactivity. Experimental evidence consistently indicates that the (chloromethyl)zinc reagent derived from diethylzinc and this compound is generally more reactive than the analogous (iodomethyl)zinc systems.[6][7] This enhanced reactivity can translate to faster reaction times and, in some cases, higher yields, particularly with less reactive alkenes.

A crucial factor for achieving clean, rapid, and high-yielding cyclopropanations with the (chloromethyl)zinc reagent is the use of 1,2-dichloroethane as the solvent.[6] The reaction mechanism for both reagents is a concerted, stereospecific syn-addition, which preserves the stereochemistry of the starting alkene in the cyclopropane product.[2][8] Furthermore, the well-documented directing effect of proximal hydroxyl groups, which guides the cyclopropanation to the same face of the molecule, is effective for both the chloro- and iodo-reagents.[6][8]

Feature(Chloromethyl)zinc Reagent(Iodomethyl)zinc Reagent
Precursors Diethylzinc + this compoundZn-Cu Couple + Diiodomethane (Classic) or Diethylzinc + Diiodomethane (Furukawa)
Relative Reactivity Generally Higher[4][6]Lower
Optimal Solvent 1,2-Dichloroethane[6]Ethereal solvents (e.g., diethyl ether)
Stereospecificity Syn-addition, configuration retained[6]Syn-addition, configuration retained[8]
Directed Reactions Effective with allylic alcohols[6]Effective with allylic alcohols[8]
Precursor Cost This compound is often more cost-effective.Diiodomethane is expensive and light-sensitive.[7]
Handling All organozinc reagents are sensitive to air and moisture.[9]All organozinc reagents are sensitive to air and moisture.[9]

Table 1: Comparative summary of (chloromethyl)zinc and (iodomethyl)zinc reagents.

Reaction Mechanism and Experimental Workflow

The cyclopropanation proceeds through a concerted mechanism, often depicted with a "butterfly-type" transition state, where the CH₂ group is transferred simultaneously to both carbons of the double bond.[2][10] This synchronous bond formation accounts for the observed stereospecificity of the reaction.

G start Prepare Alkene in Anhydrous Solvent reagent Prepare Organozinc Reagent (In Situ) mix Combine Alkene Solution with Reagent at 0°C start->mix 1. reagent->mix 2. react Allow Reaction to Proceed (e.g., Warm to RT) mix->react 3. quench Quench Reaction (e.g., Saturated NH₄Cl) react->quench 4. extract Extract Organic Layer quench->extract 5. purify Purify by Chromatography extract->purify 6. product Isolated Cyclopropane Product purify->product 7.

Fig. 2: Generalized experimental workflow for Simmons-Smith cyclopropanation.

Experimental Protocols

The following are representative protocols for the cyclopropanation of an alkene using both types of reagents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Cyclopropanation using (Iodomethyl)zinc Iodide (Classic Simmons-Smith)

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.2 eq) and copper(I) chloride (0.2 eq). Heat the mixture under vacuum and then cool to room temperature under nitrogen.

  • Reagent Formation: Add anhydrous diethyl ether to the activated zinc-copper couple. Add diiodomethane (1.5 eq) dropwise to the stirred suspension. A gentle reflux should be observed, indicating the formation of the reagent. Stir the mixture for 1 hour at room temperature.

  • Cyclopropanation: Cool the reagent mixture to 0 °C. Add a solution of the alkene (1.0 eq) in diethyl ether dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through celite to remove solids. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Cyclopropanation using (Chloromethyl)zinc Reagent (Denmark's Method)

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the alkene (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (1.1 M solution in toluene, 1.5 eq) dropwise, followed by the dropwise addition of this compound (1.5 eq).

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC-MS.[6]

  • Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

Both (chloromethyl)zinc and (iodomethyl)zinc reagents are powerful tools for the synthesis of cyclopropanes.

  • The (iodomethyl)zinc reagent , particularly in its classic Simmons-Smith formulation, is a well-established and reliable choice with a vast body of literature. The Furukawa modification offers improved performance. It remains the reagent of choice for many applications, especially when leveraging its well-documented diastereoselective control with allylic alcohols.[8]

  • The (chloromethyl)zinc reagent serves as a valuable and often superior alternative, distinguished by its generally higher reactivity.[6][7] This makes it particularly suitable for less reactive substrates or when faster reaction times are desired. The use of more economical precursors can also be an advantage.

The selection between these reagents should be guided by the specific substrate, desired reaction rate, and economic considerations. For challenging cyclopropanations, the more reactive (chloromethyl)zinc system is a compelling option, while the traditional (iodomethyl)zinc reagents provide a robust and extensively validated methodology.

References

A Comparative Guide to Methylene Insertion Reagents: Alternatives to Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the creation of cyclopropane rings is a critical process in the synthesis of novel therapeutics and complex molecules. The cyclopropyl group imparts unique conformational constraints and metabolic stability to drug candidates, making its efficient and selective introduction a key synthetic challenge. Chloroiodomethane (CH₂ClI) is a common reagent for methylene insertion, particularly in Simmons-Smith type cyclopropanations. However, its performance, cost, and stability necessitate a careful evaluation of alternative methods.

This guide provides an objective comparison of this compound with other widely used alternatives for methylene insertion reactions, with a focus on cyclopropanation. The performance of each reagent system is evaluated based on yield, stereoselectivity, substrate scope, safety, and operational simplicity, supported by experimental data.

Performance Comparison of Methylene Insertion Reagents

The selection of an appropriate reagent is a multifactorial decision that depends on the specific substrate, desired stereochemical outcome, and practical considerations. The following tables summarize the performance of various reagents across different substrates, highlighting key metrics like yield and stereoselectivity.

Reagent/SystemSubstrateProductYield (%)Diastereoselectivity (dr) / Enantioselectivity (ee)Reference(s)
This compound
CH₂ClI, Zn-CuCyclohexeneBicyclo[4.1.0]heptane~70-80%N/A[1]
CH₂ClI, Et₂ZnCyclohexeneBicyclo[4.1.0]heptane>90%N/A[1][2]
Simmons-Smith Alternatives
CH₂I₂, Zn-CuCyclohexeneBicyclo[4.1.0]heptane63%N/A[3]
CH₂I₂, Et₂Zn (Furukawa)1-NoneneHeptyl-cyclopropane85-95%N/A[4]
Diazo Compound-Based Reagents
CH₂N₂, Pd(OAc)₂Methyl OleateMethyl 9,10-methyleneoctadecanoateGood-ExcellentMixture of isomers[5]
Aryldiazoacetate, Rh₂(S-TCPTAD)₄Ethyl AcrylateEthyl 2-arylcyclopropane-1-carboxylate75-89%>97:3 dr, 95-98% ee[6]
Sulfur Ylide-Based Reagents
Me₃S(O)I, KOtBuChalcone1-Benzoyl-2-phenylcyclopropane97%trans favored[7]
Me₃S(O)I, NaHCyclohexenoneBicyclo[4.1.0]heptan-2-one98%N/A[7]

Reagent Profiles and Methodologies

Simmons-Smith Reagents and Modifications (Organozinc Carbenoids)

The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid that reacts with alkenes in a concerted, stereospecific manner.[8] this compound is often used in this context as a more reactive and sometimes higher-yielding alternative to the traditional diiodomethane.[2]

Key Variants:

  • Classic Simmons-Smith (CH₂I₂/Zn-Cu): The original protocol. While reliable, diiodomethane is expensive and light-sensitive, and the zinc-copper couple activation can be inconsistent.[1]

  • Furukawa Modification (CH₂I₂/Et₂Zn): Employs diethylzinc, offering improved reactivity, reproducibility, and suitability for unfunctionalized alkenes.[8][9] this compound can also be used in this modification, often leading to excellent yields.[1][2]

  • Charette Asymmetric Cyclopropanation: Uses chiral ligands to achieve high enantioselectivity, particularly valuable in the synthesis of complex chiral molecules.

Advantages:

  • Excellent functional group tolerance (alcohols, ethers, carbonyls).

  • Stereospecific reaction preserves the geometry of the alkene.[8]

  • Hydroxyl groups on the substrate can direct the cyclopropanation, providing high diastereoselectivity.[3]

Disadvantages:

  • High cost of dihalomethane reagents, particularly CH₂I₂.[8]

  • Stoichiometric quantities of zinc reagents are required.

  • The reaction can be sensitive to moisture and air.

Diazo Compounds with Metal Catalysis

Diazomethane (CH₂N₂) and its derivatives are potent methylene sources. In the presence of transition metal catalysts like palladium or rhodium, they form metal carbenes that efficiently cyclopropanate alkenes. This method is highly versatile and forms the basis for some of the most powerful asymmetric cyclopropanation reactions.

Key Variants:

  • Diazomethane with Palladium (e.g., Pd(OAc)₂): A common method for general cyclopropanation. The reaction is effective but lacks robust stereocontrol without directing groups or chiral catalysts.[5][10]

  • Diazoacetates with Rhodium (e.g., Rh₂(OAc)₄, Chiral Rh(II) catalysts): The use of donor-acceptor carbenes derived from diazoacetates, combined with chiral dirhodium catalysts, enables highly enantioselective cyclopropanations, even on challenging electron-deficient alkenes.[6][11]

Advantages:

  • High yields and broad substrate scope.[1]

  • Catalytic nature reduces reagent cost.

  • Enables access to highly enantioenriched cyclopropanes through chiral catalysis.[6]

Disadvantages:

  • Extreme Hazard: Diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures.

  • Side reactions like C-H insertion can compete with cyclopropanation.

Sulfur Ylides (Corey-Chaykovsky Reaction)

This reaction provides a distinct mechanistic alternative to carbene-based methods. A sulfur ylide, typically dimethylsulfoxonium methylide, acts as a nucleophile. For α,β-unsaturated carbonyl compounds (enones), the reaction proceeds via a 1,4-conjugate addition followed by an intramolecular ring closure to form a cyclopropane.[12][13]

Advantages:

  • Excellent for synthesizing cyclopropyl ketones and esters from enones.[14]

  • Avoids the use of highly toxic diazo compounds or expensive dihalomethanes.

  • Operationally simple, with "instant ylide" protocols available that use stable, pre-mixed salt-base reagents.[7]

Disadvantages:

  • Primarily limited to substrates that can act as Michael acceptors (e.g., enones, enals).[12]

  • The ylide can react at the carbonyl group to form epoxides, which can be a competing pathway.[13]

Logical and Mechanistic Diagrams

The following diagrams illustrate the decision-making process for reagent selection, a typical experimental workflow, and the proposed reaction mechanisms.

Reagent_Selection start Substrate Type? node_alkene Simple or Electron-Rich Alkene start->node_alkene  Alkene   node_enone α,β-Unsaturated Carbonyl (Enone) start->node_enone  Enone   node_asymmetric Asymmetric Synthesis Required? node_alkene->node_asymmetric reagent_cc Corey-Chaykovsky (Sulfur Ylide) node_enone->reagent_cc reagent_ss Simmons-Smith or Furukawa Modification (e.g., Et₂Zn / CH₂ClI) node_asymmetric->reagent_ss No reagent_chiral_diazo Chiral Rh(II) Catalyst + Diazo Compound node_asymmetric->reagent_chiral_diazo Yes (High ee) reagent_chiral_ss Charette Asymmetric Cyclopropanation node_asymmetric->reagent_chiral_ss Yes (Directed)

Caption: Decision tree for selecting a cyclopropanation reagent.

Experimental_Workflow setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) - Anhydrous Solvent reagents 2. Reagent Addition - Dissolve Alkene - Cool to 0 °C or -78 °C - Add Methylene Source  (e.g., Et₂Zn then CH₂ClI) setup->reagents reaction 3. Reaction - Stir at specified temp - Warm to Room Temp - Monitor by TLC/GC reagents->reaction quench 4. Quench - Cool mixture - Slowly add quenching solution  (e.g., sat. aq. NH₄Cl) reaction->quench workup 5. Work-up - Phase Separation - Extract Aqueous Layer - Wash, Dry, Concentrate quench->workup purify 6. Purification - Flash Column Chromatography workup->purify

Caption: General experimental workflow for methylene insertion.

Caption: Simplified mechanisms for key cyclopropanation reactions.

Detailed Experimental Protocols

Protocol 1: Cyclopropanation of 1-Nonene using Et₂Zn and CH₂I₂ (Furukawa Modification)

This protocol is adapted from a general procedure for the high-yield synthesis of heptyl-cyclopropane.[4]

Materials:

  • 1-Nonene (1.0 eq)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the 1-nonene (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the diethylzinc solution (2.0 eq) via syringe, maintaining the internal temperature below 5 °C.

  • Add diiodomethane (2.0 eq) dropwise via syringe over 20 minutes. The reaction may be mildly exothermic.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure heptyl-cyclopropane.

Protocol 2: Palladium-Catalyzed Cyclopropanation with Diazomethane

This protocol is a general method for the cyclopropanation of alkenes using in-situ generated diazomethane with a palladium catalyst. [CAUTION: Diazomethane is explosive and highly toxic. This procedure must be performed by trained personnel in a certified fume hood with appropriate safety precautions, including the use of Diazald® and non-ground glass joints.] [10]

Materials:

  • Alkene (e.g., unsaturated endoperoxide) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) (large excess)

  • Potassium Hydroxide (KOH)

  • Diethyl Ether (Et₂O) and Dichloromethane (CH₂Cl₂)

Procedure:

  • In a reaction flask, dissolve the alkene (1.0 eq) and Pd(OAc)₂ (0.05 eq) in CH₂Cl₂. Cool the solution to 0 °C.

  • In a separate, specialized diazomethane generation apparatus (with non-ground glass joints), add a solution of Diazald® in Et₂O. Slowly add an aqueous KOH solution to generate diazomethane gas, which is distilled with ether into the cooled reaction flask.

  • Add the ethereal solution of diazomethane dropwise to the stirred alkene/catalyst mixture at 0 °C.

  • After the addition is complete (indicated by the persistence of a pale yellow color), allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Dilute the reaction mixture with Et₂O, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over MgSO₄, and concentrate.

  • Purify the product via flash column chromatography.

Protocol 3: Cyclopropanation of Chalcone via Corey-Chaykovsky Reaction

This protocol is based on an "instant methylide" modification which simplifies the generation of the sulfur ylide.[7]

Materials:

  • Chalcone (1-phenyl-3-phenylprop-2-en-1-one) (1.0 eq)

  • Trimethylsulfoxonium Iodide (Me₃S(O)I) (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a dry flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) and potassium tert-butoxide (1.2 eq). [Note: These can be pre-mixed and stored as a stable powder] .

  • Add a solution of chalcone (1.0 eq) in anhydrous DMSO via syringe.

  • Stir the resulting mixture at room temperature for 1 hour or heat to 50-60 °C for 15-20 minutes. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then with brine to remove DMSO.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield 1-benzoyl-2-phenylcyclopropane.

Conclusion

The choice of a methylene insertion reagent is a critical decision in organic synthesis. While this compound in Simmons-Smith type reactions remains a viable and often high-yielding option, several powerful alternatives exist.

  • For general, stereospecific cyclopropanation of simple alkenes , the Furukawa modification (Et₂Zn/CH₂I₂ or CH₂ClI) offers excellent yields and reliability.

  • When high enantioselectivity is the primary goal , metal-catalyzed reactions with diazo compounds , particularly using chiral rhodium catalysts, are the state-of-the-art, despite the significant handling risks of the reagents.

  • For α,β-unsaturated carbonyl substrates , the Corey-Chaykovsky reaction provides a mechanistically distinct, safe, and highly effective route to the corresponding cyclopropanes.

A thorough understanding of the substrate scope, safety implications, and mechanistic nuances of each method allows the modern chemist to select the optimal tool for the precise and efficient construction of valuable cyclopropane-containing molecules.

References

Validating Product Formation: A Comparative Guide to ¹H NMR Spectroscopy and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, chemical research, and process development, the unambiguous confirmation of a synthesized product's identity and purity is a critical checkpoint. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and versatile tool. This guide provides an objective comparison of ¹H NMR with other common analytical methods for product validation, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their analytical workflows.

Performance Comparison: ¹H NMR vs. Alternatives

The choice of an analytical technique for product validation hinges on the specific information required, the nature of the sample, and the desired throughput. While ¹H NMR offers unparalleled structural detail, other techniques excel in sensitivity or separation capabilities.

Quantitative Data Summary

The following table summarizes key quantitative performance metrics for ¹H NMR and its common alternatives.

Parameter¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Mass Spectrometry (MS)Fourier-Transform Infrared (FT-IR) Spectroscopy
Primary Information Molecular structure and connectivitySeparation and quantification of components in a mixtureSeparation and quantification of volatile componentsMolecular weight and fragmentation patternsPresence of functional groups
Limit of Detection (LOD) ~10 µM[1][2]~1-10 ng/mL~0.01 µg/mL[3]Picomole to femtomole range[4]Milligram to microgram range
Limit of Quantification (LOQ) Dependent on desired accuracy and experiment time[1][2]~5-50 ng/mL< 0.1 µg/mL[5][3]Nanomole to picomole rangeTypically not used for precise quantification
Typical Analysis Time 2-15 minutes per sample10-60 minutes per sample10-60 minutes per sample[6]< 5 minutes per sample< 5 minutes per sample
Typical Sample Amount 5-25 mg for ¹H NMR[7]Micrograms to milligramsMicrograms to milligramsNanograms to micrograms1-2 mg (KBr pellet) or a single drop (thin film)[8]
Quantitative Capability Excellent (qNMR)[9]Excellent with calibrationExcellent with calibrationGood with internal standardsLimited
Structural Information ExcellentPoorPoorGood (fragmentation)Good (functional groups)

¹H NMR Spectroscopy for Product Validation

¹H NMR spectroscopy is a primary analytical method because the signal intensity is directly proportional to the number of protons contributing to the resonance.[10] This principle allows for not only structural elucidation but also for quantitative analysis (qNMR) to determine purity and concentration.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol outlines the key steps for determining the purity of a synthesized product using the internal standard method.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-25 mg of the dried product and a suitable internal standard into a clean vial.[7] The internal standard should be a high-purity compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals.

  • Solvent Selection: Choose a deuterated solvent in which both the sample and the internal standard are fully soluble. Common solvents include CDCl₃, DMSO-d₆, and D₂O.

  • Dissolution: Add a precise volume (typically 0.6-0.7 mL) of the deuterated solvent to the vial and ensure complete dissolution.[7]

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

2. Data Acquisition:

  • Spectrometer Setup: Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate for at least 5 minutes.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: Use a 30° or 90° pulse. A 90° pulse can improve the signal-to-noise ratio but requires a longer relaxation delay.[11]

    • Relaxation Delay (D1): This is a critical parameter for accurate quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being analyzed to ensure full relaxation between scans.[12]

    • Acquisition Time (AT): Typically set to 2-4 seconds.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-64) to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = the product of interest

    • IS = the internal standard

Alternative Analytical Techniques: A Comparative Overview

Chromatographic Methods: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are routinely used for purity assessment.

  • Advantages:

    • Excellent for separating complex mixtures.

    • High sensitivity and quantitative accuracy with proper calibration.

  • Disadvantages:

    • Provide limited structural information.

    • Require the availability of reference standards for each component for accurate quantification.

    • Can be more time-consuming for method development.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound.

  • Advantages:

    • Exceptional sensitivity, often in the picomole to femtomole range.[4]

    • Provides molecular weight information, which is a critical piece of data for product confirmation.

    • Can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and identification.

  • Disadvantages:

    • Provides limited information about the specific connectivity of atoms.

    • Quantification can be less precise than qNMR without the use of isotopic internal standards.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.

  • Advantages:

    • Very fast analysis time.

    • Excellent for confirming the presence or absence of key functional groups, which can indicate the success of a reaction (e.g., the disappearance of a starting material's functional group and the appearance of a product's functional group).

  • Disadvantages:

    • Provides limited information about the overall molecular structure.

    • Generally not suitable for precise quantitative analysis.

Visualizing the Workflow and Decision-Making Process

Experimental Workflow for ¹H NMR Product Validation

The following diagram illustrates the typical workflow for validating a synthesized product using ¹H NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity integrate->calculate report Final Report: Structure & Purity Confirmed calculate->report

Caption: Workflow for product validation via ¹H NMR spectroscopy.

Logical Flow for Selecting an Analytical Technique

This diagram presents a decision-making tree to guide the selection of the most appropriate analytical technique for product validation based on the primary analytical question.

logical_flow cluster_answers cluster_techniques start Primary Analytical Question? structure Detailed Molecular Structure? start->structure purity Purity of a Known Compound? start->purity mol_weight Molecular Weight Confirmation? start->mol_weight func_groups Presence of Functional Groups? start->func_groups nmr ¹H NMR structure->nmr purity->nmr (qNMR) hplc_gc HPLC / GC purity->hplc_gc ms Mass Spectrometry mol_weight->ms ftir FT-IR func_groups->ftir

References

A Comparative Guide to the Stereoselectivity of Chloroiodomethane and Alternative Cyclopropanating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of complex molecules. Cyclopropanation, a fundamental reaction for introducing a three-membered ring, is a powerful tool in this endeavor. The choice of the methylene-transfer reagent is critical in dictating the stereochemical outcome of this transformation. This guide provides an objective comparison of the stereoselectivity of chloroiodomethane with other common cyclopropanating agents, supported by experimental data and detailed protocols.

The Simmons-Smith reaction and its variants, along with transition metal-catalyzed decompositions of diazo compounds, represent the primary methods for cyclopropanation. While the classic Simmons-Smith reaction utilizes diiodomethane and a zinc-copper couple, modifications using diethylzinc (Furukawa-Simmons-Smith) and this compound have emerged as viable alternatives.[1] This guide will focus on comparing the diastereoselectivity and enantioselectivity of these methods.

Comparison of Stereoselectivity in Cyclopropanation

The stereochemical outcome of a cyclopropanation reaction is typically measured by its diastereomeric ratio (d.r.) and, for asymmetric reactions, its enantiomeric excess (e.e.). The following tables summarize the performance of this compound and other key reagents in the cyclopropanation of representative substrates.

Diastereoselective Cyclopropanation of Allylic Alcohols

The cyclopropanation of allylic alcohols is a well-studied reaction where the hydroxyl group can direct the stereochemical course of the reaction, typically leading to the syn diastereomer.

SubstrateReagent SystemSolventTemp (°C)Diastereomeric Ratio (syn:anti)Reference
(Z)-3-Penten-2-olEt₂Zn, CH₂I₂Et₂O0>200:1[2]
(E)-3-Penten-2-olEt₂Zn, CH₂I₂Et₂O0<2:1[2]
Geranioli-Bu₃Al, CH₂I₂CH₂Cl₂RTSelective for C(6)-C(7)[3]
Cyclohexen-1-olEt₂Zn, ClCH₂I1,2-Dichloroethane0-RTHigh syn selectivity[4][5]
Enantioselective Cyclopropanation of Styrene

The asymmetric cyclopropanation of unfunctionalized alkenes like styrene is a benchmark for evaluating the effectiveness of chiral catalysts and ligands.

Reagent SystemCatalyst/LigandSolventTemp (°C)Diastereoselectivity (trans:cis)Enantiomeric Excess (% ee)Reference
Et₂Zn, CH₂I₂Chiral DioxaborolaneCH₂Cl₂/DME0 to RT-94% (for the major enantiomer)[6]
Ethyl DiazoacetateRh₂(S-DOSP)₄Hexane23>95:598% (trans)[7]
Ethyl DiazoacetateRh₂(S-PTAD)₄Hexane23>95:597% (trans)[7]
Ethyl DiazoacetateCu(I)-BOXCH₂Cl₂RT70:3090-95% (trans)[8]
Ethyl DiazoacetateEngineered MyoglobinBufferRT>99.9% (trans)>99.9% (trans)[7]

Note: While enantioselective cyclopropanations using this compound have been explored, specific quantitative data for direct comparison with the high-performing catalytic systems listed above is limited in the surveyed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for key cyclopropanation reactions.

General Procedure for Furukawa-Simmons-Smith Cyclopropanation

This protocol is adapted for both this compound and diiodomethane.

Materials:

  • Alkene (1.0 equiv)

  • Diethylzinc (Et₂Zn) (2.0 equiv, typically a 1.0 M solution in hexanes)

  • This compound (ClCH₂I) or Diiodomethane (CH₂I₂) (2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the diethylzinc solution dropwise to the stirred solution of the alkene.

  • After stirring for 10-20 minutes at 0 °C, add the this compound or diiodomethane dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][9]

General Procedure for Rhodium(II)-Catalyzed Enantioselective Cyclopropanation of Styrene

Materials:

  • Styrene (5.0 equiv)

  • Aryl- or alkyldiazoacetate (1.0 equiv)

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (0.5-2 mol%)

  • Anhydrous hexane or dichloromethane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral dirhodium(II) catalyst in the anhydrous solvent.

  • Add the styrene to the catalyst solution.

  • Slowly add a solution of the diazoacetate in the same solvent to the reaction mixture via a syringe pump over several hours.

  • Stir the reaction mixture at room temperature until the diazo compound is completely consumed (as monitored by TLC, indicated by the disappearance of the characteristic yellow color of the diazo compound).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cyclopropane product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[7]

Reaction Mechanisms and Logical Relationships

The stereochemical outcome of these reactions is dictated by the mechanism of methylene transfer.

logical_relationship This compound This compound (Et₂Zn/ClCH₂I) zinc_carbenoid Zinc Carbenoid (e.g., IZnCH₂Cl) This compound->zinc_carbenoid diiodomethane Diiodomethane (Et₂Zn/CH₂I₂) diiodomethane->zinc_carbenoid diazomethane Diazomethane (e.g., CH₂N₂) metal_carbene Metal Carbene (e.g., LₙM=CHR) diazomethane->metal_carbene w/ Metal Catalyst (Cu, Rh, etc.) diazoacetate Diazoacetates (e.g., N₂CHCO₂Et) diazoacetate->metal_carbene w/ Metal Catalyst (Cu, Rh, etc.) simmons_smith Simmons-Smith Type zinc_carbenoid->simmons_smith catalytic_cyclo Catalytic Cyclopropanation metal_carbene->catalytic_cyclo

Caption: Logical relationships of cyclopropanating reagents and their corresponding reaction pathways.

In Simmons-Smith type reactions, a zinc carbenoid is formed, which then delivers the methylene group to the alkene. The stereoselectivity is often influenced by the pre-coordination of the zinc carbenoid to a directing group on the substrate, such as a hydroxyl group. For catalytic cyclopropanations, a transition metal catalyst reacts with the diazo compound to form a metal carbene intermediate, which then undergoes cycloaddition with the alkene. The stereoselectivity in these cases is primarily controlled by the chiral ligands attached to the metal center.

experimental_workflow start Start reagents Combine Alkene and Reagent/Catalyst in Anhydrous Solvent start->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Work-up and Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Stereochemical Analysis (NMR, Chiral HPLC/GC) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for stereoselective cyclopropanation.

Conclusion

This compound, in conjunction with diethylzinc, serves as a highly reactive and effective reagent for cyclopropanation, often exhibiting higher reaction rates than its diiodo-counterpart.[5] It maintains the substrate-directed stereoselectivity characteristic of Simmons-Smith reactions, making it a valuable tool for diastereoselective synthesis, particularly with allylic alcohols.

For enantioselective cyclopropanations of unfunctionalized alkenes, catalytic systems employing diazo compounds with chiral copper or rhodium catalysts generally provide superior levels of stereocontrol, often achieving very high enantiomeric excesses.[7][8] The choice between this compound and a catalytic system will therefore depend on the specific substrate, the desired stereochemical outcome (diastereoselectivity vs. enantioselectivity), and practical considerations such as reagent availability and cost. Further research directly comparing the enantioselective potential of this compound with chiral ligands against established catalytic systems would be beneficial for the field.

References

A Comparative Guide to Methylene Group Precursors in Cyclopropanation: Chloroiodomethane vs. Diiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropane ring is a critical step in the synthesis of many pharmaceutical compounds and complex organic molecules. The Simmons-Smith reaction and its modifications remain a cornerstone for this transformation, relying on the generation of a zinc carbenoid for the stereospecific cyclopropanation of alkenes. The choice of the dihalomethane precursor for this carbenoid is a key determinant of reaction efficiency, cost, and overall practicality. This guide provides a detailed cost-benefit analysis of two common reagents: chloroiodomethane (CH₂ClI) and diiodomethane (CH₂I₂), supported by experimental data and protocols.

Data Presentation: A Head-to-Head Comparison

A summary of the key physical, chemical, and economic properties of this compound and diiodomethane is presented below to facilitate a direct comparison.

PropertyThis compoundDiiodomethane
Molecular Formula CH₂ClICH₂I₂
Molecular Weight 176.38 g/mol [1][2]267.84 g/mol
Density 2.422 g/mL at 25 °C[1]3.325 g/mL at 25 °C
Boiling Point 108-109 °C[1]181 °C (decomposes)[3]
Refractive Index (n20/D) 1.582[1]1.741
CAS Number 593-71-5[2]75-11-6
Typical Purity ≥97%[4]≥98%
Cost per Kilogram *~₹1500 ($18)[5]~₹9950 - ₹11000 ($120 - $132)[6][7]

Note: Costs are approximate and can vary based on supplier, purity, and volume.

Performance in Cyclopropanation: Yield and Reactivity

While both reagents are effective in the Simmons-Smith reaction, literature suggests that this compound often provides superior yields and selectivity.[1][2] A study comparing (chloromethyl)- and (iodomethyl)zinc reagents found that the (chloromethyl)zinc reagent, derived from diethylzinc and this compound, is generally more reactive.[8] This increased reactivity can lead to cleaner and more rapid reactions, which is a significant advantage in multi-step syntheses.[8]

The choice of solvent has also been shown to be a critical factor, with 1,2-dichloroethane being particularly effective for achieving high-yielding cyclopropanations with the diethylzinc/chloroiodomethane system.[8]

Experimental Protocols

Detailed methodologies for the Simmons-Smith cyclopropanation using both this compound and diiodomethane are provided below. The Furukawa modification, which utilizes diethylzinc, is a common and often higher-yielding alternative to the traditional zinc-copper couple.[9]

General Protocol for Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is applicable to both this compound and diiodomethane.

Materials:

  • Alkene (1.0 eq)

  • Diethylzinc (Et₂Zn) (2.0 eq)

  • This compound (CH₂ClI) or Diiodomethane (CH₂I₂) (2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane

Procedure:

  • To a solution of the alkene in anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add diethylzinc dropwise.

  • After stirring for 10 minutes, add this compound or diiodomethane dropwise at 0 °C.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or GC.[10]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol for Simmons-Smith Reaction using Zinc-Copper Couple and Diiodomethane

Materials:

  • Alkene (e.g., cyclohexene) (1.0 eq)

  • Diiodomethane (1.1 eq)

  • Zinc-copper couple (prepared from zinc dust and copper(I) chloride)

  • Anhydrous diethyl ether

Procedure:

  • Prepare the zinc-copper couple by heating zinc dust and copper(I) chloride in anhydrous diethyl ether under reflux.

  • To the freshly prepared and cooled zinc-copper couple, add a solution of the alkene and diiodomethane in anhydrous diethyl ether dropwise. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[11]

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Work-up involves quenching with a saturated aqueous solution of ammonium chloride, followed by extraction, drying, and purification as described in the Furukawa modification protocol.

Mandatory Visualization

experimental_workflow Simmons-Smith Cyclopropanation Workflow (Furukawa Modification) cluster_prep Reaction Setup cluster_reaction Carbenoid Formation & Cyclopropanation cluster_workup Work-up & Purification alkene Alkene in Anhydrous Solvent add_reagent Add this compound or Diiodomethane @ 0°C alkene->add_reagent 1. Add Et2Zn @ 0°C diethylzinc Diethylzinc (Et2Zn) reaction_stir Warm to RT & Stir (12-24h) add_reagent->reaction_stir quench Quench with aq. NH4Cl reaction_stir->quench extract Extract with Solvent quench->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify product Cyclopropane Product purify->product

Caption: Generalized experimental workflow for the Simmons-Smith cyclopropanation reaction.

Cost-Benefit Analysis

This compound:

  • Benefits:

    • Significantly lower cost compared to diiodomethane, making it a more economical choice for large-scale synthesis.[5]

    • Often results in higher reaction yields and selectivity, improving overall process efficiency.[1][2]

    • The corresponding (chloromethyl)zinc reagent is generally more reactive, potentially leading to shorter reaction times.[8]

  • Drawbacks:

    • As a halogenated hydrocarbon, it requires careful handling and adherence to safety protocols.

Diiodomethane:

  • Benefits:

    • A well-established and widely used reagent with a vast body of literature.[12][13]

    • Effective for a broad range of substrates.[14]

  • Drawbacks:

    • Substantially higher cost, which can be a limiting factor in large-scale applications.[6][7][15]

    • May result in lower yields and selectivity compared to this compound in some cases.

    • It is light-sensitive and can decompose, liberating iodine which can color the samples brownish.[10]

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and diiodomethane for cyclopropanation reactions warrants careful consideration. Based on the available data, This compound presents a compelling case as a more cost-effective and often higher-performing alternative to diiodomethane . Its lower price point, coupled with reports of increased reactivity and yields, makes it an attractive option for both laboratory-scale research and industrial production. While diiodomethane remains a reliable and well-documented reagent, its high cost is a significant drawback. Therefore, for processes where cost and efficiency are primary drivers, a thorough evaluation of this compound as the methylene group precursor is highly recommended.

References

Navigating the Nucleophilic Substitution Landscape: A Comparative Guide to Chloroiodomethane Reactivity in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of building blocks like chloroiodomethane (CH2ClI) is paramount. This guide provides a comprehensive comparison of CH2ClI's reactivity in various solvent systems, supported by experimental data and detailed protocols. A critical analysis of solvent effects on reaction mechanisms and rates will empower informed decisions in synthetic planning and process optimization.

This compound stands as a versatile C1 building block in organic synthesis, prized for its role in cyclopropanation and other carbon-carbon bond-forming reactions. Its reactivity, however, is not absolute and is profoundly influenced by the surrounding solvent environment. The choice of solvent can dictate the reaction pathway, rate, and even the product distribution. This guide delves into the solvent-dependent reactivity of CH2ClI, offering a comparative analysis grounded in the principles of physical organic chemistry.

Unveiling the Solvent's Influence: A Quantitative Look at Reactivity

Nucleophilic substitution reactions of alkyl halides can proceed through two primary mechanisms: the unimolecular Sₙ1 pathway, which involves a carbocation intermediate, and the bimolecular Sₙ2 pathway, a concerted process. The polarity and proticity of the solvent are key determinants of which pathway is favored.

Polar protic solvents , such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, possess O-H or N-H bonds and are capable of hydrogen bonding. These solvents are effective at solvating both cations and anions.

Polar aprotic solvents , including acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, have significant dipole moments but lack O-H or N-H bonds, rendering them incapable of donating hydrogen bonds. They are adept at solvating cations but less so at solvating anions.

Nonpolar solvents , like hexane and benzene, have low dielectric constants and do not effectively solvate charged species.

The following table summarizes the expected relative reactivity of this compound in different solvent systems based on general principles of nucleophilic substitution reactions.

Solvent SystemSolvent TypeExpected Dominant MechanismExpected Relative RateRationale
Methanol/WaterPolar ProticLikely mixed Sₙ1/Sₙ2, leaning towards Sₙ1 with increasing water contentModerate to FastPolar protic solvents can stabilize the developing carbocation in an Sₙ1 pathway and also solvate the leaving group. However, they can also solvate the nucleophile, potentially slowing down an Sₙ2 reaction.
Dimethyl Sulfoxide (DMSO)Polar AproticSₙ2FastDMSO is a polar aprotic solvent that effectively solvates the counter-ion of the nucleophile, leaving a "naked" and highly reactive nucleophile. This significantly accelerates Sₙ2 reactions.[1][2]
AcetonePolar AproticSₙ2ModerateAcetone is less polar than DMSO but still promotes Sₙ2 reactions by solvating cations and leaving the nucleophile relatively free.
AcetonitrilePolar AproticSₙ2Moderate to FastSimilar to acetone and DMSO, acetonitrile is a polar aprotic solvent that enhances the nucleophilicity of anionic reagents, favoring the Sₙ2 pathway.
EthanolPolar ProticMixed Sₙ1/Sₙ2ModerateEthanol can act as both a solvent and a nucleophile (solvolysis). It can stabilize a carbocation intermediate but also solvates the nucleophile.
Dichloromethane (DCM)Polar Aprotic (Weakly)Sₙ2Slow to ModerateWhile considered polar aprotic, DCM has a lower dielectric constant than solvents like DMSO or DMF. It is a common solvent for many organic reactions but may not accelerate Sₙ2 reactions as effectively.
HexaneNonpolarSₙ2 (if reactants dissolve)Very SlowNonpolar solvents are generally poor choices for nucleophilic substitution reactions involving charged or polar reactants due to low solubility and inability to stabilize charged transition states.

Note: The expected relative rates are qualitative and can be influenced by the specific nucleophile, temperature, and concentration.

Experimental Protocols: A Guide to Measuring Reactivity

To quantitatively assess the reactivity of this compound in different solvent systems, kinetic studies are essential. The following are generalized experimental protocols for monitoring the rate of a nucleophilic substitution reaction.

Kinetic Measurement by Titration (for reactions producing acid)

This method is suitable for solvolysis reactions where a proton is produced, such as the reaction of CH2ClI with water or alcohols.

Materials:

  • This compound (CH2ClI)

  • Solvent of choice (e.g., ethanol/water mixture)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Indicator (e.g., bromothymol blue)

  • Thermostated water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of CH2ClI in the chosen solvent system at a known concentration (e.g., 0.1 M).

  • Place a known volume of the reaction mixture in a flask and immerse it in a thermostated water bath to maintain a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a cold, inert solvent (e.g., acetone).

  • Add a few drops of indicator to the quenched sample.

  • Titrate the produced acid (HI and HCl) with the standardized NaOH solution until the endpoint is reached.

  • Record the volume of NaOH used.

  • The concentration of the reacted CH2ClI at each time point can be calculated from the stoichiometry of the reaction.

  • Plot the concentration of CH2ClI versus time and determine the rate constant from the integrated rate law.

Kinetic Measurement by Spectroscopy (UV-Vis or NMR)

This method is suitable for reactions where the reactant or product has a distinct spectroscopic signature.

Materials:

  • This compound (CH2ClI)

  • Nucleophile of choice (e.g., sodium azide, pyridine)

  • Solvent of choice

  • Spectrometer (UV-Vis or NMR)

  • Thermostated cell holder

Procedure:

  • Prepare solutions of CH2ClI and the nucleophile in the chosen solvent at known concentrations.

  • Equilibrate the solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the reactant solutions directly in the spectrometer cell or in a separate vessel and quickly transferring the mixture to the cell.

  • Monitor the change in absorbance (UV-Vis) or signal intensity (NMR) of a characteristic peak for either the reactant or the product over time.

  • The concentration of the species being monitored can be determined using the Beer-Lambert law (for UV-Vis) or by integration of the NMR signal relative to an internal standard.

  • Plot the concentration versus time to determine the rate constant.

Logical Framework for Reactivity Comparison

The decision-making process for selecting an appropriate solvent system for a reaction involving this compound can be visualized as a logical flow. The following diagram, generated using the DOT language, illustrates the key considerations.

G cluster_0 Solvent Selection for CH2ClI Reactions start Define Reaction Goal (e.g., cyclopropanation, substitution) mechanism Consider Probable Mechanism (Sₙ1 vs. Sₙ2) start->mechanism solvent_type Choose Solvent Type mechanism->solvent_type protic Polar Protic (e.g., H₂O, EtOH, MeOH) solvent_type->protic Sₙ1-like transition state aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) solvent_type->aprotic Sₙ2-like transition state nonpolar Nonpolar (e.g., Hexane, Toluene) solvent_type->nonpolar Poor solubility sn1_favored Favors Sₙ1 Stabilizes carbocation and leaving group protic->sn1_favored sn2_favored Favors Sₙ2 'Naked' nucleophile, high reactivity aprotic->sn2_favored poor_solvation Poor for charged reactants/intermediates Generally slow rates nonpolar->poor_solvation optimization Optimize Reaction Conditions (Temperature, Concentration) sn1_favored->optimization sn2_favored->optimization poor_solvation->optimization

Caption: Logical workflow for solvent selection in reactions involving this compound.

Signaling Pathways and Experimental Workflows in Reactivity Studies

The study of reaction kinetics and mechanisms involves a well-defined experimental workflow. The following diagram illustrates a typical workflow for comparing the reactivity of CH2ClI in different solvents.

G cluster_1 Experimental Workflow for Reactivity Comparison reactant_prep Prepare Reactant Solutions (CH2ClI and Nucleophile) solvent_selection Select Solvent Systems (Protic, Aprotic, Nonpolar) reactant_prep->solvent_selection reaction_setup Set up Reactions (Constant Temperature) solvent_selection->reaction_setup monitoring Monitor Reaction Progress (Titration, Spectroscopy) reaction_setup->monitoring data_analysis Analyze Kinetic Data (Determine Rate Constants) monitoring->data_analysis comparison Compare Reactivity (Generate Tables and Plots) data_analysis->comparison

References

A Comparative Guide to Alkene Cyclopropanation: Kinetic Insights into Chloroiodomethane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of cyclopropane rings is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the kinetic performance of alkene cyclopropanation using chloroiodomethane, primarily in the context of the Furukawa modification of the Simmons-Smith reaction, against other widely used cyclopropanating agents. The information presented herein is supported by experimental data to aid in the selection of the most appropriate reagent and conditions for specific synthetic challenges.

The cyclopropyl motif is a highly sought-after structural unit in drug discovery, prized for its ability to confer unique conformational rigidity, metabolic stability, and altered electronic properties to parent molecules. The choice of cyclopropanating agent is a critical parameter that dictates the reaction's efficiency, substrate scope, and stereochemical outcome. This guide focuses on the kinetic aspects of cyclopropanation, providing a framework for understanding the reactivity of different systems.

Performance Comparison of Cyclopropanation Reagents

The selection of a cyclopropanation reagent is a multifactorial decision that hinges on the specific alkene substrate, desired stereoselectivity, and practical considerations such as reagent availability, cost, and safety. The following tables summarize the performance of this compound-based systems in comparison to other common methods, with a focus on reaction kinetics and yields.

Table 1: Kinetic Comparison of Cyclopropanation Reagents for Unfunctionalized Alkenes

Reagent SystemAlkene SubstrateRelative Rate/ObservationYield (%)ConditionsReference(s)
Et₂Zn / CH₂ClIGeneral AlkenesGenerally more reactive than Et₂Zn / CH₂I₂High1,2-dichloroethane[1]
Et₂Zn / CH₂I₂General AlkenesBaseline reactivityHigh1,2-dichloroethane[1][2]
Zn-Cu Couple / CH₂I₂CyclohexeneSlower than Furukawa modification~70-80%Diethyl ether[2]
Diazomethane / Pd(OAc)₂CyclohexeneCatalytic, often rapidVariableVarious
Dihalocarbenes (e.g., from CHCl₃/KOtBu)General AlkenesGenerally fastVariableBiphasic

Table 2: Cyclopropanation of Styrene - A Comparative Overview

Reagent SystemProductDiastereoselectivity (trans:cis)Yield (%)ConditionsReference(s)
Et₂Zn / CH₂ClIPhenylcyclopropaneNot specifiedHigh1,2-dichloroethane[1]
Et₂Zn / CH₂I₂PhenylcyclopropaneNot specifiedHigh1,2-dichloroethane[2]
Chiral Fe(II) Porphyrin / Ethyl DiazoacetateEthyl 2-phenylcyclopropane-1-carboxylate21:199%Toluene
Rh(II) Catalyst / Diazo CompoundSubstituted PhenylcyclopropaneHighHighVarious

In-Depth Look at this compound in Cyclopropanation

The use of this compound in conjunction with diethylzinc (Et₂Zn), a variant of the Furukawa modification of the Simmons-Smith reaction, has been shown to be a highly effective method for the cyclopropanation of a wide range of alkenes.[1]

Key Kinetic Advantages:

  • Enhanced Reactivity: Studies by Denmark and Edwards have demonstrated that the (chloromethyl)zinc reagent derived from diethylzinc and this compound is generally more reactive than the analogous (iodomethyl)zinc species formed from diiodomethane.[1] This increased reactivity can lead to shorter reaction times and improved efficiency, particularly for less reactive alkenes.

  • Solvent Effects: The choice of solvent plays a crucial role in the kinetics of these reactions. Non-coordinating solvents like 1,2-dichloroethane are often preferred as they do not compete with the alkene for coordination to the electrophilic zinc carbenoid, thereby maintaining a higher effective concentration of the active reagent and accelerating the reaction.[1] In contrast, basic solvents can decrease the reaction rate.

Factors Influencing Reaction Rate:

  • Alkene Nucleophilicity: The rate of the Simmons-Smith reaction and its modifications is highly dependent on the electronic nature of the alkene. Electron-rich alkenes, such as enol ethers, react more rapidly due to the electrophilic nature of the zinc carbenoid.[2] Conversely, electron-deficient alkenes react more sluggishly.

  • Steric Hindrance: As with many chemical reactions, steric hindrance around the double bond can significantly impact the rate of cyclopropanation. Less sterically encumbered alkenes will generally react faster.

Alternative Cyclopropanation Methodologies: A Kinetic Perspective

While the this compound/diethylzinc system offers significant advantages, a variety of other methods are available, each with its own kinetic profile and synthetic utility.

  • Traditional Simmons-Smith Reaction (Zn-Cu / CH₂I₂): This foundational method is reliable but often requires activation of the zinc-copper couple and can be slower than the Furukawa modification.[2]

  • Diazo Compounds with Metal Catalysis: The use of diazo compounds, such as ethyl diazoacetate, in the presence of transition metal catalysts (e.g., rhodium or copper complexes) is a powerful method for cyclopropanation. These reactions are often very fast and can be rendered highly enantioselective through the use of chiral ligands. The kinetics are typically dependent on the rate of carbene formation from the diazo compound and its subsequent reaction with the alkene.

  • Dihalocarbene Generation: Dihalocarbenes, generated in situ from haloforms (e.g., chloroform or bromoform) and a strong base, react rapidly with alkenes. This method is particularly useful for the synthesis of gem-dihalocyclopropanes.

Experimental Protocols

General Procedure for a Kinetic Study of Alkene Cyclopropanation using the Furukawa Modification (Et₂Zn / CH₂ClI)

This protocol outlines a general method for monitoring the progress of a cyclopropanation reaction to obtain kinetic data. The reaction progress is typically monitored by taking aliquots at specific time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • Alkene (e.g., styrene, 1.0 equiv)

  • Anhydrous 1,2-dichloroethane (solvent)

  • Diethylzinc (Et₂Zn, 1.1 equiv)

  • This compound (CH₂ClI, 1.1 equiv)

  • Internal standard (e.g., dodecane)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (quenching solution)

  • Anhydrous magnesium sulfate (drying agent)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the alkene and the internal standard in anhydrous 1,2-dichloroethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc dropwise via syringe, maintaining the temperature below 5 °C. After the addition is complete, add this compound dropwise at the same temperature.

  • Kinetic Monitoring: Start the timer immediately after the addition of this compound. At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (ca. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the aliquot by adding it to a vial containing diethyl ether and a small amount of saturated aqueous ammonium chloride. Shake the vial vigorously and allow the layers to separate. Collect a sample from the organic layer and pass it through a small plug of anhydrous magnesium sulfate.

  • GC Analysis: Inject the prepared sample into the GC-FID. The concentration of the alkene (reactant) and the cyclopropane (product) can be determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the alkene versus time to determine the reaction rate. From this data, the order of the reaction and the rate constant can be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a kinetic study of alkene cyclopropanation.

Caption: Workflow for a kinetic study of alkene cyclopropanation.

Conclusion

The kinetic study of alkene cyclopropanation reveals important nuances in the reactivity of different reagent systems. The use of this compound with diethylzinc presents a more reactive alternative to the traditional diiodomethane-based Furukawa modification, offering the potential for faster and more efficient syntheses.[1] However, the optimal choice of reagent will always depend on a careful consideration of the specific substrate and the desired reaction outcome. For reactions requiring high enantioselectivity, transition metal-catalyzed systems with diazo compounds remain the gold standard, despite the potential hazards associated with the reagents. A thorough understanding of the kinetic profiles of these various methods empowers researchers to make informed decisions, leading to the successful and efficient synthesis of complex molecules bearing the valuable cyclopropane motif.

References

A Comparative Guide to the Epoxidation of Electron-Deficient Alkenes: Shi Modification vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective oxidation of electron-deficient alkenes is a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. The Shi epoxidation, an organocatalytic approach, has emerged as a powerful tool for this purpose. This guide provides an objective comparison of the Shi modification with other notable methods, supported by experimental data, detailed protocols, and mechanistic insights.

At a Glance: Performance Comparison

The choice of epoxidation method for electron-deficient alkenes hinges on factors such as substrate scope, desired stereoselectivity, and reaction conditions. The following tables summarize the performance of the Shi epoxidation against two common alternatives: the Juliá-Colonna and Weitz-Scheffer epoxidations.

Table 1: Epoxidation of α,β-Unsaturated Ketones (Chalcone Derivatives)

Substrate (Chalcone Derivative)MethodCatalyst/ReagentOxidantYield (%)Enantiomeric Excess (ee, %)
ChalconeShiFructose-derived ketoneOxone~70-95%>90%[1]
ChalconeJuliá-ColonnaPoly-L-leucineH₂O₂Highup to >95%[2][3]
4-MethoxychalconeJuliá-ColonnaImidazolium-modified poly(L-leucine)H₂O₂-up to 99%[4]
ChalconeWeitz-SchefferNone (base-catalyzed)H₂O₂Generally highRacemic (asymmetric variants exist)[5][6]
Substituted ChalconesWeitz-Scheffer (asymmetric)Cinchona alkaloid-derived PTCCumyl hydroperoxideNear quantitativeup to 98%[7]

Table 2: Epoxidation of Other Electron-Deficient Alkenes

SubstrateMethodCatalyst/ReagentOxidantYield (%)Enantiomeric Excess (ee, %)
α,β-Unsaturated EstersShiFructose-derived ketoneOxoneHigh82-98%[8]
α,β-Unsaturated AmidesJuliá-ColonnaPoly-L-leucineH₂O₂--
α,β-Unsaturated Ketones (general)Weitz-SchefferBase (e.g., NaOH, KOH)H₂O₂HighRacemic[9]

Delving into the Mechanisms

The stereochemical outcome and substrate scope of these epoxidation reactions are dictated by their distinct mechanisms.

Shi Epoxidation: A Chiral Dioxirane Pathway

The Shi epoxidation utilizes a chiral ketone catalyst, derived from fructose, to generate a chiral dioxirane intermediate in situ from Oxone (potassium peroxymonosulfate).[10][11] This dioxirane then transfers an oxygen atom to the alkene through a spiro transition state, which accounts for the high enantioselectivity observed.[12] The reaction is typically performed under biphasic conditions at a slightly basic pH (~10.5) to favor the formation of the active dioxirane and minimize side reactions.[11]

Shi_Epoxidation cluster_catalyst_generation Catalyst Activation cluster_epoxidation Epoxidation Cycle Ketone Chiral Ketone (Fructose-derived) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane + Oxone (pH ~10.5) Oxone Oxone (KHSO₅) Dioxirane->Ketone Regeneration Alkene Electron-Deficient Alkene Epoxide Enantioenriched Epoxide Alkene->Epoxide + Chiral Dioxirane

Shi Epoxidation Mechanism
Juliá-Colonna Epoxidation: Polypeptide-Catalyzed Nucleophilic Attack

The Juliá-Colonna epoxidation employs a poly-amino acid, typically poly-L-leucine, as a catalyst.[2] The reaction proceeds via a nucleophilic attack of a hydroperoxide anion on the electron-deficient double bond. The helical structure of the polypeptide creates a chiral environment that directs the approach of the peroxide to one face of the alkene, leading to high enantioselectivity.[2] The original protocol involves a triphasic system, though biphasic and monophasic variations have been developed.[2]

Julia_Colonna_Epoxidation cluster_catalysis Catalytic Cycle Catalyst Poly-L-leucine (α-helix) Complex Alkene-Catalyst Complex Catalyst->Complex + Alkene H2O2 H₂O₂ Peroxide_Anion Hydroperoxide Anion (HOO⁻) H2O2->Peroxide_Anion + Base Base Base Alkene Electron-Deficient Alkene Epoxide Enantioenriched Epoxide Complex->Epoxide + HOO⁻ Epoxide->Catalyst Release

Juliá-Colonna Epoxidation Mechanism
Weitz-Scheffer Epoxidation: A Classic Nucleophilic Approach

The Weitz-Scheffer epoxidation is a classical method for the epoxidation of α,β-unsaturated ketones and esters using a nucleophilic oxidant, typically hydrogen peroxide, under basic conditions.[6][9] The reaction proceeds through a two-step mechanism involving the conjugate addition of the hydroperoxide anion to the alkene, followed by intramolecular cyclization to form the epoxide.[13] The standard Weitz-Scheffer reaction is not stereoselective and yields a racemic mixture of epoxides. However, asymmetric variants have been developed using chiral phase-transfer catalysts or chiral bases.[7]

Weitz_Scheffer_Epoxidation cluster_reaction Reaction Pathway Enone α,β-Unsaturated Ketone/Ester Intermediate Enolate Intermediate Enone->Intermediate + HOO⁻ (Conjugate Addition) H2O2 H₂O₂ Peroxide_Anion Hydroperoxide Anion (HOO⁻) H2O2->Peroxide_Anion + Base Base Base (e.g., NaOH) Epoxide Racemic Epoxide Intermediate->Epoxide Intramolecular Cyclization

Weitz-Scheffer Epoxidation Mechanism

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the three discussed epoxidation methods.

Shi Epoxidation: General Procedure

This protocol is adapted from a procedure for the asymmetric epoxidation of an α,β-unsaturated ketone.[14]

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Acetonitrile (MeCN)

  • Dimethoxymethane (DMM)

  • Shi catalyst (fructose-derived ketone) (typically 0.2-0.3 eq)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (0.05 eq)

  • Aqueous buffer solution (e.g., Na₂B₄O₇/EDTA)

  • Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) (1.5-2.0 eq)

  • Potassium carbonate (K₂CO₃) (as a saturated aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the α,β-unsaturated ketone in a mixture of MeCN and DMM (typically 2:1 to 3:1 v/v) at room temperature, add the Shi catalyst, tetrabutylammonium hydrogen sulfate, and the aqueous buffer solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In separate addition funnels, prepare a solution of Oxone in the buffer and a solution of potassium carbonate.

  • Add the Oxone and potassium carbonate solutions simultaneously and dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. The pH of the aqueous layer should be maintained around 10.5.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite.

  • Allow the mixture to warm to room temperature and dilute with water and EtOAc.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Juliá-Colonna Epoxidation: General Triphasic Procedure

This protocol is a general representation of the original triphasic method.[2]

Materials:

  • α,β-Unsaturated alkene (e.g., chalcone) (1.0 eq)

  • Toluene or other suitable organic solvent

  • Poly-L-leucine

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (aqueous solution, e.g., 2 M)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend poly-L-leucine in toluene.

  • Add the α,β-unsaturated alkene to the suspension.

  • Cool the mixture in an ice bath and add the aqueous hydrogen peroxide solution, followed by the aqueous sodium hydroxide solution.

  • Stir the triphasic mixture vigorously at room temperature. The reaction time can vary from several hours to days, depending on the substrate. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the poly-L-leucine catalyst. The catalyst can often be washed and reused.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the epoxide.

Weitz-Scheffer Epoxidation: Green Protocol for Chalcone Epoxidation

This protocol is an example of a greener approach to the Weitz-Scheffer epoxidation.

Materials:

  • Chalcone (1.0 eq)

  • Methanol (MeOH)

  • Sodium hydroxide (2 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Ice-cold water

Procedure:

  • Dissolve the chalcone in methanol in a round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Add the aqueous sodium hydroxide solution, followed by the dropwise addition of the hydrogen peroxide solution.

  • Stir the reaction mixture in the ice bath for 1 hour. Monitor the reaction by TLC.

  • After 1 hour, add ice-cold water to the reaction mixture.

  • Extract the product with diethyl ether (2-3 times).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude epoxide.

  • Purify the product by recrystallization.

Conclusion

The Shi epoxidation stands out as a highly effective method for the asymmetric epoxidation of a broad range of electron-deficient alkenes, consistently delivering high enantioselectivities. Its use of an organocatalyst avoids the need for transition metals, aligning with the principles of green chemistry. The Juliá-Colonna epoxidation offers a complementary approach, particularly for α,β-unsaturated ketones, and also provides high enantioselectivities through a polypeptide-based catalytic system. The Weitz-Scheffer reaction, in its classical form, remains a simple and high-yielding method for the synthesis of racemic epoxides from enones. The development of asymmetric variants has significantly broadened its utility. The selection of the optimal method will ultimately depend on the specific substrate, the desired stereochemical outcome, and the practical considerations of the synthetic route.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Chloroiodomethane, a halogenated organic compound, requires specific disposal protocols due to its potential hazards. Adherence to these procedures is essential for the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Before beginning any process involving this compound, it is crucial to work within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][3] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[4][5] An eyewash station and safety shower must be readily accessible.[3][6]

Waste Segregation and Collection

A core principle of hazardous waste management is the strict segregation of different waste streams.[7] Waste containing this compound must be collected in a dedicated container labeled "Hazardous Waste - Halogenated Solvents".[2][5] It is critical to never mix halogenated solvent waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7][8] Similarly, do not mix it with other waste categories such as acids, bases, or heavy metals.[1][7]

The waste container must be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid to prevent the release of volatile vapors.[1][5] The use of metal safety cans is not recommended as halogenated solvents can degrade to form acids that corrode the metal.[1] Keep the container closed at all times except when adding waste.[2][7]

Quantitative Storage and Container Guidelines

Proper storage of this compound waste is regulated to ensure safety within the laboratory. The following table summarizes key quantitative limits and specifications for waste accumulation.

ParameterGuidelineCitations
Maximum Volume in SAA A maximum of 55 gallons of hazardous waste may be accumulated in a Satellite Accumulation Area (SAA). For acutely toxic "P-listed" waste, the limit is one quart.[9]
Headspace in Waste Container Leave at least 5% of the container volume as headspace to allow for thermal expansion.[7]
Residue in "Empty" Containers A container is considered "empty" if no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[10]
Rinsate from Empty Containers The first rinse of an empty chemical container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory.

1. Container Preparation:

  • Obtain a designated and compatible hazardous waste container, typically from your institution's Environmental Health and Safety (EHS) department.

  • Ensure the container is in good condition, free from leaks, and has a secure cap.[7]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[1]

2. Waste Accumulation:

  • In a chemical fume hood, carefully transfer the this compound waste into the prepared container.

  • List all chemical constituents and their approximate percentages on the hazardous waste tag.[7]

  • Securely close the container immediately after adding the waste.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA.[7]

  • The SAA must be under the control of the laboratory personnel and should be located at or near the point of waste generation.[10]

  • Ensure the container is stored in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[7]

  • The storage area should be cool, well-ventilated, and away from direct sunlight, heat, or ignition sources.[1]

4. Requesting Waste Pickup:

  • When the container is nearly full (leaving adequate headspace) or if it will no longer be used, arrange for a waste pickup.[1]

  • Contact your institution's EHS department or the designated waste management provider to schedule a collection.[5]

  • Complete any required online forms or paperwork for the waste pickup.[1]

5. Handling Spills:

  • In the event of a spill, ensure the area is well-ventilated.[7]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[4][7]

  • Carefully collect the absorbed material and place it in a sealed, leak-proof container.[7]

  • Label the container as "Hazardous Waste - Spill Debris" with the name of the chemical and arrange for its disposal through EHS.[7]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Final Disposal cluster_3 Spill Response A Generate this compound Waste in a Fume Hood B Select Compatible, Labeled Halogenated Waste Container A->B C Transfer Waste to Container, Leaving Headspace B->C D Securely Close Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Utilize Secondary Containment E->F G Request Waste Pickup from EHS (when container is full) F->G H Licensed Hazardous Waste Disposal Company G->H I Spill Occurs J Contain with Inert Absorbent I->J K Collect in Sealed Container J->K L Label as Spill Debris K->L M Dispose as Hazardous Waste L->M

Caption: Logical workflow for the proper disposal of this compound.

Final Disposal Pathway

Under no circumstances should this compound or other halogenated solvents be disposed of down the drain or allowed to evaporate in a fume hood.[1][11] The only acceptable method of disposal is through a licensed and approved hazardous waste disposal company.[4][6] Your institution's EHS department will facilitate this process. By following these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory.

References

Personal protective equipment for handling Chloroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chloroiodomethane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary: this compound is a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing genetic defects.[3] It is crucial to handle this substance with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements Standards/Regulations
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.[1][4] Consider a chemically impervious suit and PVC or rubber aprons for extensive handling.[5]AS/NZS 2161 for gloves.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] An organic vapor filter (Type A, Brown) is recommended.[6]OSHA 29 CFR 1910.134 or European Standard EN 149.[4]
Footwear Chemical-resistant, steel-toe boots or shoes.[5][7]AS/NZS 2210.2.[5]

Operational Plan: Handling this compound

Adherence to the following procedural steps is critical for the safe handling of this compound.

Pre-Handling Preparations
  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood.[4][6] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][6]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above. Gloves must be inspected for any signs of degradation or perforation before use.[8]

  • Prepare Materials: Ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the controlled area.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, specifically within a chemical fume hood to avoid inhalation of vapors, mist, or gas.[1][4]

  • Avoid Contact: Take extreme care to avoid direct contact with eyes, skin, and clothing.[1]

  • Container Management: Keep the this compound container tightly closed when not in use.[1]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][4] It should be refrigerated at approximately 4°C and protected from light.[1][4]

Post-Handling Procedures
  • Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling.[3]

  • Waste Segregation: All this compound waste and contaminated materials must be segregated into designated, clearly labeled hazardous waste containers.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

Emergency and Spill Response

In the event of a spill or exposure, follow these procedures immediately.

Spill Cleanup
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Absorption: Use an inert absorbent material to soak up the spill.[1][4]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1][4]

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of milk or water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is considered hazardous waste. All waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[6]

  • Licensed Disposal Service: Arrange for the disposal of surplus and non-recyclable this compound through a licensed professional waste disposal company.[1]

  • Containerization: Collect waste in suitable, closed, and clearly labeled containers.[1] The exterior of the waste container must be clean and free of contamination.[9] Do not overfill waste containers; a filling level of less than 90% is recommended.[9]

  • Contaminated Materials: Any materials, including personal protective equipment, that have come into contact with this compound must be disposed of as hazardous waste in the same manner as the chemical itself.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Pre-Handling Preparation handling 2. Chemical Handling prep->handling post_handling 3. Post-Handling Procedures handling->post_handling spill Spill or Exposure Event handling->spill disposal 5. Waste Disposal post_handling->disposal emergency 4. Emergency Response spill->emergency emergency->post_handling end Procedure Complete disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.